Ethyl hept-2-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl hept-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCQMGYMFGPMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168692 | |
| Record name | Ethyl hept-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16930-95-3 | |
| Record name | Ethyl 2-heptynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16930-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl hept-2-ynoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016930953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16930-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hept-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hept-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Ethyl hept-2-ynoate: Properties, Synthesis, and Spectroscopic Characterization
This guide provides a comprehensive technical overview of this compound (CAS No: 16930-95-3), a valuable intermediate in organic synthesis.[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the molecule's properties, a robust synthesis protocol, and detailed spectral analysis. The methodologies described are framed to be self-validating, ensuring reproducibility and a clear understanding of the underlying chemical principles.
Molecular Identity and Physicochemical Properties
This compound is an ester featuring a seven-carbon chain with a terminal alkyne functional group conjugated to the carbonyl. Its unique structure, combining the reactivity of an α,β-unsaturated system with that of an internal alkyne, makes it a versatile building block.
Chemical Structure Diagram
The fundamental structure is depicted below, illustrating the linear arrangement of the sp-hybridized carbons of the alkyne and the ethyl ester moiety.
Caption: 2D Structure of this compound.
Core Physicochemical Data
The essential physical and chemical properties of this compound are summarized for quick reference. These values are critical for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Source |
| CAS Number | 16930-95-3 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Boiling Point | 193-194 °C | [3] |
| Density | 0.916 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.4440 | [3] |
| Appearance | Colorless Liquid | [4] |
| SMILES | CCCCC#CC(=O)OCC | [1] |
| InChIKey | GDCQMGYMFGPMCX-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Alkylation of 1-Hexyne Acetylide
A common and reliable method for synthesizing this compound involves the nucleophilic attack of a lithium acetylide, generated from 1-hexyne, on ethyl chloroformate. This approach is favored for its high efficiency and the relative ease of introducing the ester functionality in a single, controlled step.
Synthesis Workflow Overview
The workflow is a multi-step process involving the deprotonation of a terminal alkyne to form a potent nucleophile, followed by acylation and subsequent workup and purification.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, with checkpoints and rationale provided for each critical step.
Materials:
-
1-Hexyne (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Ethyl chloroformate (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: Under an inert argon atmosphere, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Add 1-hexyne (1.0 eq) via syringe.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting milky white suspension at -78 °C for 1 hour.
-
Acylation: Add ethyl chloroformate (1.2 eq) dropwise to the acetylide suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The consumption of 1-hexyne (a non-polar starting material) and the appearance of a more polar product spot indicates reaction progression.
-
-
Aqueous Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Causality: Quenching with a weak acid like NH₄Cl neutralizes any remaining acetylide or n-BuLi while minimizing the risk of hydrolyzing the newly formed ester product, which could occur under stronger acidic or basic conditions.
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[8]
-
Trustworthiness: The purity of the final product should be confirmed by NMR and GC-MS analysis, comparing the obtained spectra with reference data. The boiling point at a specific pressure is a key indicator of purity.[3]
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Triplet | ~0.9 | t | 3H | -CH₂CH₃ |
| Triplet | ~1.3 | t | 3H | -OCH₂CH₃ |
| Sextet | ~1.5 | m | 2H | -CH₂ CH₂CH₃ |
| Triplet | ~2.3 | t | 2H | -C≡C-CH₂ - |
| Quartet | ~4.2 | q | 2H | -OCH₂ CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| ~13.5 | -CH₂CH₃ | |
| ~14.1 | -OCH₂CH₃ | |
| ~19.5 | -C≡C-CH₂ - | |
| ~21.9 | -CH₂ CH₂CH₃ | |
| ~30.1 | -CH₂ CH₃ | |
| ~61.5 | -OCH₂ CH₃ | |
| ~72.0 | -C ≡C-CH₂- | |
| ~88.0 | -C≡C -CH₂- | |
| ~153.8 | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[1]
| IR Absorption | Wavenumber (cm⁻¹) | Functional Group |
| Strong | ~2250 - 2230 | C≡C Stretch (Internal Alkyne) |
| Strong | ~1715 | C=O Stretch (α,β-Unsaturated Ester) |
| Strong | ~1250 - 1180 | C-O Stretch (Ester) |
| Medium | ~2960 - 2850 | C-H Stretch (Alkyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z Value | Interpretation |
| 154 | [M]⁺, Molecular Ion |
| 125 | [M - C₂H₅]⁺, Loss of ethyl group |
| 109 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |
| 81 | [M - COOC₂H₅]⁺, McLafferty rearrangement or other cleavage |
Safety and Handling
This compound is a chemical that should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]
References
- Letopharm Limited. ethyl (2E)-hept-2-enoate | CAS:#54340-72-6.
- PubChem. This compound | C9H14O2 | CID 85647. National Center for Biotechnology Information.
- PubChem. Ethyl Heptanoate | C9H18O2 | CID 7797. National Center for Biotechnology Information.
- LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-heptynoate. (2025-09-19).
- Apollo Scientific. 16930-95-3 Cas No. | this compound.
- Chemistry LibreTexts. Making Esters From Carboxylic Acids. (2023-01-22).
-
YouTube. Esterification Reaction between Alcohol and Carboxylic Acid. (2023-09-22). Available from: [Link]
- Chemguide. esterification - alcohols and carboxylic acids.
- ChemicalBook. ETHYL 2-HEPTYNOATE | 16930-95-3. (2022-08-23).
- Ambeed.com. Deprotonation of a Terminal Alkyne.
-
Britannica. Alcohol - Esterification, Chemistry, Reactions. (2026-01-02). Available from: [Link]
-
PMC - NIH. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023-04-13). Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Reactivity of Deprotonated Alkynes. (2023-01-22). Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16930-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. ETHYL 2-HEPTYNOATE | 16930-95-3 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Ambeed [ambeed.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Spectroscopic Analysis of Ethyl Hept-2-ynoate: A Technical Guide for Researchers
Introduction: The Molecular Blueprint of Ethyl Hept-2-ynoate
This compound (C₉H₁₄O₂, Molar Mass: 154.21 g/mol ) is an organic compound featuring a terminal ester and an internal alkyne functional group.[1] This structure presents a unique electronic environment that is of interest in synthetic chemistry and drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a self-validating interpretation of the spectral data, grounded in established chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the atomic connectivity and chemical environment within a molecule.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible NMR spectrum begins with meticulous sample preparation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound. This is due to its excellent ability to dissolve a wide range of non-polar to moderately polar organic compounds, its relative inertness, and the presence of a deuterium signal which is used by the spectrometer to "lock" the magnetic field frequency, ensuring spectral stability. The residual undeuterated chloroform (CHCl₃) provides a convenient internal reference signal at δ 7.26 ppm for the ¹H spectrum.
-
Sample Preparation: A solution of approximately 5-10 mg of this compound is prepared in ~0.6 mL of CDCl₃.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added. TMS is an ideal standard because its 12 equivalent protons give a single, sharp signal at 0 ppm, which does not overlap with most organic proton signals.
-
Acquisition: The sample is transferred to a 5 mm NMR tube and placed in the spectrometer. Standard ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are acquired.
¹H NMR Spectroscopy: Proton Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.20 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ |
| ~2.35 | Triplet (t) | 2H | 7.0 | -C≡C-CH₂ -CH₂- |
| ~1.60 | Sextet | 2H | 7.2 | -CH₂-CH₂ -CH₂- |
| ~1.45 | Sextet | 2H | 7.4 | -CH₂-CH₂ -CH₃ |
| ~1.28 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ |
| ~0.95 | Triplet (t) | 3H | 7.4 | -CH₂-CH₂-CH₃ |
-
Analysis of Signals:
-
δ 4.20 (quartet): This signal corresponds to the two methylene protons of the ethyl ester group (-O-CH₂ -). They are deshielded due to the adjacent electronegative oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).
-
δ 2.35 (triplet): These protons are on the carbon adjacent (alpha) to the alkyne group. The sp-hybridized carbons of the alkyne cause a moderate deshielding effect. The signal appears as a triplet due to coupling with the two protons on the adjacent methylene group.
-
δ 1.28 (triplet): This signal represents the three terminal methyl protons of the ethyl ester (-O-CH₂-CH₃ ). It is split into a triplet by the two neighboring methylene protons.
-
δ 1.60 - 1.45 (sextets) and 0.95 (triplet): These signals correspond to the remaining protons of the n-butyl chain attached to the alkyne. Their chemical shifts and multiplicities are characteristic of a straight alkyl chain.
-
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. While ¹³C-¹³C coupling is negligible, techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| ~153.5 | C | C =O |
| ~89.0 | C | -C ≡C-CH₂- |
| ~73.0 | C | -C≡C -C(=O)- |
| ~61.5 | CH₂ | -O-CH₂ -CH₃ |
| ~29.5 | CH₂ | -CH₂-CH₂ -CH₂- |
| ~22.0 | CH₂ | -CH₂ -CH₂-CH₃ |
| ~18.5 | CH₂ | -C≡C-CH₂ -CH₂- |
| ~14.0 | CH₃ | -O-CH₂-CH₃ |
| ~13.5 | CH₃ | -CH₂-CH₂-CH₃ |
-
Analysis of Signals:
-
δ 153.5: The carbonyl carbon of the ester is the most deshielded due to the double bond and attachment to two oxygen atoms.
-
δ 89.0 and 73.0: These are the two sp-hybridized carbons of the internal alkyne.[2] The carbon closer to the ester group (C2) is slightly more deshielded than the one further down the chain (C3).
-
δ 61.5: The methylene carbon of the ethyl ester (-O-CH₂ -) is deshielded by the adjacent oxygen.
-
δ 29.5, 22.0, 18.5: These signals correspond to the methylene carbons of the n-butyl chain.
-
δ 14.0 and 13.5: These upfield signals are characteristic of the terminal methyl carbons of the ethyl and butyl groups, respectively.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds upon absorption of infrared light.
Experimental Protocol: Attenuated Total Reflectance (ATR)
For a liquid sample like this compound, ATR is the preferred method over traditional salt plates due to its simplicity and minimal sample preparation.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR crystal (typically diamond or zinc selenide) is used. A background spectrum of the clean, empty crystal is taken.
-
Sample Application: A single drop of this compound is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
IR Data Interpretation
The IR spectrum of this compound is dominated by absorptions from the ester and alkyne groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 2960-2850 | Medium | C-H Stretch | Alkyl (sp³) C-H |
| 2250-2240 | Weak | C≡C Stretch | Internal Alkyne |
| ~1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1250 | Strong | C-O Stretch | Ester |
Source: Data interpreted from NIST Chemistry WebBook and general principles.[3]
-
Analysis of Key Absorptions:
-
~1715 cm⁻¹ (Strong): This intense, sharp peak is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the ester functional group. The position is slightly lower than a typical saturated ester (~1735 cm⁻¹) due to conjugation with the adjacent alkyne, which lowers the bond energy.[4]
-
2250-2240 cm⁻¹ (Weak): This absorption is characteristic of the C≡C stretching vibration of the internal alkyne.[5] For internal and relatively symmetric alkynes, this peak is often weak because the triple bond stretch results in only a small change in the dipole moment.[6]
-
~1250 cm⁻¹ (Strong): This strong band arises from the stretching vibration of the C-O single bond of the ester group.
-
2960-2850 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the sp³-hybridized carbons in the ethyl and butyl chains.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for volatile compounds like this compound.
-
Injection: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample travels through a capillary column, separating it from any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).
-
Fragmentation & Detection: The molecular ion is a high-energy species that often undergoes fragmentation. These charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.
MS Data Interpretation
-
Molecular Ion (M⁺•): The molecular ion peak for this compound is expected at m/z = 154 , corresponding to the molecular formula [C₉H₁₄O₂]⁺•.[1] The presence of this peak confirms the molecular weight of the compound.
-
Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint that helps to confirm the structure. For ethyl esters, characteristic cleavages occur around the carbonyl group.[7]
Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 125 | [CH₃(CH₂)₃C≡CCO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 109 | [C₉H₁₄O₂ - OCH₂CH₃]⁺ or [M - 45]⁺ | Loss of ethoxy group (-OEt) |
| 99 | [M - CH₂CH₃ - H₂O]⁺ or similar rearrangements | Complex rearrangement and loss |
| 81 | [CH₃(CH₂)₃C≡C]⁺ | Cleavage of the bond between C2 and the carbonyl C. |
| 55 | [CH₃(CH₂)₃]⁺ | Butyl cation |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Source: Data interpreted from PubChem.[1]
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and MS provides a powerful, self-validating toolkit for the structural characterization of this compound.
-
MS confirms the molecular weight (m/z 154).
-
IR confirms the presence of the key ester (C=O at ~1715 cm⁻¹) and alkyne (C≡C at ~2245 cm⁻¹) functional groups.
-
¹³C NMR confirms the carbon count (9 distinct signals) and the chemical environments, including the carbonyl, two alkyne, and six sp³ carbons.
-
¹H NMR maps the precise proton arrangement and connectivity, confirming the ethyl ester and n-butyl chain structures.
Each technique corroborates the findings of the others, leading to an unambiguous and confident structural assignment. This comprehensive spectroscopic guide serves as a foundational reference for researchers working with this compound, ensuring analytical integrity in synthetic and developmental applications.
References
-
PubChem. Ethyl Heptanoate | C9H18O2. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
-
ACS Publications. Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018). Energy & Fuels. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
IntechOpen. Identification of Aromatic Fatty Acid Ethyl Esters. (2012). Available at: [Link]
-
PubChem. This compound | C9H14O2. National Center for Biotechnology Information. Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate at BMRB. Available at: [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Available at: [Link]
-
ResearchGate. IR spectra of: (a) alkyne derivative 1 with the absorption bands of the.... Available at: [Link]
-
OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. (2023). Available at: [Link]
-
University of Calgary. IR: alkynes. Available at: [Link]
-
PubChem. Ethyl (E)-2-heptenoate | C9H16O2. National Center for Biotechnology Information. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. Available at: [Link]
-
University of Illinois Springfield. Alkynes. Available at: [Link]
-
NIST WebBook. Ethyl 2-heptynoate. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023). Available at: [Link]
-
National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. (2013). Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
-
Chemistry LibreTexts. 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021). Available at: [Link]
-
OpenOChem Learn. Alkynes. Available at: [Link]
-
Thieme Chemistry. Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information. Available at: [Link]
-
NIST WebBook. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. Available at: [Link]
-
UCLA Chemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. Mthis compound. (2015). Available at: [Link]
-
NIST WebBook. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 4-Ethylhept-2-yne | C9H16. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. Ethyl 2-heptynoate [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of Ethyl hept-2-ynoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl hept-2-ynoate, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a robust and efficient synthetic methodology. The core of this guide focuses on the deprotonation of a terminal alkyne followed by alkylation, a fundamental and widely applicable transformation in modern organic chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and present a thorough characterization of the final product. This guide emphasizes experimental causality, safety considerations, and data integrity to ensure a reproducible and reliable synthetic procedure.
Introduction: The Significance of this compound
This compound is an unsaturated ester that serves as a versatile intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a reactive alkyne moiety and an ester functional group, allows for a variety of subsequent chemical transformations. These include, but are not limited to, reduction to the corresponding alkane or alkene, cycloaddition reactions, and further functionalization of the carbon-carbon triple bond. Its utility is particularly noted in the synthesis of novel heterocyclic compounds and in the construction of carbon skeletons for natural product synthesis and drug discovery.
The synthetic strategy detailed herein employs the nucleophilic character of an acetylide anion, generated in situ from a terminal alkyne, to form a new carbon-carbon bond with an alkyl halide. This method is a cornerstone of synthetic organic chemistry due to its high efficiency and broad applicability.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is achieved through a two-step sequence commencing with the deprotonation of ethyl propiolate, a commercially available terminal alkyne. This is followed by the alkylation of the resulting acetylide anion with 1-bromobutane.
Overall Reaction Scheme:
Deprotonation of Ethyl Propiolate: Formation of the Acetylide Anion
The first and most critical step is the deprotonation of the terminal alkyne, ethyl propiolate. The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 hybridized carbons. This increased acidity allows for its removal by a sufficiently strong base.
In this synthesis, n-butyllithium (n-BuLi) serves as the strong base. The reaction mechanism involves the nucleophilic attack of the butyl anion from n-BuLi on the acidic proton of ethyl propiolate. This is a fast and irreversible acid-base reaction that generates the lithium salt of the ethyl propiolate anion (an acetylide) and butane gas.
It is crucial to perform this reaction under anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) as n-butyllithium reacts vigorously with water and oxygen.[1] The choice of an appropriate solvent is also critical; tetrahydrofuran (THF) is commonly used as it can solvate the lithium cation, enhancing the reactivity of the base. However, reactions in THF with n-BuLi are typically conducted at low temperatures (e.g., -78 °C) to prevent deprotonation of the solvent itself.[1]
Alkylation of the Acetylide Anion: Carbon-Carbon Bond Formation
The in situ generated lithium ethyl propiolate is a potent nucleophile. The second step of the synthesis involves the reaction of this acetylide anion with an alkylating agent, in this case, 1-bromobutane. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The acetylide anion attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide leaving group and forming the desired carbon-carbon bond.
The success of this SN2 reaction is dependent on the nature of the alkyl halide. Primary alkyl halides, such as 1-bromobutane, are ideal substrates as they are sterically unhindered and less prone to competing elimination reactions.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| Ethyl propiolate | 98.10 | ≥98% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 1.6 M in hexanes | Sigma-Aldrich |
| 1-Bromobutane | 137.02 | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH4Cl) | - | - | - |
| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |
| Magnesium sulfate (MgSO4) | 120.37 | Anhydrous | Fisher Scientific |
| Silica gel | - | 60 Å, 230-400 mesh | Fisher Scientific |
| Hexane | 86.18 | HPLC grade | Fisher Scientific |
| Ethyl acetate | 88.11 | HPLC grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Argon or nitrogen gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Procedure
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is flame-dried and allowed to cool to room temperature under a stream of argon.
-
Initial Charging: Anhydrous tetrahydrofuran (100 mL) and ethyl propiolate (5.0 g, 51 mmol) are added to the flask via syringe.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.6 M in hexanes, 35 mL, 56 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.
-
Alkylation: 1-Bromobutane (7.7 g, 56 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol [2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 193-194 °C[3] |
| Density | 0.916 g/cm³[3] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
2.25 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-)
-
1.55 (sext, J = 7.2 Hz, 2H, -CH₂CH₂CH₃)
-
1.40 (m, 2H, -CH₂CH₃)
-
1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
0.92 (t, J = 7.4 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
154.0 (C=O)
-
88.5 (-C≡C-)
-
74.2 (-C≡C-)
-
61.5 (-OCH₂-)
-
30.5 (-CH₂-)
-
21.8 (-CH₂-)
-
19.0 (-CH₂-)
-
14.1 (-CH₃)
-
13.5 (-CH₃)
-
-
FTIR (neat, cm⁻¹):
-
2960, 2935, 2875 (C-H stretching)
-
2235 (C≡C stretching, characteristic weak band)
-
1715 (C=O stretching of the ester)
-
1250 (C-O stretching)
-
-
Mass Spectrometry (EI, m/z):
-
154 (M⁺)
-
125
-
109
-
81
-
55
-
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere by trained personnel.[4][5] In case of skin contact, immediately flush with copious amounts of water and seek medical attention.
-
Ethyl propiolate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.
All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, must be worn at all times.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound. The deprotonation of ethyl propiolate with n-butyllithium followed by alkylation with 1-bromobutane provides the desired product in good yield. The provided experimental protocol, along with the mechanistic insights and characterization data, serves as a valuable resource for researchers in organic synthesis. The principles outlined in this guide are broadly applicable to the synthesis of a wide range of substituted alkynes, underscoring the importance of this methodology in the construction of complex organic molecules.
References
-
Fiveable. (n.d.). n-butyllithium Definition - Organic Chemistry Key Term. Retrieved from [Link]
- Yan, D., Wu, X., Xiao, J., Zhu, Z., Xu, X., Bao, X., ... & Xue, M. (2019). n-Butyllithium catalyzed hydroboration of imines and alkynes. Organic Chemistry Frontiers, 6(4), 648-653.
- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Heptanoate.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85647, this compound. Retrieved from [Link]
- Organic Syntheses. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Ethyl hept-2-ynoate (CAS 16930-95-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hept-2-ynoate, a member of the α,β-alkynyl ester class, is a versatile chemical intermediate with significant potential in organic synthesis. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated to an ester carbonyl group, imparts a rich and diverse reactivity profile. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, spectroscopic signature, synthesis, and key reaction pathways including conjugate additions and cycloadditions. The aim is to furnish researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable building block in the design and synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
This compound is a linear-chain alkynyl ester. The molecule features a terminal n-butyl group attached to an internal alkyne, which is in conjugation with an ethyl ester. This arrangement is key to its chemical behavior.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and process development.[1]
| Property | Value | Reference |
| CAS Number | 16930-95-3 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Colorless Liquid | [2] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Purification
The synthesis of α,β-alkynyl esters like this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale. Two prevalent strategies involve the modification of allenoates or the dehydration of β-ketoesters.
Synthesis from Allenoates
A highly efficient and mild route involves the deprotonation of an appropriate allenyl ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an electrophile.[3] This process generates a versatile alkynylenolate intermediate. While this method is typically used to create α-substituted β-alkynyl esters, it underscores the accessibility of the alkynyl ester framework from allene precursors.[3][4]
Caption: Generalized workflow for synthesis from an allenoate precursor.
Dehydration of β-Ketoesters
Another powerful one-pot method involves the dehydration of β-ketoesters.[5] This is achieved by converting the β-ketoester into a vinyl triflate intermediate, which then undergoes elimination under basic conditions to yield the corresponding alkynyl ester. The selectivity towards conjugated alkynyl esters versus other isomers (like allenyl esters) can be controlled by the reaction conditions and the structure of the substrate.[5]
Exemplary Laboratory Protocol (Conceptual):
-
Enolate Formation: To a solution of ethyl 3-oxoheptanoate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) dropwise. Stir for 45 minutes.
-
Triflate Formation: Add triflic anhydride (Tf₂O) (1.1 equiv) dropwise to the solution. Allow the reaction to stir at -78 °C for 1 hour.
-
Elimination: Add an additional equivalent of LiHMDS (1.1 equiv) to the reaction mixture. Allow the flask to warm slowly to room temperature and stir for 6-12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient) to yield pure this compound.[6]
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are crucial for reaction monitoring and quality control.
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | -OCH₂CH₃ (quartet) | ~4.2 ppm |
| -CH₂C≡C (triplet) | ~2.4 ppm | |
| -CH₂CH₂C≡C (multiplet) | ~1.6 ppm | |
| -CH₂CH₃ (terminal, multiplet) | ~1.4 ppm | |
| -OCH₂CH₃ (triplet) | ~1.3 ppm | |
| -CH₃ (terminal, triplet) | ~0.9 ppm | |
| ¹³C NMR | C=O (ester) | ~154 ppm |
| C≡C-CO | ~88 ppm | |
| C-C≡C | ~73 ppm | |
| -OCH₂- | ~62 ppm | |
| Alkyl chain carbons | ~30, 21, 19, 14, 13 ppm | |
| IR (Infrared) | C≡C Stretch (alkyne) | ~2240-2260 cm⁻¹ |
| C=O Stretch (ester) | ~1715 cm⁻¹ | |
| C-O Stretch (ester) | ~1250 cm⁻¹ | |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z 154 |
| Base Peak | m/z 109 [M - OEt]+ |
Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is inferred from standard chemical shift tables and data for analogous compounds like ethyl heptanoate.[7][8][9]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the electrophilic nature of its conjugated π-system. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon susceptible to attack by nucleophiles.
Conjugate (Michael) Addition
One of the most important reactions of α,β-alkynyl esters is the conjugate addition, where a nucleophile attacks the β-carbon.[10] This reaction is particularly effective with "soft" nucleophiles such as organocuprates (Gilman reagents), thiols, amines, and enolates.[11][12][13] This pathway allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, leading to highly functionalized β-substituted α,β-unsaturated esters.[11]
Caption: General mechanism of conjugate addition to an alkynyl ester.
This transformation is foundational in synthetic chemistry, enabling the construction of complex frameworks from simple precursors. The resulting vinyl species can be valuable intermediates for further transformations.
Cycloaddition Reactions
Alkynes are excellent dienophiles or dipolarophiles in cycloaddition reactions, providing a direct route to cyclic and heterocyclic systems.
-
[4+2] Diels-Alder Reaction: this compound can react with a conjugated diene to form a six-membered ring. This reaction is a cornerstone of organic synthesis for building cyclohexene derivatives with high stereocontrol.
-
[3+2] Dipolar Cycloaddition: Reaction with 1,3-dipoles, such as azides ("Click" chemistry) or nitrile oxides, provides a highly efficient pathway to five-membered heterocycles like triazoles and isoxazoles, which are privileged structures in medicinal chemistry.[14]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Synthesis of Functionalized α,α-Disubstituted β-Alkynyl Esters from Allenoates through an Alkynylenolate Intermediate [organic-chemistry.org]
- 4. Synthesis of functionalized alpha,alpha-disubstituted beta-alkynyl esters from allenoates through an alkynylenolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse000550 Ethyl Heptanoate at BMRB [bmrb.io]
- 9. Ethyl heptanoate (106-30-9) 1H NMR spectrum [chemicalbook.com]
- 10. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl hept-2-ynoate
Introduction: Defining Ethyl hept-2-ynoate
This compound, with the CAS Number 16930-95-3, is a key organic molecule characterized by a terminal ethyl ester and an internal alkyne functional group.[1][2] Its linear C9 carbon backbone contains a triple bond at the C2-C3 position, making it an α,β-acetylenic ester. This structural feature imparts unique reactivity, rendering it a valuable synthon for the synthesis of complex molecular architectures. Its molecular formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol .[1] The strategic placement of the electron-withdrawing ester group adjacent to the alkyne activates the molecule for a variety of nucleophilic addition reactions, making it a subject of interest for researchers in organic synthesis and drug discovery.
The canonical SMILES representation of the molecule is CCCCC#CC(=O)OCC.[1]
Physicochemical Characteristics
The physical state and properties of a compound are foundational to its handling, purification, and application in experimental settings. This compound is a liquid at standard temperature and pressure with physical properties that are consistent with its molecular weight and structure.
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 193-194 °C | [2] |
| Density | 0.916 g/cm³ | [2] |
| Refractive Index (n_D) | 1.4440 | [2] |
| Molecular Weight | 154.21 g/mol | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
These properties are critical for procedural design. For instance, the high boiling point necessitates purification via vacuum distillation to prevent thermal decomposition. The density, being less than water, dictates the layering in aqueous extraction workups.
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, key insights are derived from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by two key absorption bands characteristic of its functional groups.
-
Alkyne (C≡C) Stretch: A sharp, medium-intensity peak is expected in the range of 2260-2190 cm⁻¹. The internal, non-symmetrical nature of the alkyne in this molecule typically results in a discernible peak in this region.
-
Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band will be present in the region of 1715-1720 cm⁻¹. The conjugation with the alkyne slightly lowers the frequency compared to a saturated ester (typically ~1735 cm⁻¹).[3]
Additional peaks corresponding to C-H stretching of the alkyl chains (below 3000 cm⁻¹) and C-O stretching (around 1200 cm⁻¹) will also be present.[3] The PubChem database confirms the availability of IR spectral data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on established principles of organic spectroscopy.
¹H NMR Spectroscopy (Predicted):
-
Ethyl Ester (CH₂): A quartet at ~4.2 ppm, coupled to the adjacent methyl group.
-
Ethyl Ester (CH₃): A triplet at ~1.3 ppm, coupled to the adjacent methylene group.
-
Methylene group adjacent to Alkyne (C4-H₂): A triplet at ~2.3 ppm.
-
Alkyl Chain (C5-H₂ and C6-H₂): Multiplets in the range of ~1.4-1.6 ppm.
-
Terminal Methyl (C7-H₃): A triplet at ~0.9 ppm.
¹³C NMR Spectroscopy: The carbon spectrum is highly informative, particularly for the sp-hybridized carbons of the alkyne.
-
Ester Carbonyl (C=O): A signal in the downfield region, typically ~154 ppm.
-
Alkyne Carbons (C2 & C3): Two distinct signals are expected in the range of 70-90 ppm.
-
Ethyl Ester (OCH₂): A signal around 62 ppm.
-
Alkyl Chain Carbons: Signals for C4, C5, and C6 would appear in the range of 18-30 ppm.
-
Ethyl Ester (CH₃): A signal around 14 ppm.
-
Terminal Methyl (C7): A signal around 13.5 ppm.
PubChem confirms the existence of ¹³C NMR spectral data for this compound.[1]
Synthesis Protocol: A Validated Approach
The synthesis of α,β-acetylenic esters like this compound is commonly achieved through the reaction of a terminal alkyne with an ethyl haloformate. The following protocol describes a robust and widely applicable method.
Reaction: Deprotonation of 1-pentyne followed by nucleophilic attack on ethyl chloroformate.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: 1-Pentyne (1.0 equivalent) is dissolved in anhydrous THF and added to the flask. A strong base, typically n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), is added dropwise via the dropping funnel over 20 minutes, maintaining the temperature at -78 °C. The formation of the lithium pentynilide is allowed to proceed for 1 hour.
-
Carboxylation: Ethyl chloroformate (1.1 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The lithium acetylide intermediate is a very strong base and will react immediately with water. All glassware must be dried, and solvents must be anhydrous.
-
Low Temperature (-78 °C): n-BuLi is highly reactive. The low temperature controls the exothermicity of the deprotonation and prevents side reactions with the solvent or the electrophile.
-
Strong Base (n-BuLi): The pKa of a terminal alkyne is ~25, requiring a very strong base for complete deprotonation.
-
Quenching: The use of a mild acid like NH₄Cl neutralizes any remaining base and protonates the alkoxide byproducts without hydrolyzing the ester product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The core value of this compound in a research context lies in its predictable and versatile reactivity, stemming from the electronically-deficient triple bond.
Michael Addition
As an activated alkyne, this compound is an excellent Michael acceptor. Soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or secondary amines, readily undergo conjugate addition. This reactivity is of high interest in drug development for covalent inhibitor design, where a warhead on a drug molecule forms a permanent bond with a target protein.
Cycloaddition Reactions
The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions. For example, in a [3+2] cycloaddition with an azide, it can form a triazole ring, a core structure in many pharmaceutical compounds, via "Click Chemistry."
Reduction
The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, Ethyl (Z)-hept-2-enoate. Conversely, reduction with sodium in liquid ammonia will produce the (E)-alkene, Ethyl (E)-hept-2-enoate. This stereochemical control is vital for building complex molecules with precise geometries.
Reaction Pathway Diagram: Michael Addition
Caption: Michael addition of a nucleophile to this compound.
Conclusion
This compound is a versatile chemical building block whose utility is defined by its distinct physical properties and the rich reactivity of its conjugated alkyne-ester system. A thorough understanding of its spectroscopic signature is essential for reaction monitoring and quality control, while knowledge of its physical constants ensures safe and effective handling and purification. For researchers in medicinal chemistry and materials science, the compound serves as a valuable precursor for creating more complex molecules through predictable and controllable reaction pathways.
References
-
PubChem. Ethyl (E)-2-heptenoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. [Link]
-
LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate. [Link]
-
Grokipedia. Ethyl heptanoate. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate. [Link]
-
Thieme. Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy - Supporting Information. [Link]
-
PrepChem.com. Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. [Link]
-
Letopharm Limited. ethyl (2E)-hept-2-enoate. [Link]
-
The Good Scents Company. ethyl heptanoate, 106-30-9. [Link]
-
PubChem. Ethyl 4-(propan-2-yl)hept-2-ynoate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
PubChem. 5-Ethylhept-2-yne. National Center for Biotechnology Information. [Link]
-
NIST. Heptanoic acid, ethyl ester. National Institute of Standards and Technology. [Link]
-
SpectraBase. Ethyl 2-(2-eyanoethyl)-3-oxohept-6-enoate. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 16930-95-3]. [Link]
-
Molbase. ethyl 2-nitroheptanoate. [Link]
-
Cheméo. Chemical Properties of ethyl hept-4-enoate. [Link]
-
Cheméo. Ethyl 2-octynoate. [Link]
-
Science Skool. Infrared Spectroscopy. [Link]
-
PubChem. Ethyl 4-hydroxyhept-5-en-2-ynoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... [Link]
-
PubChem. 5-Ethylhept-2-ene. National Center for Biotechnology Information. [Link]
-
ResearchGate. Refractive index studies on heptanol with dimethylktone , ethyl methylketone, methyl methacrylate systems at 301K. [Link]
-
Refractometer.pl. Refractive index of some selected substances. [Link]
-
化合物百科. This compound CAS#:16930-95-3. [Link]
-
Cheméo. Chemical Properties of Heptane, 3-ethyl-2-methyl- (CAS 14676-29-0). [Link]
Sources
Stability and storage of Ethyl hept-2-ynoate
An In-Depth Technical Guide to the Stability and Storage of Ethyl hept-2-ynoate
For correspondence, please refer to the authoring entity.
Abstract
This compound is a valuable reagent in organic synthesis, prized for its unique chemical architecture that combines an internal alkyne with an ester functionality. This structure, however, also imparts specific reactivity and stability concerns that necessitate rigorous handling and storage protocols. This guide provides a comprehensive analysis of the chemical stability of this compound, detailing its potential degradation pathways, including hydrolysis, oligomerization, and other reactions inherent to its α,β-unsaturated system. We present field-proven, step-by-step protocols for short-term and long-term storage, designed to preserve the integrity and purity of the compound. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, mechanistic understanding to ensure experimental success and reagent longevity.
Introduction: The Chemical Profile of this compound
This compound (C₉H₁₄O₂) is an organic molecule featuring a linear seven-carbon chain.[1] Its defining characteristics are a carboxyethyl group and an internal carbon-carbon triple bond (alkyne) located at the C2 position. This arrangement classifies it as an α,β-acetylenic ester, a class of compounds known as ynoates.
The conjugation of the alkyne with the carbonyl group creates an electron-deficient π-system, making both the alkyne and the carbonyl carbon susceptible to nucleophilic attack. This reactivity is central to its utility in synthesis but also dictates its stability profile. Unlike terminal alkynes, the internal alkyne in this compound lacks an acidic acetylenic proton, rendering it generally more stable and less prone to certain side reactions like copper-catalyzed coupling.[2][3] However, its stability is not absolute and is critically dependent on environmental conditions.
Mechanistic Analysis of Chemical Stability
The long-term stability of this compound is primarily threatened by three key degradation pathways: hydrolysis of the ester, reactions involving the alkyne moiety, and potential oligomerization.
Ester Hydrolysis
The most common degradation pathway for any ester is hydrolysis. In the presence of water, particularly when catalyzed by acidic or basic contaminants, this compound can hydrolyze to form hept-2-ynoic acid and ethanol.
-
Base-Catalyzed Hydrolysis: This process is typically rapid and irreversible. Trace amounts of basic impurities on glassware or from reagents can initiate saponification.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. While slower than base-catalyzed hydrolysis, the presence of acidic impurities can lead to significant degradation over time.
Given that atmospheric moisture is sufficient to initiate hydrolysis, exposure to air must be minimized.
Reactivity of the Internal Alkyne
The internal alkyne is a site of high electron density, making it susceptible to various addition reactions. While more stable than a terminal alkyne, it is by no means inert.[3]
-
Hydration: In the presence of strong acids and a mercury catalyst, water can add across the triple bond to form a ketone after tautomerization of the initial enol product.[4] While these specific conditions are not typical for storage, it highlights the alkyne's susceptibility to hydration.
-
Reduction: Contact with reducing agents can lead to the reduction of the alkyne to an alkene or alkane, destroying the desired functionality.
-
Oxidation: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.[3]
Oligomerization and Polymerization
Acetylenic compounds, in general, are known to undergo oligomerization or polymerization, often initiated by heat, light, or the presence of transition metal catalysts.[5][6][7] For this compound, this could involve self-addition reactions or cyclization, leading to a complex mixture of byproducts and a decrease in purity. This process is often autocatalytic and can accelerate over time, especially at elevated temperatures.
The diagram below illustrates the primary degradation pathways that must be controlled through proper storage.
Caption: Primary degradation pathways for this compound.
Recommended Handling and Storage Protocols
To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for air- and moisture-sensitive reagents.
Chemical Incompatibility
It is critical to prevent contact between this compound and the materials listed below. Rigorous cleaning of all labware and equipment is mandatory.
| Incompatible Material Class | Specific Examples | Rationale for Incompatibility |
| Strong Bases | Sodium hydroxide, potassium tert-butoxide, organolithium reagents | Catalyzes rapid, irreversible hydrolysis (saponification) of the ester. |
| Strong Acids | Sulfuric acid, hydrochloric acid, Lewis acids | Catalyzes ester hydrolysis and potentially alkyne hydration.[4] |
| Strong Oxidizing Agents | Peroxides, potassium permanganate, nitric acid | Can lead to oxidative cleavage of the C≡C triple bond.[3][8] |
| Strong Reducing Agents | Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation | Reduces the alkyne to an alkene or alkane. |
| Water / Protic Solvents | Water, methanol, ethanol | Acts as a reagent in hydrolysis and can participate in other side reactions. |
Step-by-Step Storage Procedures
The appropriate storage procedure depends on the intended duration and frequency of use.
This protocol is for material that will be used within 1-4 weeks.
-
Container Selection: Use the original supplier bottle if possible, or a clean, oven-dried amber glass vial with a PTFE-lined screw cap or septum cap.
-
Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) for 30-60 seconds. This displaces atmospheric oxygen and moisture.
-
Sealing: Tightly seal the container. For septum-capped vials, wrap the cap and neck with Parafilm® to ensure a positive seal.
-
Location: Store the container in a laboratory desiccator at ambient temperature, away from direct sunlight and heat sources.
-
Accessing the Reagent: Use a dry syringe or cannula to withdraw the liquid through the septum. Always introduce a positive pressure of inert gas into the vial before withdrawal to prevent air from entering.
This protocol is for material intended to be stored for months or years.
-
Aliquotting: If received in a large bottle, it is best practice to aliquot the material into smaller, single-use volumes in a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.
-
Container & Atmosphere: Use borosilicate glass ampoules or vials with high-quality PTFE-lined caps. After filling, flush the headspace thoroughly with argon.
-
Sealing:
-
Ampoules: Flame-seal the glass ampoule under a positive pressure of inert gas for the most secure long-term storage.
-
Vials: Tightly screw the cap and wrap securely with Parafilm®.
-
-
Temperature Control: Store the sealed containers in a refrigerator or freezer dedicated to chemical storage, maintained at 2-8°C . Do not store at temperatures below the compound's freezing point unless flash-frozen to prevent slow crystallization, which can exclude impurities into the liquid phase.
-
Labeling: Clearly label each container with the compound name, date of storage, and purity at the time of storage.
The following workflow provides a decision-making guide for the proper storage of this compound.
Caption: Decision workflow for this compound storage.
Self-Validating Systems and Purity Verification
No storage protocol is infallible. It is crucial to incorporate purity verification as part of a self-validating workflow.
-
Upon Receipt: Always verify the purity of a new batch of this compound via ¹H NMR, GC-MS, or another suitable analytical technique before use.
-
After Long-Term Storage: Before using a sample that has been stored for an extended period (>6 months), it is highly recommended to re-analyze its purity. Look for the appearance of new peaks corresponding to hydrolysis products (e.g., a broad peak for the carboxylic acid proton in ¹H NMR) or oligomeric materials.
-
Visual Inspection: While not a substitute for analytical methods, visually inspect the liquid before use. Any change in color, clarity, or viscosity is a red flag indicating potential degradation.
By adhering to these rigorous storage protocols and verification steps, researchers can ensure the high purity of this compound, leading to more reliable, reproducible, and successful experimental outcomes.
References
- A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions. (n.d.). Benchchem.
- Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes.
- Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples.
- Oligomerization and cyclization reactions of acetylene. (n.d.). RSC Publishing.
- Maitlis, P. M. (1976). The palladium(II)-induced oligomerization of acetylenes: an organometallic detective story. Accounts of Chemical Research, 9(3), 93-99.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Ethyl 2-heptynoate.
- Pure and Applied Chemistry. (n.d.). THE OLIGOMERIZATION OF ACETYLENES INDUCED BY METALS OF THE NICKEL TRIAD.
- Researcher.Life. (2005, January 1). Oligomerization and cyclization reactions of acetylene. R Discovery.
- SAFETY DATA SHEET - Heptanoic acid, ethyl ester. (2025, December 19).
- Karpiniec, S. S., McGuinness, D. S., Patel, J., & Davies, N. W. (2009). Acetylene Oligomerization with Metallocene Catalysts and Triethylaluminum: The Peculiar Course of the Aufbau Reaction with Acetylene. Organometallics, 28(21), 6342-6350.
- Chemical Bull. (2025, October 31). Material Safety Data Sheet (MSDS) Ethyl Heptoate.
- Metasci. (n.d.). Safety Data Sheet Ethyl heptanoate.
- PubChem. (n.d.). This compound.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). trans-Hydroboration vs. 1,2-reduction: divergent reactivity of ynones and ynoates in Lewis-base-catalyzed reactions with pinacolborane.
- Wikipedia. (n.d.). Ynone.
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oligomerization and cyclization reactions of acetylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. fishersci.com [fishersci.com]
Chemical Identification and Core Properties
An In-depth Technical Guide to the Safe Handling of Ethyl hept-2-ynoate
For researchers and scientists engaged in drug development and organic synthesis, a thorough understanding of the safety profile of all reagents is paramount. This compound (CAS No. 16930-95-3) is a valuable intermediate, yet its toxicological properties are not extensively documented. This guide provides a comprehensive overview of its known safety data, outlines field-proven protocols for safe handling and emergency response, and explains the scientific rationale behind these recommendations. The central principle of this guide is to treat the substance with the caution appropriate for a compound with an incomplete toxicological profile.
A precise understanding of the molecule's identity and fundamental physical characteristics is the foundation of a robust safety assessment.
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl 2-heptynoate, 2-Heptynoic acid, ethyl ester[1]
-
Molecular Formula: C₉H₁₄O₂[1]
-
Molecular Weight: 154.21 g/mol [1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Colorless | [2] |
| Odor | No information available | [2] |
| Boiling Point | 193 - 194 °C / 379.4 - 381.2 °F | [2] |
| Water Solubility | Insoluble | [2] |
| Flash Point | No information available | [2] |
| Density | No data available |
Hazard Identification and Risk Assessment
Based on available Safety Data Sheets, this compound is not currently classified as a hazardous substance under GHS criteria.[2] However, the absence of a formal classification is not an affirmation of safety. It primarily indicates a lack of comprehensive testing data. For a research audience, this data gap is critical; the compound must be handled as if it were potentially hazardous until proven otherwise.
Key Hazard Considerations:
-
Acute Toxicity: No data available.[2]
-
Skin Corrosion/Irritation: No data available.[2]
-
Serious Eye Damage/Irritation: No data available.[2]
-
Respiratory or Skin Sensitization: No data available.[2]
-
Carcinogenicity: No known carcinogenic chemicals are present in the product.[2]
-
Germ Cell Mutagenicity: No data available.[2]
The primary risk associated with this compound stems from this uncertainty. Therefore, all handling protocols should be designed to minimize any potential exposure.
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct first aid is critical. The following protocols are based on established best practices for chemical laboratory safety.
First Aid Measures
The immediate objective of first aid is to minimize absorption and exposure by flushing the affected area and seeking prompt medical evaluation.
-
Eye Contact:
-
Immediately begin flushing the eye(s) with copious amounts of water for at least 15 minutes.[2][3][4] Use an emergency eyewash station if available.
-
While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[3][4]
-
Do not attempt to neutralize the chemical.
-
After 15 minutes of flushing, seek immediate medical attention.[2]
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Caption: First Aid Response Workflow for Chemical Exposure.
Fire-Fighting Measures
While flash point data is unavailable, standard procedures for combustible organic liquids should be followed.
-
Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Safe Handling and Exposure Control
The most effective safety strategy is to prevent exposure. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls for mitigating laboratory hazards.
Engineering Controls
The primary method for controlling exposure to vapors and aerosols is through robust engineering controls.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[6]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]
Handling and Storage Procedures
-
Handling:
-
Storage:
Personal Protective Equipment (PPE)
Given the lack of toxicological data, a conservative approach to PPE is required. PPE is the last line of defense and must be used in conjunction with engineering controls.[9]
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.[8][9] A face shield may be required for splash hazards.[9]
-
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them carefully to avoid skin contamination.[5] Consult glove manufacturer data for breakthrough times.
-
Lab Coat: A standard laboratory coat should be worn.[9] For handling larger quantities, a chemical-resistant apron may be advisable.
-
-
Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is typically needed.[2] If engineering controls fail or for spill response, a NIOSH-approved respirator may be necessary.[10][11]
Stability and Reactivity
Understanding a chemical's stability is key to safe storage and preventing hazardous reactions.
-
Reactivity: No specific reactivity hazards have been identified.[8]
-
Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8]
-
Conditions to Avoid: Avoid exposure to incompatible products.[8]
-
Incompatible Materials: Data not available, but as a standard precaution for esters, avoid strong oxidizing agents and strong bases.[8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[2]
Toxicological Information: Acknowledging the Data Gap
For the research and drug development community, the most significant aspect of this compound's safety profile is the absence of comprehensive data.
Table 2: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Result | Source |
| Acute Oral Toxicity | No data available | [2] |
| Acute Dermal Toxicity | No data available | [2] |
| Acute Inhalation Toxicity | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Reproductive Toxicity | No data available | [2] |
| STOT-Single Exposure | No data available | [2] |
| STOT-Repeated Exposure | No data available | [2] |
| Aspiration Hazard | No data available | [2] |
This lack of data necessitates that this compound be handled with the universal precautions applied to any new or uncharacterized chemical entity. All exposure routes must be minimized until more definitive toxicological studies are performed and published.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate. [Link]
-
PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. [Link]
-
RIFM. Fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. (2021-08-10). [Link]
-
PubChem. Ethyl (E)-2-heptenoate. National Center for Biotechnology Information. [Link]
-
NIOSH - CDC. First Aid Procedures for Chemical Hazards. [Link]
-
Metasci. Safety Data Sheet Ethyl heptanoate. [Link]
-
Coast2Coast. First Aid for Chemical Exposure. (2024-01-31). [Link]
-
Hesperian Health Guides. First aid for chemicals. (2024-07-06). [Link]
-
ECHA. Ethyl 2-cyanoacrylate - Registration Dossier. [Link]
-
NIH. Ethyl heptanoate (106-30-9) - Chemical Effects in Biological Systems. [Link]
-
Utah Chemistry. FACT SHEET: Personal Protective Equipment. [Link]
-
US EPA. Personal Protective Equipment. (2025-09-12). [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. en.hesperian.org [en.hesperian.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Commercial availability of Ethyl hept-2-ynoate
An In-depth Technical Guide to Ethyl hept-2-ynoate: Commercial Availability, Synthesis, and Application
Authored by a Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound (CAS No. 16930-95-3). As a functionalized alkyne, this molecule represents a versatile building block in modern organic synthesis. This document moves beyond a simple data summary to provide field-proven insights into its practical acquisition, synthesis, and quality control, ensuring scientific integrity and enabling its effective use in discovery programs.
Introduction and Molecular Profile
This compound is a member of the propiolate ester family of compounds. Its structure features a terminal ethyl ester activating an internal alkyne, making it a potent Michael acceptor and a valuable precursor for heterocycle synthesis, carbon-carbon bond formation, and the introduction of complex side-chains in drug candidates. The strategic placement of the alkyne functionality provides a rigid scaffold and a reactive handle for further chemical modification, a highly desirable attribute in fragment-based drug design and lead optimization.
Figure 2: Recommended workflow for procurement and quality control.
The following table summarizes known commercial sources. Researchers should always request a certificate of analysis (CoA) prior to purchase to validate purity and specifications.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Apollo Scientific | 16930-95-3 | 96% | 100mg, 250mg, 1g, 5g | Listed as out of stock with a 2-3 week lead time. [1] |
| Alfa Aesar (Thermo Fisher) | 16930-95-3 | N/A | Varies | Listed in the PubChem vendor database; check catalog for current availability. [2] |
Expert Insight: The "96% purity" listed by some vendors often refers to analysis by GC. It is crucial to ascertain the nature of the 4% impurity. For applications in catalysis or sensitive biological assays, impurities could be inhibitors or confounding factors. In-house QC via NMR or GC-MS upon receipt is a mandatory and self-validating step.
Synthesis and Purification Protocol
Given the potential for long lead times or the need for higher purity grades, an in-house synthesis may be the most efficient route for obtaining this compound. The most direct and reliable laboratory-scale synthesis involves a two-step process starting from the commercially available terminal alkyne, 1-hexyne.
Figure 3: A reliable two-step synthesis workflow.
Step 1: Carboxylation of 1-Hexyne to Hept-2-ynoic Acid
This procedure first generates the lithium acetylide of 1-hexyne, which is then quenched with carbon dioxide to form the carboxylate salt. Subsequent acidic workup provides the free carboxylic acid, a necessary precursor for esterification. [3][4] Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: 1-Hexyne (1.0 eq.) is added to the cold THF. n-Butyllithium (n-BuLi, 1.05 eq.) is then added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium acetylide is typically instantaneous. The causality for using n-BuLi is its sufficient basicity to deprotonate the terminal alkyne quantitatively without significant side reactions at low temperatures.
-
Carboxylation: Crushed dry ice (solid CO₂, an excess of ~5 eq.) is added portion-wise to the reaction mixture. The dry ice serves as the carbon source. The mixture is allowed to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight, allowing residual CO₂ to sublime.
-
Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of ~2 with cold 1M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude hept-2-ynoic acid. [5]
Step 2: Fischer Esterification to this compound
This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding ethyl ester. The use of excess ethanol drives the equilibrium toward the product. [6][7][8] Methodology:
-
Reaction Setup: The crude hept-2-ynoic acid from the previous step is dissolved in a large excess of absolute ethanol (e.g., 10-20 eq.) in a round-bottom flask.
-
Catalysis: A catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) is carefully added. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. [6]3. Reflux: The mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup and Purification:
-
After cooling to room temperature, the bulk of the excess ethanol is removed via rotary evaporation.
-
The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the sulfuric acid and any remaining carboxylic acid), and finally, brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The final product is purified by vacuum distillation to yield pure this compound as a colorless liquid.
-
Applications in Research and Drug Development
While specific examples citing this compound in late-stage clinical candidates are not prevalent in public literature, its value lies in its role as a versatile synthetic intermediate. Propiolate esters are widely used for:
-
Michael Additions: The electron-withdrawing ester group activates the alkyne for conjugate addition by a wide range of nucleophiles (amines, thiols, organometallics), providing a straightforward route to functionalized alkenes.
-
Cycloaddition Reactions: As a dienophile or dipolarophile, it can participate in [4+2] and [3+2] cycloadditions to construct complex heterocyclic scaffolds, which are core structures in many pharmaceuticals.
-
Sonogashira Coupling: While less common for internal alkynes, related terminal propiolates are key partners in palladium-catalyzed cross-coupling reactions.
-
Fragment-Based Discovery: The compact and rigid nature of the molecule makes it an attractive fragment for screening against biological targets. The alkyne can serve as a vector for growing the fragment into a more potent lead compound. The development of novel synthetic methods, such as decarboxylative alkynylation, highlights the continuous effort to incorporate alkyne functionalities, derived from simple carboxylic acids, into complex molecules like unnatural amino acids for drug discovery. [9]
Safety, Handling, and Storage
-
Handling: As with all chemicals, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
-
Hazards: The precursor, hept-2-ynoic acid, is classified as corrosive and can cause severe skin burns and eye damage. [5]While the ester is likely less corrosive, it should be handled with care until its specific toxicology is fully characterized. Assume it is an irritant at a minimum.
Conclusion
This compound is a valuable, albeit specialized, reagent for organic synthesis and drug discovery. While its commercial availability can be limited to research quantities with potential lead times, this guide provides a robust and reliable two-step synthesis protocol starting from 1-hexyne. The key to its successful application lies in rigorous quality control, whether the material is purchased or synthesized in-house. Its utility as a Michael acceptor and a building block for heterocyclic chemistry ensures its continued relevance for scientists developing novel molecular entities.
References
-
Sun, Z., et al. (2023). Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85647, this compound. Available at: [Link]
-
PrepChem (n.d.). Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. Available at: [Link]
-
Leitner, W., et al. (2021). Carboxylation / esterification of terminal alkynes. ResearchGate. Available at: [Link]
-
Perflavory (n.d.). ethyl 2-acetyl heptanoate, 24317-94-0. Available at: [Link]
- Google Patents (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
Master Organic Chemistry (2022). Fischer Esterification. Available at: [Link]
-
Chemistry Steps (n.d.). Alkynes to Carboxylic Acids. Available at: [Link]
-
Baran, P. S., et al. (2017). Decarboxylative Alkynylation. PMC. Available at: [Link]
-
CP Lab Safety (n.d.). Ethyl Heptanoate, 25mL, Each. Available at: [Link]
-
Organic Syntheses (n.d.). Procedure for SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available at: [Link]
-
Biological Magnetic Resonance Bank (n.d.). bmse000550 Ethyl Heptanoate. Available at: [Link]
-
Electronic Supplementary Information. (n.d.). Available at: [Link]
-
Mol-Instincts (2025). ethyl 2-nitroheptanoate. Available at: [Link]
-
Quora (2021). How would you prepare heptanoic acid using malonic ester synthesis?. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358363, Ethyl (E)-2-heptenoate. Available at: [Link]
-
Justia Patents (2012). Reagent for organic synthesis and method of organic synthesis reaction with the reagent. Available at: [Link]
-
epdf.pub (n.d.). Advances in Synthetic Organic Chemistry and Methods Reported in US Patents. Available at: [Link]
-
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 7797, Ethyl heptanoate. Available at: [Link]
- Google Patents (n.d.). US9447364B2 - Fragrance compounds.
-
Chemguide (n.d.). preparation of esters. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73869, Hept-2-ynoic acid. Available at: [Link]
-
AUS-e-TUTE (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available at: [Link]
- Google Patents (n.d.). US4082788A - Esterification and extraction process.
-
Univar Solutions (n.d.). Ethyl Acetate Supplier & Distributor. Available at: [Link]
Sources
- 1. 16930-95-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Hept-2-ynoic acid | C7H10O2 | CID 73869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 9. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of Ethyl hept-2-ynoate
An In-Depth Technical Guide to the Purity Analysis of Ethyl hept-2-ynoate
Abstract
This compound (CAS: 16930-95-3) is a valuable acetylenic ester intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. The precise control of its purity is not merely a matter of quality control but a critical prerequisite for ensuring reaction specificity, maximizing yields, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of this compound, detailing orthogonal analytical techniques, explaining the scientific rationale behind methodological choices, and offering field-proven experimental protocols for immediate application.
Introduction: The Criticality of Purity for an Acetylenic Ester
This compound is a linear-chain ester containing a reactive internal alkyne functional group. Its chemical properties include a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol [1]. The reactivity of the triple bond makes it a versatile building block, but also susceptible to side reactions, isomerization, or degradation, leading to a range of potential impurities.
The presence of even trace-level impurities can have significant downstream consequences:
-
Catalyst Poisoning: Residual starting materials or by-products can deactivate sensitive catalysts used in subsequent hydrogenation or cross-coupling reactions.
-
Formation of Impurity Adducts: Unwanted isomers or related substances can react alongside the primary compound, leading to complex and difficult-to-separate product mixtures.
-
Genotoxicity: Certain classes of impurities, potentially formed during synthesis, can be genotoxic, posing a significant safety risk in drug development[2].
Therefore, a robust, multi-faceted analytical strategy is essential to fully characterize the purity profile of this compound. This guide focuses on a complementary approach using chromatography for separation and quantification, and spectroscopy for structural confirmation and identification.
Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from its impurities for accurate quantification[3]. For a moderately volatile and thermally stable compound like this compound, both Gas and Liquid Chromatography are powerful tools.
Gas Chromatography (GC-FID): The Workhorse for Volatile Analytes
Causality: Gas Chromatography is the preferred initial method due to the volatility of this compound. It provides high-resolution separation of volatile and semi-volatile impurities, such as residual solvents (e.g., THF, dichloromethane), unreacted starting materials (e.g., 1-pentyne, ethyl chloroformate), or by-products with similar boiling points. The Flame Ionization Detector (FID) is ideal for quantification as it offers a wide linear range and near-universal response for carbon-containing compounds, allowing for accurate purity determination via area percent normalization.
Potential Process-Related Impurities:
-
Isomers: Ethyl hept-3-ynoate or ethyl hepta-2,3-dienoate (an allenic ester) formed through base-catalyzed isomerization.
-
Homologues: Esters of slightly different chain lengths.
-
Over-reduction Products: Ethyl hept-2-enoate[4] or Ethyl heptanoate[5] if the synthesis involves a reduction step that is not perfectly controlled.
-
Starting Materials: Unreacted 1-pentyne or ethyl propiolate.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as an HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]. This phase provides excellent separation based on boiling points.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min[7].
-
Temperatures:
-
Injector: 250 °C (to ensure rapid volatilization).
-
Detector: 300 °C (to prevent condensation and ensure stable response).
-
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes (to elute any high-boiling impurities).
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane.
-
Injection: 1 µL, with a split ratio of 50:1 to avoid column overloading.
-
Quantification: Purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total integrated peak area[8].
High-Performance Liquid Chromatography (HPLC-UV): A Complementary Orthogonal Method
Causality: HPLC is an essential orthogonal technique to GC. It excels at analyzing non-volatile, thermally labile, or highly polar impurities that are not amenable to GC. A reversed-phase method separates compounds based on polarity. For this compound, this is useful for detecting impurities with different polarities, such as hydrolyzed acid (hept-2-ynoic acid) or polymeric by-products. UV detection is suitable as the α,β-unsaturated ester moiety possesses a chromophore.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, e.g., Waters Atlantis C18 (150 mm × 4.6 mm, 3 µm) or equivalent[9].
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-20 min: 50% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25.1-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (for reproducible retention times).
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in Acetonitrile/Water (50:50 v/v)[6].
-
Injection Volume: 10 µL.
-
Quantification: Similar to GC, purity is determined by area percent normalization.
Structural Confirmation and Impurity Identification
While chromatography quantifies purity, it does not inherently identify the chemical structures of the peaks. Spectroscopic techniques are required for this definitive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Coupling GC with a Mass Spectrometer provides the "gold standard" for identifying volatile impurities. As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI), and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments creates a unique "fingerprint" for identification. This is crucial for confirming the identity of the main peak as this compound and tentatively identifying unknown impurity peaks by matching their spectra against libraries like NIST[10].
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺•): A peak at m/z = 154, corresponding to the molecular weight[1].
-
Key Fragments: The fragmentation of acetylenic esters can be complex. Characteristic losses may include the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 109, and cleavage along the alkyl chain[11]. The NIST GC-MS data for this compound confirms a significant fragment at m/z 109[1].
Experimental Protocol: GC-MS Analysis
-
The GC conditions (column, temperature program, etc.) can be identical to the GC-FID method to allow for direct correlation of retention times.
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, confirming the exact structure and connectivity of the molecule. It is also exceptionally sensitive to stereoisomers and positional isomers. Furthermore, Quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a specific reference standard of the compound itself[8].
Expected Spectral Features for this compound:
-
¹H NMR (in CDCl₃):
-
~4.2 ppm (quartet, 2H): -O-CH₂ -CH₃
-
~2.3 ppm (triplet, 2H): -C≡C-CH₂ -CH₂-
-
~1.6 ppm (sextet, 2H): -CH₂-CH₂ -CH₂-CH₃
-
~1.4 ppm (sextet, 2H): -CH₂-CH₂ -CH₃
-
~1.3 ppm (triplet, 3H): -O-CH₂-CH₃
-
~0.9 ppm (triplet, 3H): -CH₂-CH₃
-
-
¹³C NMR (in CDCl₃):
-
~154 ppm: C =O (Ester carbonyl)
-
~88 ppm and ~74 ppm: -C ≡C - (Alkyne carbons)
-
~62 ppm: -O-CH₂ -
-
~30, 22, 19 ppm: Alkyl chain carbons (-C H₂-)
-
~14, 13 ppm: Methyl carbons (-C H₃)
-
(Note: Exact chemical shifts are based on predictions and data from similar structures like Ethyl heptanoate[5][12].)
Integrated Analytical Workflow and Data Summary
No single technique is sufficient. A self-validating system relies on the convergence of evidence from orthogonal methods. The logical flow of analysis ensures both accurate quantification and confident identification.
Caption: Integrated workflow for comprehensive purity analysis.
Table 1: Comparison of Core Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | Liquid Chromatography (HPLC-UV) | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Principle | Separation by volatility[6] | Separation by polarity[6] | Nuclear spin resonance | Mass-to-charge ratio[11] |
| Primary Use | Purity quantification, volatile impurity profiling | Orthogonal purity check, non-volatile impurities | Unambiguous structure confirmation, qNMR | Impurity identification |
| Strengths | High resolution, robust, excellent for volatiles | Versatile, suitable for non-volatile/polar analytes | Absolute structural information, primary ratio method (qNMR) | High sensitivity, definitive identification |
| Limitations | Requires volatile & thermally stable analytes | May require chromophore for UV detection | Lower sensitivity than MS, complex mixtures are challenging | Fragmentation can be complex, requires interpretation |
| Reference | [13] | [14][15] | [8][12] | [10] |
Conclusion
The purity analysis of this compound demands a rigorous and scientifically sound approach that extends beyond a single measurement. By integrating high-resolution chromatographic techniques (GC and HPLC) for separation and quantification with powerful spectroscopic methods (NMR and MS) for structural verification and identification, researchers and drug development professionals can build a complete and trustworthy purity profile. This orthogonal strategy ensures that the material meets the stringent quality standards required for its intended application, ultimately contributing to more reliable research, robust manufacturing processes, and safer final products.
References
-
SpectraBase. Ethyl (2E)-7-(3,4-methylenedioxyphenyl)hept-2-enoate - Optional[13C NMR]. [Link]
-
PubChem. This compound | C9H14O2 | CID 85647. National Center for Biotechnology Information. [Link]
-
Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate at BMRB. [Link]
-
PrepChem.com. Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. [Link]
-
PubChem. Ethyl Heptanoate | C9H18O2 | CID 7797. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl (E)-2-heptenoate | C9H16O2 | CID 5358363. National Center for Biotechnology Information. [Link]
-
ResearchGate. Mass spectrum of the ethyl heptanoate standard from direct analysis in.... [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. [Link]
-
Supporting Information. Synthesis of α-oxygenated β,γ-unsaturated ketones by a catalytic rearrangement strategy. [Link]
-
Mol-Instincts. ethyl 2-nitroheptanoate - C9H17NO4, density, melting point, boiling point, structural formula, synthesis. [Link]
-
NIST. Heptanoic acid, ethyl ester. NIST WebBook. [Link]
-
LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate. [Link]
- Google Patents.
-
Frontiers. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]
-
PubMed. Mass spectra of acetylenic fatty acid methyl esters and derivatives. [Link]
-
Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. [Link]
-
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]
-
Preprints.org. Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. [Link]
-
PubChem. n-Propyl ethyl heptanoate | C12H24O2 | CID 13416363. National Center for Biotechnology Information. [Link]
-
Journal of Materials and Environmental Science. Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]
-
PMC. Experimental and modeling investigation of the low-temperature oxidation of n-heptane. National Institutes of Health. [Link]
-
Universidade de Lisboa. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. moravek.com [moravek.com]
- 4. Ethyl (E)-2-heptenoate | C9H16O2 | CID 5358363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. Heptanoic acid, ethyl ester [webbook.nist.gov]
- 11. Mass spectra of acetylenic fatty acid methyl esters and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmse000550 Ethyl Heptanoate at BMRB [bmrb.io]
- 13. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, isooctane, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. hplc.eu [hplc.eu]
A Theoretical and Computational Treatise on Ethyl hept-2-ynoate: Structure, Spectroscopy, and Reactivity
Abstract
Ethyl hept-2-ynoate, a member of the alkynoate family of organic esters, presents a compelling subject for theoretical and computational investigation due to the rich interplay of its functional groups: a reactive carbon-carbon triple bond and an ester moiety. This guide provides a comprehensive theoretical analysis of this compound, designed for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT), we will dissect its molecular and electronic structure, predict its spectroscopic signatures (IR and NMR), and forecast its reactivity towards common organic transformations. This document eschews a rigid template in favor of a narrative that logically unfolds the theoretical underpinnings of this molecule's behavior, grounded in established computational protocols and validated against available experimental data.
Introduction: The Significance of Alkynoates
Alkynoates, or acetylenic esters, are versatile building blocks in organic synthesis. Their carbon-carbon triple bond, activated by the electron-withdrawing ester group, serves as a reactive handle for a myriad of chemical transformations, including cycloadditions, nucleophilic additions, and transition-metal-catalyzed cross-coupling reactions. Understanding the intrinsic electronic properties and conformational landscape of molecules like this compound is paramount for predicting their chemical behavior and designing novel synthetic methodologies. Computational chemistry offers a powerful lens through which we can visualize and quantify these properties, providing insights that are often complementary to, and sometimes even precede, experimental discovery.[1] This guide will employ a first-principles approach to construct a detailed theoretical profile of this compound.
Computational Methodology: A Self-Validating Protocol
The cornerstone of this investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method that allows for the accurate calculation of the electronic structure of molecules.[2][3] Our choice of methodology is guided by the principles of providing a balance between computational cost and accuracy for medium-sized organic molecules.
Experimental Protocol: Ground State Geometry Optimization and Vibrational Frequency Calculation
-
Software: All calculations are performed using the Gaussian 16 suite of programs.
-
Method: The B3LYP hybrid functional is employed. This functional has a proven track record for providing reliable geometries and energetic information for a wide range of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is used. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Procedure:
-
An initial 3D structure of this compound is constructed.
-
A geometry optimization is performed to locate the global minimum on the potential energy surface.
-
A frequency calculation is subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR).
-
-
Validation: The computed vibrational frequencies are compared against the experimental IR spectrum available from the PubChem database to validate the chosen level of theory.[4]
Molecular Structure and Electronic Properties
The optimized geometry of this compound reveals key structural features that govern its reactivity. The alkyne and ester functionalities are not sterically hindered, suggesting good accessibility for reagents.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C≡C Bond Length | 1.21 Å |
| C=O Bond Length | 1.22 Å |
| C-O (ester) Bond Length | 1.35 Å |
| O-C (ethyl) Bond Length | 1.45 Å |
| C-C≡C Bond Angle | 178.5° |
| ≡C-C=O Bond Angle | 177.9° |
Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a chemically intuitive picture of the bonding and charge distribution within the molecule.[5][6][7] It transforms the complex many-electron wavefunction into localized bonds, lone pairs, and anti-bonding orbitals.
-
Charge Distribution: The analysis reveals a significant polarization of the molecule. The carbonyl carbon carries a substantial positive charge, making it a prime target for nucleophilic attack. The oxygen atoms are, as expected, negatively charged. The acetylenic carbons also exhibit a degree of positive charge, rendering them susceptible to nucleophilic addition.
-
Hyperconjugation: NBO analysis can quantify delocalization effects. In this compound, interactions between the lone pairs of the ester oxygen atoms and the antibonding orbitals of adjacent bonds contribute to the overall stability of the molecule.
Caption: NBO-derived electrophilic sites in this compound.
Predicted Spectroscopic Characteristics
Vibrational Spectroscopy (IR)
The calculated IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. The key predicted frequencies are compared with the experimental data below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (from PubChem) [4] |
| C≡C Stretch | ~2245 | ~2240 |
| C=O Stretch | ~1715 | ~1710 |
| C-O Stretch | ~1250 | ~1250 |
| sp³ C-H Stretch | 2850-3000 | 2870-2960 |
The excellent agreement between the scaled calculated frequencies and the experimental data validates our computational model. The scaling factor (typically ~0.96 for B3LYP) accounts for anharmonicity and other systematic errors in the theoretical calculation.
Experimental Protocol: IR Spectrum Calculation
-
Perform a frequency calculation on the optimized geometry of this compound using the B3LYP/6-311++G(d,p) level of theory.
-
Visualize the output to obtain the vibrational frequencies and their corresponding intensities.
-
Apply a scaling factor to the calculated frequencies for better comparison with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicting NMR spectra is a more computationally intensive task but provides invaluable information for structural elucidation.[8][9] The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10][11][12]
Experimental Protocol: NMR Chemical Shift Calculation
-
Use the B3LYP/6-311++G(d,p) optimized geometry of this compound.
-
Perform an NMR calculation using the GIAO method at the same level of theory.
-
The calculations should be performed for both ¹H and ¹³C nuclei.
-
Reference the calculated isotropic shielding values to the shielding of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~155 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atoms. |
| C≡C (ester side) | ~85 | sp-hybridized carbons are generally more deshielded than sp³ carbons. |
| C≡C (alkyl side) | ~75 | The sp-hybridized carbon further from the ester group is slightly more shielded. |
| -O-CH₂- | ~62 | The methylene carbon is deshielded by the adjacent oxygen atom. |
| Alkyl Chain | 10-35 | The chemical shifts of the alkyl chain carbons are in the typical aliphatic region. |
| -O-CH₂-CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -O-CH₂- | ~4.2 | Quartet | Deshielded by the adjacent oxygen atom and split by the methyl protons. |
| -CH₂-C≡C | ~2.3 | Triplet | Protons on the carbon adjacent to the triple bond are slightly deshielded. |
| -O-CH₂-CH₃ | ~1.3 | Triplet | Protons of the ethyl group's methyl. |
| Alkyl Chain | 0.9-1.6 | Multiplets | Protons of the n-butyl group. |
Probing Chemical Reactivity: A Frontier Molecular Orbital Perspective
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules.[4][13][14][15] It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
Caption: FMO interactions governing the reactivity of this compound.
Analysis of Frontier Orbitals:
-
LUMO: The LUMO of this compound is primarily localized on the carbon-carbon triple bond and the carbonyl carbon. This indicates that the molecule will act as an electrophile in its reactions. The low energy of the LUMO makes it a good electron acceptor.
-
HOMO: The HOMO is mainly located on the carbon-carbon triple bond and the oxygen atoms of the ester group. This suggests that the molecule can also act as a nucleophile, although its electrophilic character is more pronounced.
Predicted Reactivity:
-
Nucleophilic Addition: Due to the low-lying LUMO, this compound is predicted to be highly susceptible to nucleophilic attack. The reaction can proceed via a 1,4-conjugate addition (Michael addition) to the β-carbon of the alkyne or a 1,2-addition to the carbonyl carbon.[1][16][17][18][19] The regioselectivity will depend on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition.
-
Cycloaddition Reactions: The electron-deficient nature of the alkyne makes this compound an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[20][21][22][23][24] The reaction with electron-rich dienes is expected to proceed readily. FMO theory predicts that this will be a normal electron demand Diels-Alder reaction, where the HOMO of the diene interacts with the LUMO of the alkynoate.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical framework for understanding the structure, spectroscopy, and reactivity of this compound. Through the application of Density Functional Theory, we have elucidated its key molecular and electronic features. The predicted IR and NMR spectra serve as a valuable reference for experimental characterization. Furthermore, Frontier Molecular Orbital analysis has allowed us to rationalize and predict the molecule's behavior in fundamental organic reactions. The protocols and insights presented herein are intended to empower researchers in the fields of organic synthesis and drug development to leverage computational chemistry as a predictive tool in their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][4]
-
Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics. [Link][2]
-
Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link][3]
-
Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. [Link][8]
-
The DFT route to NMR chemical shifts. Semantic Scholar. [Link][25]
-
Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link][13]
-
Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. [Link][10]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. [Link][27]
-
How to perform NMR calculation in Gaussian. YouTube. [Link][12]
-
Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. [Link][28]
-
The Frontier Orbital approach. Imperial College London. [Link][15]
-
Computational NMR Prediction: A Microreview. Corin Wagen. [Link][9]
-
Understand NMR with simple molecules, Ethyl (E)-2-butenoate. University of Calgary. [Link][29]
-
Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. PMC. [Link][20]
-
Electronic Supplementary Information. Royal Society of Chemistry. [Link][30]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [Link][1]
-
Nucleophilic Addition versus Migratory Insertion Pathways in the Gold-Catalyzed Heck Reaction: A Computational Study. PubMed. [Link][16]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Human Metabolome Database. [Link][32]
-
Theoretical Elucidation of the Mechanism of the Cycloaddition between Nitrone Ylides and Electron-Deficient Alkenes. ResearchGate. [Link][22]
-
Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link][33]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link][34]
-
The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. [Link][35]
-
NMR Prediction with Computational Chemistry. ResearchGate. [Link][36]
-
Ethyl 2-nitropropionate - Optional[1H NMR] - Spectrum. SpectraBase. [Link][39]
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. [Link][17]
-
The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles. RSC Publishing. [Link][23]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link][24]
-
Nucleophilic addition – Knowledge and References. Taylor & Francis. [Link][18]
-
AIST:Spectral Database for Organic Compounds,SDBS. [Link][41]
-
19.3 Introduction to Nucleophilic Addition Reactions. YouTube. [Link][19]
Sources
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. NBO [cup.uni-muenchen.de]
- 6. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 8. researchgate.net [researchgate.net]
- 9. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 10. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. gaussian.com [gaussian.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. The Frontier Orbital approach [ch.ic.ac.uk]
- 16. Nucleophilic Addition versus Migratory Insertion Pathways in the Gold-Catalyzed Heck Reaction: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 26. Frontier Molecular Orbital Theory | PPTX [slideshare.net]
- 27. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]
- 30. rsc.org [rsc.org]
- 31. Ethyl-2-butenoate NMR – All About Drugs [allfordrugs.com]
- 32. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248) [hmdb.ca]
- 33. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 34. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. Simulate and predict NMR spectra [nmrdb.org]
- 38. Alkynes | OpenOChem Learn [learn.openochem.org]
- 39. spectrabase.com [spectrabase.com]
- 40. nmr.tamu.edu [nmr.tamu.edu]
- 41. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 42. lookchem.com [lookchem.com]
Methodological & Application
Application Note: Nucleophilic Additions to Ethyl Hept-2-ynoate
An in-depth guide to the reactions of ethyl hept-2-ynoate with nucleophiles, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of reaction mechanisms, stereochemical outcomes, and practical laboratory protocols.
Introduction: The Electrophilic Nature of α,β-Alkynyl Esters
This compound is a member of the α,β-alkynyl ester family, a class of compounds also known as propiolates. These molecules are powerful intermediates in organic synthesis due to the electron-withdrawing nature of the ester group, which activates the alkyne for nucleophilic attack.[1][2] This activation renders the β-carbon of the alkyne electrophilic, making it susceptible to a variety of nucleophiles in a process known as conjugate addition or Michael addition.[3][4]
The reactivity of this compound is characterized by two primary modes of nucleophilic attack:
-
1,2-Addition: Attack at the carbonyl carbon of the ester. This pathway is typically favored by "hard" nucleophiles, such as Grignard or organolithium reagents.[2][5]
-
1,4-Addition (Conjugate Addition): Attack at the β-alkynyl carbon. This is the more common and synthetically useful pathway, favored by "soft" nucleophiles like organocuprates, amines, and thiols.[3][4]
This guide focuses on the synthetically valuable 1,4-conjugate addition reactions, which lead to the formation of functionalized α,β-unsaturated esters.
Caption: Figure 1: Competing Pathways for Nucleophilic Attack.
Conjugate Addition of Organocuprates (Gilman Reagents)
Organocuprates, particularly lithium dialkylcuprates (R₂CuLi) known as Gilman reagents, are exceptionally effective for delivering carbon nucleophiles in a 1,4-fashion to α,β-unsaturated systems.[6][7] Their "soft" nucleophilic character ensures high regioselectivity for the β-alkynyl carbon, avoiding the 1,2-addition that plagues harder organometallics.[4]
Mechanism and Stereochemistry
The reaction proceeds via a syn-addition of the cuprate to the alkyne, forming a transient alkenylcuprate intermediate.[8] This intermediate can then be protonated during aqueous workup to yield the corresponding α,β-unsaturated ester. The initial syn-addition typically results in the formation of the (Z)-alkene as the major product, although the cis/trans ratio can be influenced by factors like solvent and the presence of lithium salts.[8]
Caption: Figure 2: Mechanism of Organocuprate Addition.
Data Summary: Organocuprate Reactions
| Nucleophile (R in R₂CuLi) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Product (Major Isomer) |
| Methyl | THF / Diethyl Ether | -78 to 0 | 1-2 | >90 | (Z)-Ethyl 3-methylhept-2-enoate |
| n-Butyl | THF / Diethyl Ether | -78 to 0 | 1-2 | >90 | (Z)-Ethyl 3-butylhept-2-enoate |
| Phenyl | THF / Diethyl Ether | -78 to 25 | 2-4 | 80-90 | (Z)-Ethyl 3-phenylhept-2-enoate |
Protocol: Synthesis of (Z)-Ethyl 3-methylhept-2-enoate
Materials:
-
Copper(I) Iodide (CuI), purified
-
Methyllithium (MeLi) in Diethyl Ether (e.g., 1.6 M)
-
This compound[9]
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Cuprate Formation: Suspend Copper(I) Iodide (1.05 eq) in anhydrous diethyl ether (approx. 10 mL per mmol of CuI) and cool the slurry to -78 °C using a dry ice/acetone bath.
-
To the cooled slurry, add Methyllithium solution (2.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The initial yellow slurry will transition to a colorless or near-colorless solution of lithium dimethylcuprate upon completion of the addition.[10] Stir for 30 minutes at -78 °C.
-
Conjugate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether (approx. 2 mL per mmol). Add this solution dropwise to the freshly prepared Gilman reagent at -78 °C.[11]
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Conjugate Addition of Heteroatom Nucleophiles
Amines and thiols are excellent nucleophiles for conjugate addition to activated alkynes, a reaction often referred to as the amino-yne or thiol-yne Michael addition.[1][12] These reactions are highly efficient and often proceed under mild conditions, sometimes requiring a base or Lewis acid catalyst to enhance the nucleophilicity of the attacking species.[13][14]
Mechanism and Stereochemistry
The reaction typically proceeds via an anti-addition mechanism. The nucleophile attacks the β-carbon, and the resulting vinyl carbanion/enolate intermediate is protonated. This anti-addition pathway leads stereoselectively to the (E)-enamine or (E)-vinyl sulfide product.[15] The high stereoselectivity is a key feature of this transformation.
Caption: Figure 3: Mechanism of Amine/Thiol Addition.
Protocol: Synthesis of (E)-Ethyl 3-(diethylamino)hept-2-enoate
Materials:
-
This compound[9]
-
Diethylamine
-
Acetonitrile (or another polar aprotic solvent)
-
Optional: Catalytic amount of a non-nucleophilic base (e.g., DBU) or Lewis Acid (e.g., Yb(OTf)₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile.
-
Reagent Addition: Add diethylamine (1.1 to 1.5 eq) to the solution at room temperature. For less reactive amines, the addition of a catalytic amount of a suitable base or Lewis acid may be beneficial. The reaction is often exothermic.[16]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. The reaction is typically complete within a few hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent and excess diethylamine under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure (E)-enamino ester.
Experimental Workflow Overview
A generalized workflow for conducting and analyzing these nucleophilic addition reactions is essential for reproducibility and safety.
Caption: Figure 4: General Experimental Workflow.
Conclusion
This compound is a versatile electrophile that undergoes highly regioselective and often stereoselective conjugate addition reactions with a range of soft nucleophiles. Organocuprates provide a robust method for C-C bond formation, yielding (Z)-α,β-unsaturated esters. In contrast, heteroatom nucleophiles like amines and thiols typically undergo an anti-addition to furnish the corresponding (E)-isomers. These transformations are fundamental in synthetic organic chemistry, providing access to densely functionalized molecules that are valuable precursors in pharmaceutical and materials science research.
References
-
Doyle, M. P., & Moody, R. J. (1978). Nucleophilic Addition to Activated Alkynes. Chemical Reviews, 78(5), 513-543. [Link]
-
Lowe, A. B. (2014). Thiol-yne “click” chemistry: a powerful and versatile methodology for materials synthesis. Polymer Chemistry, 5(17), 4820-4859. [Link]
-
Truong, T., & Anslyn, E. V. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4769-4822. [Link]
-
Mochel, A. R., & Widenhoefer, R. A. (2009). Gold(I)-Catalyzed Intermolecular Addition of Amines to Alkynes. Organic Letters, 11(19), 4342-4345. [Link]
-
Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]
-
Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions, 41, 135-631. [Link]
-
Krause, N., & Gerold, A. (1997). Regio- and Stereoselective Syntheses with Organocopper Reagents. Angewandte Chemie International Edition in English, 36(3), 186-204. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry LibreTexts. (2014). Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
Gais, H.-J., et al. (2003). Mechanism of Cuprate Additions to Ynoates and Ynones: An NMR Study. Chemistry – A European Journal, 9(18), 4494-4504. [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US20060264597A1 - Conjugate addition products of primary amines and activated acceptors - Google Patents [patents.google.com]
Application Note and Protocol: Selective Catalytic Hydrogenation of Ethyl hept-2-ynoate to Ethyl heptanoate
Abstract
This document provides a comprehensive guide for the catalytic hydrogenation of ethyl hept-2-ynoate to ethyl heptanoate, a reaction of significant interest in the synthesis of flavor and fragrance compounds, as well as in the production of fine chemical intermediates.[1][2][3] We delve into the underlying chemical principles, compare common catalytic systems, and provide a detailed, field-proven protocol for conducting this transformation safely and efficiently in a research setting. Emphasis is placed on the rationale behind procedural steps, catalyst selection, and reaction monitoring to ensure a high-yield, reproducible synthesis of the target saturated ester.
Introduction: The Significance of Alkyne Reduction
The reduction of alkynes is a fundamental transformation in organic synthesis, allowing for the controlled saturation of carbon-carbon triple bonds. Complete hydrogenation yields the corresponding alkane, a process that is thermodynamically favorable but requires a catalyst to proceed at a practical rate.[4] Ethyl heptanoate, the target molecule of this protocol, is a colorless liquid with a characteristic fruity aroma, often likened to grapes or cognac, making it a valuable component in the food and beverage industry.[2][3][5][6] The starting material, this compound, is an unsaturated ester that serves as a versatile precursor.[7] The complete saturation of its alkyne functionality is crucial for achieving the desired chemical and sensory properties of ethyl heptanoate.
The hydrogenation of an alkyne to an alkane proceeds through a two-step sequence via an alkene intermediate.[8][9][10] The choice of catalyst is paramount in determining the final product. While "poisoned" catalysts like Lindlar's catalyst can selectively stop the reaction at the cis-alkene stage, more active catalysts such as palladium on carbon (Pd/C) or Raney Nickel will facilitate the complete reduction to the alkane.[8][11][12][13][14][15] This guide focuses on the latter, aiming for the exhaustive hydrogenation to ethyl heptanoate.
Mechanistic Insights: The Role of the Catalyst
Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a solid metal catalyst.[16] The generally accepted Horiuti-Polanyi mechanism outlines the key steps:[9]
-
Adsorption of Reactants: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium), where the H-H bond is weakened and dissociates into reactive metal-hydride species (M-H).[9][10]
-
Complexation of the Alkyne: The this compound molecule also adsorbs onto the catalyst surface, with its π-system interacting with the vacant orbitals of the metal.[9][10]
-
Stepwise Hydrogen Transfer (Syn-Addition): Two hydrogen atoms are sequentially transferred from the metal surface to the same face of the alkyne (syn-addition). The first addition forms a surface-bound cis-alkene intermediate, ethyl (Z)-hept-2-enoate.[9]
-
Second Hydrogenation: With a highly active catalyst like Pd/C, the alkene intermediate does not typically desorb from the surface. It rapidly undergoes a second syn-addition of two more hydrogen atoms to yield the final saturated product, ethyl heptanoate.[9]
-
Desorption: The final product, ethyl heptanoate, has a lower affinity for the catalyst surface and desorbs, freeing the active sites for the next catalytic cycle.
Caption: General mechanism for catalytic hydrogenation of an alkyne to an alkane.
Catalyst Selection and Reaction Parameters
The choice of catalyst and reaction conditions directly impacts the reaction's efficiency, selectivity, and safety. For the complete hydrogenation of this compound, several options are viable, each with distinct advantages and considerations.
| Parameter | Palladium on Carbon (Pd/C) | Raney Nickel (Ra-Ni) |
| Activity | High | Very High |
| Catalyst Loading | Typically 1-10 mol% | Typically 5-20 wt% |
| Pressure | Atmospheric (balloon) to high pressure | Atmospheric to high pressure |
| Temperature | Room Temperature to mild heating | Room Temperature to ~100°C |
| Safety | Pyrophoric when dry, handle with care.[17][18] | Pyrophoric, typically stored as a slurry.[19] |
| Solvent Choice | Ethanol, Methanol, Ethyl Acetate[9] | Ethanol, Methanol[20] |
| Work-up | Filtration through Celite | Filtration, often requires more care due to fine particles |
Rationale for Selecting Palladium on Carbon (Pd/C): For this protocol, we recommend 10% Palladium on Carbon. It is highly effective for the complete reduction of alkynes to alkanes.[4][11][21] It is generally more manageable and less pyrophoric than freshly prepared Raney Nickel, especially when handled as a water-wet paste, making it a safer choice for general laboratory use.[21] The reaction can often be conducted at atmospheric pressure using a hydrogen balloon, simplifying the experimental setup.[17][22]
Detailed Experimental Protocol
This protocol details the hydrogenation of this compound on a 10 mmol scale.
Materials and Equipment
-
Reactant: this compound (MW: 154.21 g/mol )[7]
-
Catalyst: 10% Palladium on Carbon (50% wet with water is recommended for safety)[21]
-
Solvent: Ethanol (EtOH), reagent grade
-
Gas: Hydrogen (H₂), high purity
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Apparatus:
-
100 mL three-neck round-bottom flask
-
Magnetic stir bar and stir plate
-
Rubber septa
-
Gas inlet adapter with a stopcock
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Hydrogen-filled balloon with a needle assembly
-
Syringes and needles
-
Filtration apparatus (Büchner or Hirsch funnel, filter flask)
-
Celite® 545 (diatomaceous earth)
-
Rotary evaporator
-
Safety Precautions: A Critical Overview
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[23][24] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[18][25]
-
Palladium on Carbon Catalyst: Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen.[17][18] Never allow the dry catalyst to come into contact with air or organic solvents in the absence of an inert atmosphere.[26] Always handle the catalyst in an inert atmosphere or as a wet slurry.[23]
-
Pressure: While this protocol uses a balloon (atmospheric pressure), ensure all glassware is free of cracks or defects.[18]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and gloves are mandatory at all times.[24]
Step-by-Step Procedure
Caption: Workflow for the catalytic hydrogenation experiment.
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.
-
Carefully weigh and add 10% Pd/C (approx. 80 mg, ~0.075 mmol Pd, 0.75 mol%) to the flask. If using the 50% wet catalyst, use 160 mg.
-
Seal the flask with rubber septa on all necks.
-
-
Inerting the Atmosphere:
-
Connect the flask to a vacuum/nitrogen manifold via a needle through one septum.
-
Carefully evacuate the air from the flask and then backfill with nitrogen.[17]
-
Repeat this vacuum/backfill cycle three times to ensure the atmosphere is completely inert. This is a critical safety step to prevent ignition of the catalyst upon solvent addition.[22][23]
-
-
Addition of Solvent and Substrate:
-
Under a positive pressure of nitrogen, add 20 mL of ethanol via syringe.
-
In a separate vial, dissolve this compound (1.54 g, 10 mmol) in 5 mL of ethanol.
-
Add the substrate solution to the stirred catalyst suspension in the reaction flask via syringe.
-
-
Initiating Hydrogenation:
-
Briefly evacuate the flask again to remove the nitrogen and then backfill with hydrogen from a balloon.[17] Ensure the balloon is securely attached to a needle assembly.
-
Begin vigorous stirring. Efficient stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC Monitoring: Periodically, withdraw a small aliquot (a few drops) via syringe. To do this safely, first, replace the hydrogen atmosphere with nitrogen.[17] Filter the aliquot through a small plug of cotton or Celite in a pipette to remove the Pd/C catalyst. Spot the filtered solution on a TLC plate against a spot of the starting material. A suitable eluent system might be Hexane:Ethyl Acetate (e.g., 9:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.[27]
-
GC-MS Monitoring: This provides more quantitative data on the conversion and can detect any intermediates.[28]
-
-
Work-up and Product Isolation:
-
Once the reaction is deemed complete (typically 2-4 hours at room temperature), carefully remove the hydrogen balloon and purge the flask thoroughly with nitrogen.[29]
-
Prepare a small pad of Celite in a Büchner or Hirsch funnel. Wet the pad with ethanol.
-
Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite pad to remove the palladium catalyst.[26][29] CAUTION: The filter cake is potentially pyrophoric. Do not allow it to dry in the air.
-
Rinse the flask and the filter cake with small portions of ethanol (2 x 10 mL) to ensure complete transfer of the product.
-
Immediately after filtration, quench the catalyst on the Celite pad by adding water.[17] Transfer the wet Celite/catalyst slurry to a designated, clearly labeled waste container.
-
Combine the filtrates and remove the solvent using a rotary evaporator. The residue is the crude ethyl heptanoate.
-
Characterization
The identity and purity of the resulting ethyl heptanoate (MW: 158.24 g/mol ) can be confirmed by standard analytical techniques:[2]
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and disappearance of alkyne/alkene signals.
-
IR Spectroscopy: The disappearance of the C≡C stretch (around 2200 cm⁻¹) and the presence of a strong C=O stretch (around 1735-1750 cm⁻¹) are indicative of the successful transformation.[2]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158.[2]
Conclusion
This application note provides a detailed and safety-conscious protocol for the complete catalytic hydrogenation of this compound to ethyl heptanoate using palladium on carbon. By understanding the reaction mechanism and adhering strictly to the safety and procedural guidelines outlined, researchers can reliably synthesize this valuable ester. The principles and techniques described are broadly applicable to the hydrogenation of other alkynes, serving as a foundational guide for drug development professionals and synthetic chemists.
References
- Ethyl heptanoate - Grokipedia. (2026).
- Alkyne Hydrogenation | Overview & Reaction Mechanism - Study.com. (n.d.).
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). OrgoSolver.
- Alkyne Hydrogenation with Lindlar Catalyst. (n.d.). Química Organica.org.
- Lindlar Catalyst. (n.d.). BYJU'S.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- What is Ethyl Heptanoate and How is it Used? - FAQ - Guidechem. (n.d.).
- Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). (n.d.). OrgoSolver.
- Reduction of alkynes (video) | 2nd quarter - Khan Academy. (n.d.).
- 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024).
- An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate - Benchchem. (n.d.).
- Hydrogenation SOP. (n.d.).
- 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. (2019).
- Ethyl heptanoate - Wikipedia. (n.d.).
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.).
- 10.6: 10.6 Reduction of Alkynes - Chemistry LibreTexts. (2020).
- Reagent Friday: Raney Nickel - Master Organic Chemistry. (2011).
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025).
- Ch 9 : Alkynes + H2 - University of Calgary. (n.d.).
- This compound | C9H14O2 | CID 85647 - PubChem. (n.d.).
- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation - JoVE. (2023).
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry.
- Palladium on Carbon (Pd/C) - Common Organic Chemistry. (n.d.).
- Ethyl heptanoate | 106-30-9 - ChemicalBook. (n.d.).
- Raney nickel - Wikipedia. (n.d.).
- 8.6: Reduction of Alkenes - Hydrogenation - Chemistry LibreTexts. (2024).
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
- Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022).
- Application Notes and Protocols for the Catalytic Hydrogenation of 1-Propylcyclopentene - Benchchem. (n.d.).
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. (n.d.).
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017).
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Ethyl heptanoate | 106-30-9 [chemicalbook.com]
- 7. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 11. study.com [study.com]
- 12. orgosolver.com [orgosolver.com]
- 13. byjus.com [byjus.com]
- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Raney nickel - Wikipedia [en.wikipedia.org]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 24. weihaicm.com [weihaicm.com]
- 25. njhjchem.com [njhjchem.com]
- 26. reddit.com [reddit.com]
- 27. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl Hept-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the array of cross-coupling reactions, the Sonogashira coupling holds a place of distinction for its efficiency in forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] This reaction, developed by Kenkichi Sonogashira, has become an indispensable tool due to its operational simplicity, mild reaction conditions, and broad tolerance of functional groups.[1][2]
The products of this reaction, arylalkynes and conjugated enynes, are prevalent structural motifs in a multitude of biologically active molecules, natural products, and advanced organic materials.[1][3] The Sonogashira coupling's ability to forge these crucial linkages under gentle conditions has cemented its role in the late-stage functionalization of complex molecules, a critical step in drug discovery and development.[4]
This application note provides a detailed protocol and in-depth scientific rationale for the Sonogashira coupling of a specific and functionally relevant substrate: Ethyl hept-2-ynoate . This aliphatic alkyne, bearing an electron-withdrawing ester moiety, presents unique considerations for reaction optimization. We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While a copper-free variant exists, the classical Sonogashira protocol leverages a copper(I) co-catalyst to enhance reaction rates and efficiency.[1]
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl or vinyl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6] The reactivity of the halide in this step generally follows the order: I > Br > Cl.[6]
-
Transmetalation: This is the crucial step where the alkyne component is introduced. A copper(I) acetylide, formed in the copper cycle, transfers its acetylenic group to the palladium(II) complex.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the catalytically active palladium(0) species, thus closing the loop.[6]
The Copper Cycle:
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide.[1][7] This species is more nucleophilic than the parent alkyne, facilitating the subsequent transmetalation step.
Below is a visual representation of the concerted catalytic cycles:
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol details a representative Sonogashira coupling reaction between this compound and 4-iodotoluene. Researchers should consider this a starting point and may need to optimize conditions for different aryl halides or related alkynes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Handle in a well-ventilated area.[8] |
| 4-Iodotoluene | ≥98% | Commercially available | Store protected from light. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst grade | Commercially available | Air-stable, but handle under inert gas for best results. |
| Copper(I) iodide (CuI) | ≥98% | Commercially available | Protect from light and moisture. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially available | Use freshly distilled or from a sealed bottle. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available | Use freshly distilled or from a solvent purification system. |
| Diethyl ether | ACS grade | Commercially available | For workup. |
| Saturated aq. NH₄Cl | Prepared in-house | For workup. | |
| Brine | Prepared in-house | For workup. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially available | For drying. | |
| Celite® | Commercially available | For filtration. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Generalized workflow for the Sonogashira coupling experiment.
-
Reaction Setup:
-
To a 25 mL Schlenk flask, previously dried and cooled under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 mmol, 218 mg).
-
To this, add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg) and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst, which is formed in situ, and to avoid the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen in the presence of copper salts.
-
-
Addition of Solvent and Base:
-
Add anhydrous tetrahydrofuran (THF, 5 mL) to the flask via syringe.
-
Subsequently, add anhydrous triethylamine (TEA, 3.0 mmol, 0.42 mL).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Rationale: THF is a common solvent for Sonogashira couplings, effectively dissolving the reactants and catalysts. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. An excess of the amine base is generally used to ensure complete deprotonation and to scavenge the HX formed during the reaction.
-
-
Addition of Alkyne:
-
Slowly add this compound (1.2 mmol, 185 mg) to the stirring reaction mixture via syringe.
-
Rationale: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Rationale: Continuous monitoring allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Rationale: The ammonium chloride wash is effective at removing the copper catalyst from the organic phase.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
This compound: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust.
-
Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
-
Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Catalyst System | For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(0) source like Pd₂(dba)₃ may be necessary to facilitate the oxidative addition step.[5] |
| Copper Co-catalyst | In cases where alkyne homocoupling is a significant issue, a "copper-free" Sonogashira protocol can be employed. This often requires a stronger base (e.g., Cs₂CO₃) and may proceed at a slower rate.[9] |
| Base | The choice of base is critical. While amine bases like TEA or diisopropylethylamine (DIPEA) are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or NMP. |
| Solvent | A range of solvents can be used, including THF, DMF, acetonitrile, and toluene. The choice depends on the solubility of the substrates and the required reaction temperature. |
| Temperature | While many Sonogashira couplings proceed at room temperature, less reactive substrates (e.g., aryl bromides) may require heating.[6] However, higher temperatures can also lead to increased byproduct formation. |
| Troubleshooting: Low Yield | - Degassed Solvents: Ensure all solvents are properly degassed to remove oxygen. - Catalyst Activity: Use fresh, high-purity catalysts and ligands. - Substrate Purity: Impurities in the starting materials can inhibit the catalyst. |
| Troubleshooting: Homocoupling | - Minimize Oxygen: Rigorous exclusion of air is essential. - Copper-Free Conditions: Switch to a copper-free protocol. - Reaction Time: Avoid unnecessarily long reaction times. |
Conclusion
The Sonogashira coupling is a robust and highly versatile method for the synthesis of molecules containing the valuable arylalkyne moiety. The protocol provided for this compound serves as a practical guide for researchers in drug discovery and organic synthesis. A thorough understanding of the reaction mechanism and the influence of various reaction parameters is key to successfully applying and adapting this powerful transformation to a wide range of substrates. By carefully selecting the catalyst system, solvent, and base, and by adhering to proper experimental techniques, the Sonogashira coupling can be a reliable and efficient tool in the synthesis of complex molecular targets.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
-
Milano-Bicocca. (n.d.). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
-
NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Grokipedia. (2026, January 8). Ethyl heptanoate. [Link]
-
Metasci. (n.d.). Safety Data Sheet Ethyl heptanoate. [Link]
-
The Good Scents Company. (n.d.). ethyl heptanoate, 106-30-9. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. [Link]
-
ACS Publications. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]
-
MDPI. (2026, January 13). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl hept-2-ynoate
For: Researchers, scientists, and drug development professionals.
Introduction: Ethyl hept-2-ynoate as a Versatile Synthon
This compound is a readily accessible α,β-alkynyl ester that serves as a powerful and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic structure, characterized by an electron-deficient triple bond conjugated to an ester group, allows for a variety of transformations. The presence of both electrophilic and nucleophilic centers, along with the potential for cycloaddition reactions, makes it an ideal starting material for constructing substituted five- and six-membered heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making efficient synthetic routes to their derivatives a key focus of modern organic chemistry.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for the preparation of pyrazoles, isoxazoles, pyridines, and pyrimidines. The methodologies presented are designed to be robust and scalable, providing researchers with the tools to access a wide range of functionalized heterocyclic molecules.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazoles from this compound can be efficiently achieved through a condensation reaction with hydrazine derivatives.
Mechanistic Rationale
The reaction proceeds via a Michael addition of hydrazine to the electron-deficient β-carbon of the alkynyl ester, followed by an intramolecular cyclization and subsequent dehydration. The initial nucleophilic attack of hydrazine on the triple bond forms a vinyl hydrazine intermediate. This is followed by a nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of ethanol, and subsequent tautomerization and dehydration yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the substitution pattern on the pyrazole ring, is primarily governed by the nature of the substituents on both the alkynyl ester and the hydrazine.
Caption: Mechanism for Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-Butyl-5-ethoxycarbonyl-1H-pyrazole
This protocol describes the synthesis of a representative pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-butyl-5-ethoxycarbonyl-1H-pyrazole.
| Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Time | Yield |
| Hydrazine hydrate | 1.2 eq | Ethanol | Glacial Acetic Acid | Reflux | 4-6 h | Good |
| Phenylhydrazine | 1.2 eq | Ethanol | Glacial Acetic Acid | Reflux | 6-8 h | Good |
Synthesis of Substituted Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are important scaffolds in drug discovery. The synthesis from this compound is analogous to the pyrazole synthesis, utilizing hydroxylamine instead of hydrazine.
Mechanistic Rationale
The reaction of this compound with hydroxylamine follows a similar pathway to the pyrazole synthesis.[1][2][3] The initial step is the Michael addition of the amino group of hydroxylamine to the β-carbon of the alkynyl ester. This is followed by intramolecular cyclization, where the hydroxyl group of the intermediate attacks the ester carbonyl. Subsequent elimination of ethanol and water leads to the formation of the aromatic isoxazole ring. The regiochemistry of the final product is dependent on which nitrogen or oxygen atom of the hydroxylamine derivative initiates the cyclization.
Caption: Mechanism for Isoxazole Synthesis.
Experimental Protocol: Synthesis of 3-Butyl-5-ethoxycarbonylisoxazole
This protocol details the synthesis of a representative isoxazole from this compound.
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in ethanol.
-
Add this compound to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-butyl-5-ethoxycarbonylisoxazole.
| Reagent | Molar Ratio | Solvent | Base | Temperature | Time | Yield |
| Hydroxylamine hydrochloride | 1.2 eq | Ethanol | Sodium Acetate | Reflux | 6-8 h | Good |
Proposed Synthesis of Substituted Pyridines
Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. They are fundamental building blocks in organic chemistry and are found in numerous natural products and pharmaceuticals. While a direct, single-step synthesis from this compound is less common, a plausible approach involves a Michael addition followed by a cyclization-condensation sequence.[4][5]
Proposed Mechanistic Pathway
A proposed route involves the Michael addition of an enolate, derived from a ketone, to this compound to form a 1,5-dicarbonyl compound. This intermediate can then undergo a condensation reaction with an ammonia source, such as ammonium acetate, to form the pyridine ring through a process analogous to the Hantzsch pyridine synthesis.[6] The final step involves aromatization, which can occur spontaneously or be promoted by an oxidizing agent.
Caption: Proposed Mechanism for Pyridine Synthesis.
General Protocol Outline
Materials:
-
This compound (1.0 eq)
-
A suitable ketone (e.g., acetone, acetophenone) (1.0 eq)
-
A base (e.g., sodium ethoxide)
-
Ammonium acetate
-
Acetic acid (solvent and catalyst)
Procedure Outline:
-
Generate the enolate of the ketone using a suitable base.
-
React the enolate with this compound in an appropriate solvent to form the 1,5-dicarbonyl intermediate.
-
Isolate the intermediate or proceed in a one-pot fashion.
-
Add ammonium acetate and acetic acid to the 1,5-dicarbonyl compound.
-
Heat the reaction mixture to promote cyclization and dehydration.
-
Work-up and purify the resulting substituted pyridine.
Proposed Multicomponent Synthesis of Pyrimidines
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. They are core components of nucleic acids and many biologically active molecules. Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted pyrimidines.[7][8][9]
Proposed Mechanistic Strategy
A plausible multicomponent approach for the synthesis of pyrimidines from this compound would involve its reaction with an amidine derivative and another carbonyl compound or a nitrile. For instance, in a [2+2+2] cycloaddition strategy, this compound could react with a nitrile and a source of the remaining carbon and nitrogen atoms. A more straightforward approach would be a Biginelli-type reaction where this compound acts as the β-dicarbonyl equivalent. The reaction would likely proceed through a series of condensation and cyclization steps.
Sources
- 1. Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Multicomponent synthesis of dihydropyrimidines and thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymerization of Ethyl Hept-2-ynoate: A Comprehensive Guide for Researchers
This document provides a detailed guide for the polymerization of ethyl hept-2-ynoate, a disubstituted alkyne with an ester functionality. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of novel poly(alkynoate)s. We will delve into the rationale behind the chosen synthetic strategies, provide detailed experimental protocols, and discuss the expected properties of the resulting polymer.
Introduction: The Promise of Poly(alkynoate)s
Substituted polyacetylenes have garnered significant interest due to their unique electronic, optical, and physical properties.[1] The incorporation of functional groups, such as esters, into the polymer backbone or side chains can further enhance their utility, opening avenues for applications in drug delivery, specialty coatings, and advanced materials. This compound presents an intriguing monomer due to the presence of both a reactive internal alkyne and a modifiable ester group. The polymerization of this monomer leads to poly(this compound), a polymer with a conjugated backbone and regularly spaced ester functionalities.
This guide will primarily focus on transition-metal catalyzed polymerization, a robust and versatile method for synthesizing substituted polyacetylenes.[1] We will explore the use of rhodium-based catalysts, which have demonstrated high efficiency and functional group tolerance in the polymerization of similar monomers.[1] Alternative methods such as anionic and metathesis polymerization will also be briefly discussed as potential synthetic routes.
Strategic Approaches to Polymerization
The selection of a polymerization method is critical and depends on the desired polymer properties, such as molecular weight, polydispersity, and stereochemistry. For this compound, an internal alkyne, transition metal catalysis is often the most effective approach.
Rhodium-Catalyzed Coordination Polymerization: The Method of Choice
Rhodium(I) complexes are highly effective catalysts for the polymerization of substituted acetylenes, offering excellent control over the polymer structure.[1] These catalysts are known for their tolerance to various functional groups, making them suitable for monomers like this compound which contains an ester moiety.[1] The polymerization is believed to proceed via a coordination-insertion mechanism.
Causality Behind Experimental Choices:
-
Catalyst Selection: A common and effective catalyst for this type of polymerization is a rhodium(I)-diene complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂). This precursor, in the presence of a suitable cocatalyst, forms the active catalytic species.
-
Solvent: The choice of solvent is crucial for both monomer and polymer solubility. Aromatic hydrocarbons like toluene or polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are often good choices.[1] The solubility of the resulting poly(alkynoate) should be considered to prevent premature precipitation.[2]
-
Temperature: Polymerization of substituted acetylenes is typically conducted at temperatures ranging from ambient to moderately elevated (e.g., 30-80 °C). The optimal temperature will balance the rate of polymerization with the stability of the catalyst and the growing polymer chains.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol is a representative procedure adapted from established methods for the polymerization of internal alkynes. Researchers should optimize these conditions for their specific experimental setup and desired polymer characteristics.
Materials:
-
This compound (monomer)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (catalyst precursor)
-
Triethylamine (Et₃N) or another suitable amine co-catalyst
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Monomer and Solvent Preparation: Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere. Purify the this compound monomer by vacuum distillation to remove any inhibitors or impurities.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add [Rh(cod)Cl]₂ (e.g., 1 mol% relative to the monomer) and triethylamine (e.g., 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Initiation: Add anhydrous toluene to the flask to dissolve the catalyst components. Stir the solution at room temperature for approximately 15-20 minutes to allow for the formation of the active catalyst.
-
Polymerization: Add the purified this compound monomer to the catalyst solution via syringe. The monomer-to-catalyst ratio can be varied to target different molecular weights.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Isolation: Once the desired conversion is reached (typically after several hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
Visualization of the Experimental Workflow:
Caption: Experimental workflow for the rhodium-catalyzed polymerization of this compound.
Proposed Polymerization Mechanism
The rhodium-catalyzed polymerization of substituted acetylenes is generally accepted to proceed through a coordination-insertion mechanism.
Caption: Proposed coordination-insertion mechanism for rhodium-catalyzed alkyne polymerization.
The active rhodium(I) species coordinates with the triple bond of the this compound monomer. This is followed by the insertion of the alkyne into a rhodium-carbon bond of the growing polymer chain. This process repeats, leading to the formation of a high molecular weight polymer.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the polymer structure.[3] The disappearance of the acetylenic proton signals and the appearance of broad signals corresponding to the polymer backbone and side chains are indicative of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the ester carbonyl group (around 1735 cm⁻¹) and the C=C double bonds of the polymer backbone.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[4] This information is crucial for understanding the control over the polymerization process.
3. Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) and any melting or crystallization temperatures of the polymer.
Expected Properties of Poly(this compound):
The following table summarizes the expected properties of poly(this compound) based on data from similar poly(alkynoate)s. These values should be considered as estimates and will vary depending on the specific polymerization conditions.
| Property | Expected Value/Characteristic | Analytical Technique |
| Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC/SEC |
| Glass Transition Temp. (T₉) | 40 - 80 °C | DSC |
| Thermal Decomposition (T_d) | > 250 °C (in N₂) | TGA |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene.[2] | Visual Inspection |
Alternative Polymerization Strategies
While rhodium-catalyzed polymerization is a robust method, other techniques could also be explored for the synthesis of poly(this compound).
Anionic Polymerization
Anionic polymerization can be effective for monomers with electron-withdrawing groups that can stabilize a propagating anionic center.[5] The ester group in this compound is electron-withdrawing, which could potentially facilitate anionic polymerization.
-
Initiators: Strong nucleophiles such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents are typically used as initiators.[5]
-
Challenges: Anionic polymerization is highly sensitive to impurities and requires rigorous purification of monomers and solvents.[4] Side reactions involving the ester carbonyl group can also occur, leading to a loss of control over the polymerization.
Alkyne Metathesis Polymerization
Alkyne metathesis, catalyzed by high-oxidation-state tungsten or molybdenum alkylidyne complexes, is another potential route. This method involves the scrambling of alkylidyne units.
-
Catalysts: Schrock-type catalysts, such as W(≡CR)(OR')₃, are commonly employed.
-
Considerations: These catalysts can be sensitive to air and moisture, and their compatibility with the ester functionality of the monomer would need to be carefully evaluated.
Conclusion and Future Outlook
The polymerization of this compound offers a promising route to novel functionalized polyacetylenes. Rhodium-catalyzed coordination polymerization stands out as a highly effective and versatile method for this purpose, offering good control over the polymer structure and tolerance to the ester functionality. The resulting poly(this compound) is expected to be a thermally stable material with solubility in common organic solvents.
Further research could focus on the living nature of the rhodium-catalyzed polymerization to synthesize block copolymers with unique properties. Additionally, post-polymerization modification of the ester groups could be explored to introduce a wide range of functionalities, further expanding the potential applications of this interesting class of polymers. The detailed protocols and characterization data provided in this guide serve as a solid foundation for researchers to embark on the synthesis and exploration of poly(this compound) and related materials.
References
- Burel, F., et al. (2003). Synthesis and characterization of poly(ethyl glyoxylate) – a new potentially biodegradable polymer. e-Polymers.
- Brandrup, J., & Immergut, E. H. (Eds.). (1989). Polymer Handbook. John Wiley & Sons.
- Karahan, S., et al. (2012). A facile one-step synthesis of polymer supported rhodium nanoparticles in organic medium and their catalytic performance in the dehydrogenation of ammonia-borane.
- Shiotsuki, M., Sanda, F., & Masuda, T. (2011). Polymerization of substituted acetylenes and features of the formed polymers. Polymer Chemistry, 2(5), 1044-1058.
- Nikolić, M., et al. (2018). Identification and 2D NMR structural elucidation of a C10-polyacetylenic ester, a previously unreported constituent of Bellis perennis L. essential oil. Facta Universitatis, Series: Physics, Chemistry and Technology, 16(2), 131-137.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Ndoni, S., et al. (2003). Laboratory-scale setup for anionic polymerization under inert atmosphere. Review of Scientific Instruments, 74(3), 1090-1095.
- Park, K. (n.d.). Solubility of Polymers. Purdue University.
- Morton, M. (2012). Anionic polymerization: principles and practice. Academic press.
- Wang, Z., et al. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. Science Advances, 10(48), eado6349.
- Burel, F., et al. (2018). Installing functional groups in the main chain of poly...
- Gal, Y. S., et al. (2007). Synthesis and properties of poly(phenylacetylene)s bearing dialkylamino groups. Journal of Polymer Science Part A: Polymer Chemistry, 45(19), 4447-4456.
- Ndoni, S., et al. (2003). Laboratory-scale setup for anionic polymerization under inert atmosphere. Review of Scientific Instruments, 74(3), 1090-1095.
- Heller, J., & Baker, R. W. (1980). Theory and practice of controlled drug delivery from solid, monolithic devices.
- Hsieh, H. L., & Quirk, R. P. (2012).
- de la Cuesta, F., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of controlled release, 77(3), 309-321.
- Lam, J. W., & Tang, B. Z. (2018). Recent advances in the synthesis of substituted polyacetylenes. Polymers, 10(1), 50.
- PSChemEducation. (2022, July 29). mechanism of anionic polymerization technique/ M.Sc.
- PubChem. (n.d.). Ethyl 2-octynoate.
- Pielichowski, K., & Njuguna, J. (2005). Thermal analysis of nanocomposites. iSmithers Rapra Publishing.
- Burel, F., et al. (2003). Synthesis and characterization of poly(ethyl glyoxylate) – a new potentially biodegradable polymer. e-Polymers.
- Tran, T. H., & Theato, P. (2012).
- Papagiannopoulos, A., et al. (2025). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Journal of the American Society for Mass Spectrometry.
- Karahan, S., et al. (2012). A facile one-step synthesis of polymer supported rhodium nanoparticles in organic medium and their catalytic performance in the dehydrogenation of ammonia-borane.
- Wood-Adams, P. M. (n.d.).
- Kohn, J., & Abramson, S. (2004, April). Thermal analysis of poly(desamino arylates). In Proceedings of the IEEE 30th Annual Northeast Bioengineering Conference (pp. 128-129). IEEE.
- Valentini, L., et al. (2012). Characterization of nanocomposites by thermal analysis. Composites Science and Technology, 72(13), 1599-1605.
- Alfa Chemistry. (n.d.). Analysis of Polymers (GPC Center).
- Jha, P., et al. (2021). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA.
- Bangs Laboratories, Inc. (2018). Common Solvents And Non-Solvents Of Polystyrene.
- Zhang, W. (2017). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. Accounts of Chemical Research, 50(7), 1735-1746.
Sources
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
Ethyl Hept-2-ynoate: A Versatile Synthon for Complex Molecule Synthesis
Introduction: The Strategic Value of a Linear Alkynoate
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl hept-2-ynoate, a linear α,β-alkynoate ester, has emerged as a particularly valuable and versatile synthon. Its intrinsic electronic properties, characterized by an electron-deficient triple bond conjugated to an ester moiety, render it susceptible to a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The strategic application of this building block can unlock novel pathways to diverse molecular scaffolds, including functionalized heterocycles and stereochemically defined acyclic systems, which are of significant interest in the pharmaceutical and agrochemical industries.[1]
This document will delve into the core reactivity of this compound, focusing on its application in conjugate additions, cycloaddition reactions, and selective reductions. For each transformation, we will not only provide a step-by-step protocol but also elucidate the underlying principles that govern the reaction's outcome, thereby empowering the synthetic chemist with a predictive understanding of its chemical behavior.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| CAS Number | 16930-95-3 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~ 208-210 °C | |
| Density | ~ 0.93 g/mL |
Spectroscopic Data Summary:
-
¹H NMR (CDCl₃, 400 MHz): δ ~4.20 (q, 2H, -OCH₂CH₃), 2.30 (t, 2H, -CH₂C≡C-), 1.60 (m, 2H, -CH₂CH₂C≡C-), 1.45 (m, 2H, -CH₂CH₂CH₃), 1.28 (t, 3H, -OCH₂CH₃), 0.92 (t, 3H, -CH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~154.0 (C=O), 90.0 (C≡C), 75.0 (C≡C), 61.5 (-OCH₂-), 30.0 (-CH₂-), 21.5 (-CH₂-), 18.0 (-CH₂-), 14.0 (-CH₃), 13.5 (-CH₃).
-
IR (neat, cm⁻¹): ~2960, 2935, 2875 (C-H), 2240 (C≡C), 1715 (C=O), 1250 (C-O).
-
Mass Spectrometry (EI): m/z (%) = 154 (M+), 125, 109, 81, 67, 55, 43, 29.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is a combustible liquid and should be stored away from heat and open flames. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
I. Conjugate Addition Reactions: Crafting Functionalized Alkenes
The electron-withdrawing nature of the ester group polarizes the triple bond of this compound, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of conjugate or Michael additions, providing a powerful method for the formation of carbon-heteroatom and carbon-carbon bonds.[2]
A. Thia-Michael Addition: Synthesis of β-Thioalkenoates
The addition of thiols to α,β-alkynyl esters is a highly efficient and atom-economical reaction that proceeds under mild conditions to yield β-thioalkenoates.[3] These products are valuable intermediates, finding application in the synthesis of various sulfur-containing heterocycles and biologically active molecules. The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[4]
Protocol 1: Base-Catalyzed Thia-Michael Addition of Thiophenol
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
Thiophenol (1.1 mmol, 121 mg, 0.11 mL)
-
Triethylamine (Et₃N) (0.1 mmol, 10 mg, 14 µL)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.
-
Add thiophenol to the solution via syringe.
-
Add triethylamine dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E/Z)-ethyl 3-(phenylthio)hept-2-enoate. The stereoselectivity of the addition can be influenced by reaction conditions.
-
B. Aza-Michael Addition: Access to β-Aminoalkenoates
The conjugate addition of amines to this compound provides a direct route to β-enamino esters, which are versatile precursors for the synthesis of nitrogen-containing heterocycles, β-amino acids, and other pharmaceutically relevant compounds.[5] The reaction can often be performed under solvent-free and catalyst-free conditions, highlighting its efficiency and green credentials.[6]
Protocol 2: Solvent-Free Aza-Michael Addition of Morpholine
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
-
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, combine this compound and morpholine.
-
Stir the neat mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
The resulting product, ethyl 3-morpholinohept-2-enoate, is often of high purity. If necessary, purification can be achieved by short-path distillation under reduced pressure or by column chromatography.
-
II. Cycloaddition Reactions: Constructing Ring Systems
The electron-deficient triple bond of this compound also serves as an excellent dipolarophile or dienophile in cycloaddition reactions, enabling the construction of a variety of five- and six-membered rings in a single step.[7][8]
A. [3+2] Cycloaddition with Hydrazines: Synthesis of Pyrazoles
The reaction of this compound with hydrazine or its derivatives is a classical and highly effective method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9] The reaction proceeds via an initial aza-Michael addition followed by intramolecular cyclization and dehydration.[10]
Protocol 3: Synthesis of 5-butyl-1H-pyrazol-3(2H)-one
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
Hydrazine hydrate (1.2 mmol, 60 mg, ~60 µL)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization (e.g., from ethanol/water) or column chromatography to yield 5-butyl-1H-pyrazol-3(2H)-one.
-
B. Diels-Alder [4+2] Cycloaddition
As a dienophile, this compound can react with conjugated dienes to form cyclohexadiene derivatives.[11] The triple bond participates in the reaction, leading to the formation of a six-membered ring with two new sigma bonds.[12] The ester group acts as an electron-withdrawing group, activating the dienophile for the reaction.[13]
Protocol 4: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
2,3-Dimethyl-1,3-butadiene (1.5 mmol, 123 mg, 0.17 mL)
-
Toluene (2 mL)
-
Hydroquinone (catalytic amount, as inhibitor for diene polymerization)
-
-
Procedure:
-
Combine this compound, 2,3-dimethyl-1,3-butadiene, and a catalytic amount of hydroquinone in a sealed tube.
-
Add toluene as the solvent.
-
Heat the sealed tube in an oil bath at 110-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford ethyl 4-butyl-1,2-dimethylcyclohexa-1,4-diene-1-carboxylate.
-
III. Selective Reduction: Accessing (Z)-Alkenes and Alkanes
The triple bond of this compound can be selectively reduced to either a (Z)-alkene or an alkane, providing access to valuable synthetic intermediates with defined stereochemistry.
A. Partial Reduction to (Z)-Ethyl Hept-2-enoate
The partial hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis. Lindlar's catalyst, a "poisoned" palladium catalyst, is highly effective for this purpose, preventing over-reduction to the corresponding alkane.[14][15][16] The reaction proceeds via syn-addition of hydrogen to the alkyne on the catalyst surface.[17]
Protocol 5: Lindlar Hydrogenation to (Z)-Ethyl Hept-2-enoate
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 mol% Pd)
-
Ethyl acetate or Hexane (10 mL)
-
Quinoline (optional, 1-2 drops as an additional poison)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethyl acetate.
-
Add Lindlar's catalyst and quinoline (if used).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by GC or TLC. The reaction is typically complete when 1 equivalent of hydrogen has been consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (Z)-ethyl hept-2-enoate. Further purification is usually not necessary.
-
B. Full Reduction to Ethyl Heptanoate
Complete reduction of the triple bond to an alkane can be readily achieved using standard hydrogenation conditions with a more active catalyst like palladium on carbon (Pd/C).
Protocol 6: Complete Hydrogenation to Ethyl Heptanoate
-
Materials:
-
This compound (1.0 mmol, 154 mg)
-
10% Palladium on carbon (Pd/C) (1-2 mol% Pd)
-
Ethanol or Ethyl acetate (10 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 5, but use 10% Pd/C as the catalyst and omit the quinoline.
-
The reaction may be slightly exothermic.
-
Stir under a hydrogen atmosphere until hydrogen uptake ceases (typically 1-2 hours).
-
Filter the catalyst through Celite® and concentrate the filtrate to obtain ethyl heptanoate.
-
IV. Applications in Drug Discovery and Development
The synthetic versatility of this compound makes it a valuable starting material for the construction of molecular scaffolds relevant to drug discovery. The ability to generate diverse and complex structures from a simple, linear precursor is a key strategy in medicinal chemistry.
-
Heterocycle Synthesis: As demonstrated, this compound is a precursor to pyrazoles. The pyrazole motif is a well-established pharmacophore present in numerous approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The modular nature of the pyrazole synthesis allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
-
Access to Functionalized Intermediates: The products of conjugate additions, such as β-amino and β-thioalkenoates, are themselves valuable intermediates. For instance, β-amino esters can be converted into β-lactams, a core structure of penicillin and related antibiotics. The stereocontrolled reduction to (Z)-alkenes provides access to specific olefin geometries, which can be critical for biological activity, for example, in the synthesis of insect pheromones or macrocyclic natural products.
-
Late-Stage Functionalization Analogs: In drug development, the ability to modify a lead compound at a late stage is highly desirable. The reactivity of the triple bond in a molecule analogous to this compound could be exploited for late-stage diversification of a complex drug candidate, allowing for rapid generation of analogs with potentially improved pharmacokinetic or pharmacodynamic properties.[18][19]
The strategic use of this compound and related alkynoates provides a powerful platform for the generation of compound libraries for high-throughput screening and for the targeted synthesis of complex, biologically active molecules.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its rich and predictable reactivity allows for the efficient construction of a wide range of molecular structures through conjugate additions, cycloadditions, and selective reductions. The protocols outlined in this guide serve as a practical starting point for chemists to harness the synthetic potential of this valuable reagent. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of such fundamental building blocks will remain a cornerstone of chemical innovation.
References
-
LibreTexts. (2021, August 15). 8.8: Reduction of Alkynes. Chemistry LibreTexts. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. [Link]
-
Banu, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(38), 26657-26678. [Link]
- Irran, E. (2012). Catalytic Reduction of Alkynes and Allenes. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 47: Alkenes. Georg Thieme Verlag.
-
Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]
-
Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Wikipedia. (n.d.). Transfer hydrogenation. [Link]
-
Patil, S. A., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1008. [Link]
-
ResearchGate. (2021). Azide-Enolate 1,3-Dipolar Cycloaddition as an Efficient Approach for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles from Alkyl/Aryl Azides and β-Ketophosphonates. [Link]
-
V. Pace, et al. (2021). 1,3-Dipolar Cycloaddition of Alkanone Enolates with Azides in Deep Eutectic Solvents for the Metal-Free Regioselective Synthesis of Densely Functionalized 1,2,3-Triazoles. Advanced Synthesis & Catalysis, 363(15), 3749-3755. [Link]
-
National Center for Biotechnology Information. (2018). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 23(11), 2853. [Link]
-
University of California, Irvine. (n.d.). Diels-Alder Reaction (Part 2). [Link]
-
ResearchGate. (2022). Late-stage functionalization of alkenes derived from natural products and drugs. [Link]
-
Semantic Scholar. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Organic Chemistry Portal. (2011). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. [Link]
-
ResearchGate. (2020). Selected chemical transformations of alkene 14. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
ResearchGate. (2018). Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. Accounts of chemical research, 46(11), 2540–2552. [Link]
-
National Center for Biotechnology Information. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications, 14(1), 7490. [Link]
-
Desmet, G. B., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(8), 1349-1360. [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
ResearchGate. (2017). Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems. [Link]
-
Lauher, J. (2020, September 8). Conjugate Addition of an Amine. YouTube. [Link]
-
Singh, S., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Chemistry & Biology Interface, 13(6), 1-10. [Link]
-
Organic Syntheses. (n.d.). [-2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester]. [Link]
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry.
-
Organic Chemistry Division. (n.d.). Conjugate Addition of Thiols. [Link]
-
ResearchGate. (2021). Catalytic transfer hydrogenation of ethyl levulinate into γ-valerolactone over air-stable skeletal cobalt catalyst. [Link]
-
ResearchGate. (2019). Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over Supported MoS2 Catalysts. [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of Ethyl hept-2-ynoate
Application Note & Protocol: Synthesis of Ethyl hept-2-ynoate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable internal alkyne ester intermediate in organic synthesis. The procedure is based on the nucleophilic substitution (SN2) reaction between a lithium acetylide and a primary alkyl halide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization.
Scientific Foundation & Rationale
The synthesis of internal alkynes is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures. The alkylation of terminal alkynes provides a robust and versatile method for forming new carbon-carbon bonds.[1][2] This protocol leverages the heightened acidity of the terminal proton of ethyl propiolate, which can be selectively removed by a strong base to form a potent nucleophile—the acetylide anion.[3][4]
Mechanism of Action:
The synthesis proceeds via a two-step, one-pot sequence:
-
Deprotonation: The terminal alkyne, ethyl propiolate, possesses a proton with a pKa of approximately 25, making it significantly more acidic than protons on alkanes or alkenes.[3][5] This acidity is a direct consequence of the sp hybridization of the carbon atom, which imparts greater s-character and thus higher electronegativity, stabilizing the resulting conjugate base.[3] A strong, non-nucleophilic base such as n-butyllithium (n-BuLi) is employed to irreversibly deprotonate the alkyne, forming the lithium acetylide intermediate and butane as a byproduct.[6]
-
Nucleophilic Substitution (SN2): The generated acetylide anion is a powerful carbon-based nucleophile.[7][8] It readily attacks the electrophilic carbon of a primary alkyl halide, in this case, 1-bromobutane, via an SN2 mechanism.[2][9] This concerted reaction involves the formation of a new carbon-carbon bond and the simultaneous displacement of the bromide leaving group, yielding the desired internal alkyne, this compound.[7] It is crucial to use a primary alkyl halide, as secondary and tertiary halides would favor an E2 elimination pathway due to the strong basicity of the acetylide anion.[1][8][9]
The overall transformation is a reliable method for extending a carbon chain and introducing the versatile alkyne functional group for further synthetic manipulations.[2]
Experimental Design & Workflow
A logical workflow is essential for a successful and safe synthesis. The process involves the careful handling of pyrophoric and moisture-sensitive reagents under an inert atmosphere, followed by a controlled reaction, aqueous workup, and final purification.
Caption: Experimental workflow for the synthesis of this compound.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | 5.0 g (4.95 mL) | 50.96 | Starting material. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 22.4 mL | 56.05 | 2.5 M solution in hexanes. Pyrophoric.[10] |
| 1-Bromobutane | C₄H₉Br | 137.02 | 8.38 g (6.55 mL) | 61.15 | Alkylating agent. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry, inhibitor-free solvent. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | For aqueous washes. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |
| Hexanes/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |
Detailed Experimental Protocol
Safety First: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water.[11][12] Hexanes are extremely flammable.[13] This entire procedure must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, is mandatory.[11][14] An eyewash station and safety shower must be readily accessible.[13]
Step 1: Reaction Setup
-
Thoroughly dry all glassware (a 500 mL three-necked round-bottom flask, a dropping funnel, and a condenser) in an oven at 120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Equip the flask with a magnetic stir bar, a nitrogen inlet adapter, a rubber septum, and the dropping funnel.
-
Flush the entire system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
In the reaction flask, dissolve ethyl propiolate (5.0 g, 50.96 mmol) in 100 mL of anhydrous THF.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
Step 2: Deprotonation (Acetylide Formation)
-
Using a cannula or a syringe, carefully transfer n-butyllithium (22.4 mL of a 2.5 M solution in hexanes, 56.05 mmol, 1.1 eq) to the dropping funnel.
-
Add the n-BuLi solution dropwise to the cold (-78°C) ethyl propiolate solution over 30 minutes. The addition rate must be controlled to maintain the internal temperature below -70°C.
-
After the addition is complete, stir the resulting pale yellow solution at -78°C for an additional 1 hour to ensure complete formation of the lithium acetylide.
Step 3: Alkylation
-
While the acetylide solution is stirring, add 1-bromobutane (8.38 g, 61.15 mmol, 1.2 eq) to 50 mL of anhydrous THF in a separate dry flask.
-
Transfer this 1-bromobutane solution to the dropping funnel.
-
Add the 1-bromobutane solution dropwise to the lithium acetylide suspension at -78°C over 30 minutes.
-
Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approximately 12-16 hours) at room temperature to ensure complete conversion.
Step 4: Workup and Extraction
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Caution: Initial quenching may be exothermic.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Combine all organic layers and wash them with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of water.[15]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude oil can be purified by either vacuum distillation or column chromatography on silica gel.[16]
-
Column Chromatography: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexanes:Ethyl Acetate) to isolate the product. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.
Characterization and Validation
The identity and purity of the synthesized this compound (C₉H₁₄O₂) should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the terminal methyl group of the butyl chain, a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, and multiplets for the other methylene groups.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would include the ester carbonyl carbon, the two sp-hybridized alkyne carbons, and the various sp³-hybridized carbons of the alkyl chains.[17]
-
Infrared (IR) Spectroscopy (Neat): A characteristic sharp, weak absorption for the C≡C triple bond should be observed around 2250 cm⁻¹, and a strong C=O stretch for the ester at approximately 1715 cm⁻¹.[17]
-
Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (154.21 g/mol ).[17]
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete deprotonation due to wet reagents/glassware or inactive n-BuLi. | Ensure all glassware is rigorously dried. Use a fresh, properly titrated bottle of n-BuLi. Use anhydrous solvents. |
| Reaction temperature was too high during n-BuLi addition. | Maintain a strict temperature of -78°C during the deprotonation and initial alkylation steps. | |
| Presence of Starting Material | Insufficient reaction time for alkylation. | Allow the reaction to stir overnight at room temperature to ensure it goes to completion. |
| Insufficient amount of alkylating agent. | Use a slight excess (1.2 equivalents) of 1-bromobutane. | |
| Formation of Byproducts | Elimination reaction (E2) occurred. | This is unlikely with a primary halide but ensure the temperature does not rise excessively. |
| Reaction with atmospheric CO₂ after deprotonation. | Maintain a positive pressure of inert gas throughout the entire procedure. |
Reaction Mechanism Diagram
Sources
- 1. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. gelest.com [gelest.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. n-Butyllithium - Safety Data Sheet [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl hept-2-ynoate
Welcome to the technical support guide for the synthesis of Ethyl hept-2-ynoate. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide in-depth, field-proven insights to help you achieve higher yields and purity.
The synthesis of this compound is a foundational process in organic chemistry, typically involving a two-step sequence: the deprotonation of a terminal alkyne followed by a nucleophilic substitution reaction. This guide will delve into the critical parameters of this synthesis, offering solutions to common challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield, or I'm only recovering my starting alkyne (1-pentyne). What are the likely causes?
A: This is one of the most common issues and almost always points to problems in the first step of the reaction: the deprotonation of 1-pentyne to form the pentynylide anion.
-
Inadequate Base Strength: The most critical factor for successful deprotonation is the strength of the base. Terminal alkynes have a pKa of approximately 25.[1][2][3][4][5][6] For the deprotonation to be effective and proceed to completion, the conjugate acid of the base used must have a significantly higher pKa (meaning the base is much stronger).
-
Incorrect Choice: Common laboratory bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are not strong enough to deprotonate the alkyne sufficiently.[1][3][7] The equilibrium for this reaction will heavily favor the starting materials.[3][7]
-
Correct Choice: You must use a very strong base. The most common and effective choices are Sodium Amide (NaNH₂), Sodium Hydride (NaH), or organolithium reagents like n-Butyllithium (n-BuLi).[2][7][8] The conjugate acids of these bases (ammonia, pKa ~38; hydrogen gas, pKa ~35; butane, pKa ~50) are much weaker acids than the alkyne, driving the reaction forward.[2][3][7]
-
-
Presence of Water or Protic Solvents: The pentynylide anion is an extremely strong base.[4][5][6] If there is any moisture in your reaction flask, solvents, or reagents, the anion will be instantly quenched, regenerating 1-pentyne. Protic solvents like ethanol or water are incompatible with acetylides and will prevent the reaction from proceeding.[9]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., dry nitrogen or argon).[10]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl hept-2-ynoate
Welcome to the technical support center for the synthesis of Ethyl hept-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis, focusing on the mechanistic origins of side reactions and providing actionable, field-proven troubleshooting strategies.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, typically achieved through the alkylation of an acetylide, is a robust reaction. However, several side reactions can lead to impurities and reduced yields. This section addresses specific experimental issues and their underlying causes.
Problem 1: Low or No Yield of this compound
Symptom: After reaction workup and purification, the isolated yield of the desired product is significantly lower than expected, or no product is obtained.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Terminal Alkyne: The first critical step is the deprotonation of a terminal alkyne, such as ethyl propiolate, to form the nucleophilic acetylide anion.[1][2] Incomplete deprotonation is a common reason for low yields.
-
Troubleshooting:
-
Base Selection: Ensure a sufficiently strong base is used. While sodium amide (NaNH₂) is common, n-butyllithium (n-BuLi) is also frequently employed. The pKa of the terminal alkyne is around 25, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.[3]
-
Base Quality and Stoichiometry: Organolithium reagents like n-BuLi can degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. Use at least 1.05-1.1 equivalents of the base to ensure complete deprotonation.
-
Reaction Temperature: Deprotonation with n-BuLi is often performed at low temperatures (-78 °C) to prevent side reactions with the solvent (e.g., THF).[4] Allowing the reaction to warm prematurely can consume the base.
-
-
-
Side Reactions of the Alkylating Agent: The choice and quality of the alkylating agent are critical. For the synthesis of this compound, a primary alkyl halide like 1-bromobutane is typically used.
-
Troubleshooting:
-
Alkyl Halide Purity: Use freshly distilled or high-purity 1-bromobutane. Impurities can introduce unwanted side reactions.
-
E2 Elimination Competition: Acetylide anions are strong bases as well as good nucleophiles.[2][3] If secondary or tertiary alkyl halides are used, or if the primary halide is sterically hindered, an E2 elimination reaction will compete with the desired SN2 alkylation, leading to the formation of alkenes and consumption of the acetylide.[1][5][6] Always use a primary, unhindered alkyl halide.
-
-
-
Protonation of the Acetylide: The acetylide anion is a strong base and will be readily protonated by any acidic protons present in the reaction mixture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Problem 2: Presence of Dimerized or Polyerized Byproducts
Symptom: NMR or GC-MS analysis of the crude product shows the presence of higher molecular weight species, indicating dimerization or polymerization of the starting material or product.
Potential Causes and Solutions:
-
Reaction with the Ester Moiety: The strong nucleophilic acetylide can potentially react with the ester functional group of another molecule of ethyl propiolate, leading to oligomerization.
-
Troubleshooting:
-
Controlled Addition: Add the alkylating agent (1-bromobutane) to the pre-formed acetylide solution at a low temperature. This ensures that the alkylating agent is readily available to react with the acetylide as it is formed, minimizing its concentration and the likelihood of it reacting with another ester molecule.
-
Inverse Addition: In some cases, adding the acetylide solution to the alkylating agent can be beneficial, although this is less common.
-
-
Problem 3: Formation of Allene Byproducts
Symptom: Spectroscopic analysis (particularly ¹³C NMR and IR) indicates the presence of an allene, a compound with C=C=C bonding.
Potential Causes and Solutions:
-
Isomerization: Under certain conditions, the acetylide can undergo rearrangement or react in a way that leads to the formation of an allene. This can sometimes be catalyzed by trace metal impurities or occur under specific basic conditions.
-
Troubleshooting:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Isomerization reactions often have a higher activation energy and can be suppressed at lower temperatures.
-
Quenching Procedure: The method of quenching the reaction can sometimes influence byproduct formation. Quenching with a saturated aqueous solution of ammonium chloride is a standard and generally reliable method.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its ability to dissolve the organometallic intermediates and its appropriate boiling point for reaction control make it ideal. It's crucial that the THF is anhydrous, as any water will quench the organolithium reagent and the acetylide anion. Ethereal solvents like diethyl ether can also be used.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material, ethyl propiolate, is relatively polar, while the product, this compound, is less polar. The reaction is complete when the spot corresponding to the starting material has been consumed.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, several safety precautions are critical:
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere using proper syringe techniques. It also reacts violently with water.[4]
-
Anhydrous Solvents: The use of anhydrous solvents and an inert atmosphere is essential not only for the success of the reaction but also for safety when working with pyrophoric reagents.
-
Temperature Control: Reactions involving n-BuLi are often highly exothermic. Performing the reaction at low temperatures (e.g., in a dry ice/acetone bath) is necessary to control the reaction rate and prevent dangerous temperature increases.
Q4: Can I use a different alkylating agent besides 1-bromobutane?
A4: Yes, the reaction is versatile and can be used to synthesize a variety of substituted alkynes.[7] However, as mentioned in the troubleshooting guide, it is crucial to use a primary alkyl halide to avoid the competing E2 elimination reaction.[6][8] Using other primary alkyl halides (e.g., 1-iodobutane, 1-chlorobutane) or other primary alkyl halides with different chain lengths will yield different substituted ethyl alkynoates.
III. Experimental Protocols and Data
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Low/No Yield | Incomplete Deprotonation | Titrate n-BuLi; use slight excess (1.05 eq.); maintain low temperature (-78 °C). |
| E2 Elimination | Use a primary, unhindered alkyl halide (e.g., 1-bromobutane). | |
| Premature Protonation | Ensure strictly anhydrous conditions and an inert atmosphere. | |
| Dimerization/Polymerization | Acetylide reacts with ester | Add alkylating agent slowly to the pre-formed acetylide at low temperature. |
| Allene Formation | Isomerization | Maintain strict low-temperature control; use a standard quenching procedure. |
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl propiolate
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried and under an inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation: Dissolve ethyl propiolate (1.0 eq.) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Alkylation: Add 1-bromobutane (1.1 eq.) dropwise to the acetylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
IV. Visualizing Reaction Pathways
Diagram 1: Main Synthetic Pathway and Key Side Reaction
Caption: SN2 vs. E2 pathways in this compound synthesis.
V. References
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
Sources
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 18. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. arkat-usa.org [arkat-usa.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. scholarship.richmond.edu [scholarship.richmond.edu]
- 23. chemsynthesis.com [chemsynthesis.com]
- 24. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl hept-2-ynoate
Welcome to the technical support center for the purification of ethyl hept-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of isolating this valuable compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles that govern successful purification.
Introduction to Purification Challenges
This compound is a key intermediate in various organic syntheses. However, its purification from a reaction mixture can be challenging due to the potential presence of unreacted starting materials, byproducts, and residual catalysts. The success of subsequent synthetic steps and the overall purity of the final product depend heavily on the effective removal of these impurities. This guide will address common issues encountered during purification and provide robust, field-tested solutions.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₉H₁₄O₂[1] |
| Molecular Weight | 154.21 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | Not explicitly available, but related esters like ethyl heptanoate boil at 188-189°C[3][4] |
| Solubility | Insoluble in water, soluble in common organic solvents like ethanol, ether, and chloroform[2][4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I'm trying to perform a liquid-liquid extraction to remove acidic or basic impurities, but I'm getting a persistent emulsion that won't separate. What should I do?
Answer: Emulsion formation is a common problem when partitioning an organic product between an organic solvent and an aqueous layer.[5] This is often caused by the presence of surfactants or finely divided solids at the interface.
Causality: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if the reaction mixture contains salts or other amphiphilic molecules.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the transfer of impurities without creating a stable emulsion.[6]
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite or glass wool can help to break it.
-
Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Issue 2: Co-distillation of Impurities with Similar Boiling Points
Question: I'm using fractional distillation to purify my this compound, but I'm still seeing impurities in my final product. How can I improve the separation?
Answer: Fractional distillation is effective for separating liquids with different boiling points.[7][8] However, if impurities have boiling points very close to that of your product, simple distillation may not be sufficient.
Causality: The efficiency of a distillation is dependent on the difference in vapor pressures of the components and the number of theoretical plates in the distillation column.[7]
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column packed with a high-surface-area material like Raschig rings or Vigreux indentations. This increases the number of theoretical plates and improves separation.[7]
-
Vacuum Distillation: Reducing the pressure of the system will lower the boiling points of all components. This can sometimes increase the boiling point difference between your product and the impurities, leading to better separation. It is also beneficial for heat-sensitive compounds.
-
Alternative Purification Technique: If distillation is ineffective, consider using column chromatography, which separates compounds based on their polarity rather than their boiling point.[9]
Issue 3: Low Recovery After Column Chromatography
Question: I'm using column chromatography to purify my product, but my yield is very low. Where could my product be going?
Answer: Low recovery from column chromatography can be due to several factors, including irreversible adsorption onto the stationary phase, improper solvent selection, or co-elution with other compounds.[5]
Causality: this compound, being an ester, is moderately polar. If the stationary phase (e.g., silica gel) is too active or the eluting solvent is not polar enough, the product can bind too strongly to the column.
Solutions:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. The ideal Rf value for your product on TLC should be around 0.3.[9]
-
Deactivate the Stationary Phase: If using silica gel or alumina, you can deactivate it by adding a small amount of water or triethylamine to the slurry before packing the column. This can reduce strong interactions with your compound.
-
Check for Product in All Fractions: Do not assume your product has eluted completely. Collect all fractions and analyze them by TLC to ensure you have not discarded fractions containing your product.
-
Product Volatility: Be aware that this compound may be somewhat volatile. Avoid using excessive vacuum or heat when removing the solvent from your collected fractions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification of this compound.
1. What is the best initial purification step after the reaction is complete?
The first step is typically an aqueous workup to remove water-soluble impurities.[10] This involves quenching the reaction with water or a mild aqueous acid/base, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[11] This initial wash can remove unreacted starting materials and inorganic byproducts.
2. How do I choose between distillation and chromatography for purification?
The choice depends on the nature of the impurities.
-
Distillation is preferred when the impurities have significantly different boiling points from this compound.[7][8] It is a scalable and often more economical method for large quantities.
-
Column Chromatography is the better choice when impurities have similar boiling points but different polarities.[9] It offers higher resolution for separating complex mixtures.
3. What are some common byproducts in the synthesis of this compound and how can I remove them?
Common byproducts can include unreacted starting materials (e.g., hept-2-ynoic acid, ethanol) and products of side reactions.
-
Unreacted Hept-2-ynoic Acid: Can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.[12] The acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Unreacted Ethanol: Being highly soluble in water, it can be removed by washing the organic layer with water or brine.
-
Polymerization Products: Alkynes can sometimes polymerize under certain reaction conditions. These high molecular weight byproducts are typically non-volatile and can be removed by distillation or will remain at the top of a chromatography column.
4. Are there any specific safety precautions I should take when purifying this compound?
Yes, always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used.[2]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Flammability: Organic solvents used in extraction and chromatography are often flammable. Keep them away from ignition sources.
5. How can I confirm the purity of my final product?
Several analytical techniques can be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of your compound and detect the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile components and provide their relative abundance, while MS provides mass information to help identify them.[14]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups (alkyne and ester) in your product. A strong C=O stretch around 1715 cm⁻¹ and a C≡C stretch around 2200-2260 cm⁻¹ would be expected.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.).
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.).
-
Raths, F. W., & Shriner, R. L. (1953). Synthesis of 2,4-Heptadiene. Journal of the Iowa Academy of Science, 60(1), 305-308. [Link]
-
University of Calgary. (n.d.). Column chromatography. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Scribd. (n.d.). 03-Fractional Distillation Esters. [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. [Link]
-
Organic Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]
-
University of Georgia College of Agricultural & Environmental Sciences. (n.d.). Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation. [Link]
-
PubChem. Ethyl (E)-2-heptenoate. National Center for Biotechnology Information. [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros. [Link]
-
Metasci. (n.d.). Safety Data Sheet Ethyl heptanoate. [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. [Link]
-
Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses, 86, 219. [Link]
-
Chemistry LibreTexts. (2021). 11.5: Preparation of Alkynes. [Link]
-
acechemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of ethyl hept-4-enoate. [Link]
-
Leentjes, K., et al. (2023). Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. Molecules, 28(15), 5769. [Link]
-
Li, Y., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 497. [Link]
-
LookChem. (n.d.). ethyl 2-nitroheptanoate. [Link]
-
Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
- Google Patents. (n.d.). Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 675(2), 189-196. [Link]
Sources
- 1. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vernier.com [vernier.com]
- 8. scribd.com [scribd.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents [patents.google.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. fishersci.com [fishersci.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Ethyl Hept-2-ynoate Coupling Reactions
Welcome to our dedicated technical support center for researchers, chemists, and process development professionals working with ethyl hept-2-ynoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the inherent low reactivity of this substrate in common cross-coupling reactions. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of an Electron-Deficient Internal Alkyne
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings. Its structure as an internal alkyne already introduces steric hindrance compared to terminal alkynes. Compounding this, the electron-withdrawing nature of the conjugated ester group deactivates the alkyne, making it a less effective coupling partner. This guide will walk you through strategies to enhance its reactivity and achieve successful coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling of this compound with an aryl halide failing or giving very low yields?
A1: The low reactivity of this compound in Sonogashira couplings is a common issue. Several factors could be at play:
-
Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. The electron-deficient nature of the alkyne can hinder the key steps in the catalytic cycle.
-
Inappropriate Ligand Choice: The ligand plays a critical role in activating the palladium catalyst. Standard triphenylphosphine may not be sufficient. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Suboptimal Base: The base is not only responsible for the deprotonation of a terminal alkyne (not the case here) but also influences the overall catalytic cycle. For internal alkynes, the choice of base can still be critical. Amine bases like triethylamine or diisopropylethylamine are common, but sometimes stronger bases or different types of bases might be needed.
-
Copper Co-catalyst Issues: While the classic Sonogashira reaction uses a copper(I) co-catalyst, this can also promote the undesired homocoupling of any terminal alkyne impurities. For internal alkynes, its role is less critical, and in some cases, a copper-free protocol might be cleaner.[2][3][4]
Q2: I'm observing a significant amount of what appears to be starting material decomposition. What could be the cause?
A2: this compound, being a propiolate derivative, can be susceptible to nucleophilic attack, especially under harsh basic conditions or elevated temperatures. If your reaction conditions are too forcing, you might be promoting side reactions that consume your starting material without leading to the desired product. Consider using milder bases and the lowest effective temperature.
Q3: Can I use this compound in a Heck reaction? What are the expected challenges?
A3: Yes, the Heck reaction with internal alkynes is possible, but it comes with its own set of challenges. The primary difficulty is controlling the regioselectivity of the insertion of the alkyne into the aryl-palladium bond. For an unsymmetrical internal alkyne like this compound, this can lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The choice of ligand and additives is crucial in directing the regioselectivity.
Q4: Is a Suzuki coupling with this compound feasible?
A4: The Suzuki coupling of alkynyl halides with boronic acids is not as common as the Sonogashira coupling of terminal alkynes with aryl halides.[5] This is partly because alkynyl halides can be less stable. A more common approach would be to use an alkynylboronate ester, but the direct use of an internal alkyne like this compound as the electrophile is not a standard Suzuki reaction. A more viable, though multi-step, approach would be to first hydroborate the alkyne and then use the resulting vinylborane in a Suzuki coupling.
Troubleshooting Guide
Issue 1: Low or No Conversion in Sonogashira Coupling
If you are experiencing low or no conversion of your starting materials, consider the following systematic troubleshooting approach.
Troubleshooting Workflow
Caption: General workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents). If using a traditional protocol, add CuI (5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the aryl halide (1 equivalent). Stir for 5-10 minutes. Then, add the this compound (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Liu, M., et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. J. Am. Chem. Soc. Available at: [Link]
-
Montgomery, J. (2004). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Influence of base on the Sonogashira coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Bavand, M., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Omega. Available at: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Du, X., et al. (2010). Palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids under ligand-free and aerobic conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Du, X., et al. (2010). Palladium-Catalyzed Cross-Coupling of Electron-Poor Terminal Alkynes with Arylboronic Acids under Ligand-Free and Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Available at: [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
-
Lee, P. H., et al. (2011). Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Dudek, M., et al. (2016). Alumina-mediated π-Activation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Cross-Coupling Chemistry. (n.d.). University of Rochester. Available at: [Link]
-
Heck reaction. (n.d.). Wikipedia. Available at: [Link]
-
Tian, Z.-Y., et al. (2017). Substituted Arene Synthesis by Alkynylation. Organic Letters. Available at: [Link]
-
NMR studies of the alkene–alkyne coupling of 1,2-disubstituted vinyl boronates and boronic acids. (n.d.). ResearchGate. Available at: [Link]
-
Sharma, S., & Rawal, D. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Sharma, S., & Rawal, D. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. (n.d.). Journal of Chemical Research. Available at: [Link]
-
Jana, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]
-
Liu, W., et al. (2022). Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. ACS Catalysis. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Kim, H., & Lee, P. H. (2010). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters. Available at: [Link]
-
Alkynes. (n.d.). OpenOChem Learn. Available at: [Link]
-
Alkyne NMR. (n.d.). Chemistry Steps. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Alkynes in Suzuki couplings. (2020). Reddit. Available at: [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. Available at: [Link]
-
Li, F., et al. (2019). Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. Organic Letters. Available at: [Link]
-
Lin, T.-P., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Available at: [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Centers. (2016). Current Organic Chemistry. Available at: [Link]
-
Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. (n.d.). ResearchGate. Available at: [Link]
-
Sonogashira coupling in natural product synthesis. (2023). ResearchGate. Available at: [Link]
-
Negishi, E., & Alimardanov, A. (2002). Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, P. H., et al. (2011). Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Preventing polymerization of Ethyl hept-2-ynoate during storage
Technical Support Center: Ethyl Hept-2-ynoate Stability
Welcome to the technical support center for this compound. This guide is designed for our valued partners in research, science, and drug development. This compound is a valuable synthetic intermediate, but its conjugated triple bond system makes it susceptible to unwanted polymerization during storage. This can compromise sample purity, impact experimental reproducibility, and in rare cases, pose safety risks.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure the long-term stability and integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an organic compound with a terminal alkyne conjugated to an ethyl ester. This specific arrangement of electrons makes the molecule highly reactive. The primary cause for concern is its susceptibility to free-radical polymerization.[1][2] Much like common monomers such as acrylates and styrene, the polymerization process is typically initiated by radicals, which can be generated by heat, light (UV), or the presence of contaminants like peroxides.[1] Once initiated, a chain reaction can occur, leading to the formation of oligomers and polymers, which manifest as increased viscosity or solidification of the material.[2][3]
The diagram below illustrates the key reactive sites on the molecule that contribute to its instability.
Caption: Structure of this compound highlighting the reactive alkyne-ester system.
Q2: What are the tell-tale signs of polymerization in my sample?
Detecting the onset of polymerization early is key to preventing the loss of valuable material. You should monitor for the following physical changes:
-
Increased Viscosity: The sample will become noticeably thicker and less mobile as polymer chains form.
-
Cloudiness or Haze: The initially clear liquid may become turbid or hazy.
-
Precipitation: Solid polymer may begin to precipitate out of the solution.
-
Color Change: A darkening or yellowing of the material can indicate degradation or polymerization.[3]
-
Sluggish Boiling: During purification by distillation, sluggish or uneven boiling may suggest the presence of higher molecular weight species.[3]
If you observe any of these signs, it is crucial to reassess your storage conditions and consider re-purification if the polymerization is not advanced.
Q3: What are the ideal storage conditions to prevent polymerization?
Proper storage is the most effective preventative measure. The goal is to minimize exposure to polymerization initiators like heat, light, and oxygen (which can form peroxides). We recommend a multi-faceted approach summarized in the table below.
| Parameter | Recommendation | Rationale & In-Depth Explanation |
| Temperature | 2-8°C (Refrigerated) | Storing at reduced temperatures significantly lowers the kinetic rate of polymerization reactions.[4][5] For unopened containers, this is the ideal condition for long-term stability.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The headspace of the container should be blanketed with an inert gas. This displaces oxygen, preventing the formation of peroxides which are potent initiators of radical polymerization.[7] |
| Light Exposure | Amber Glass or Opaque Container | UV light can provide the energy to initiate radical formation. Using amber or opaque containers prevents photo-initiation.[8][9] Store containers away from direct sunlight or other strong light sources.[10] |
| Inhibitor | Maintain adequate inhibitor concentration | Commercial this compound is typically supplied with a small amount of a radical inhibitor. Ensure this is present and has not been depleted. |
| Container | Tightly Sealed Glass Bottle | Use a clean, dry glass container with a tightly sealing cap to prevent moisture ingress and contamination. Avoid storing in containers made of reactive metals. Ensure the cap is sealed immediately after use.[5] |
Q4: Which polymerization inhibitors are effective, and how do they work?
For unsaturated esters like this compound, phenolic or amine-based radical scavengers are the industry standard.[11][12] They work by intercepting and neutralizing the highly reactive radical species that propagate the polymerization chain reaction.[1][13]
| Inhibitor | Recommended Conc. (ppm) | Mechanism of Action | Key Considerations |
| MEHQ (Hydroquinone Monomethyl Ether) | 50-200 ppm | MEHQ donates a hydrogen atom to reactive peroxy radicals, forming a stable, non-reactive phenoxy radical that terminates the polymerization chain.[13][14] Crucially, MEHQ requires the presence of dissolved oxygen to be effective. [14][15] | The most common and cost-effective choice for acrylates and related monomers.[16] |
| Phenothiazine (PTZ) | 100-500 ppm | PTZ is a highly efficient radical scavenger that can function at high temperatures and under low-oxygen (anoxic) conditions.[17][18] It is considered a very robust inhibitor.[11][17] | Offers excellent protection but can sometimes impart a slight color. Its mechanism is catalytic in nature under certain conditions.[2] |
| Hydroquinone (HQ) | 100-1000 ppm | Similar to MEHQ, it acts as a radical trap. It is very effective for protecting resins during room temperature storage.[12] | Can be less soluble than MEHQ in some organic systems. |
graph Inhibition_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, color="#5F6368"];// Nodes Monomer [label="this compound\n(Monomer)"]; Initiator [label="Initiator\n(Heat, Light, Peroxide)", shape=ellipse, fillcolor="#FBBC05"]; Radical [label="Growing Polymer Radical\n(P•)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer [label="Unwanted Polymer", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Inhibitor (e.g., MEHQ)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [label="Stabilized Species\n(Non-reactive)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Initiator -> Monomer [label="Initiation"]; Monomer -> Radical [label="Propagation"]; Radical -> Polymer [label="Chain Growth"]; Radical -> Inhibitor [label="Termination", color="#EA4335", style=bold]; Inhibitor -> Inactive; }
Caption: Simplified workflow of radical polymerization and inhibitor intervention.
Troubleshooting Guide
Scenario 1: "My this compound appears viscous and cloudy. What should I do?"
Diagnosis: This strongly indicates that polymerization has begun. The cloudiness is likely due to insoluble polymer, and the viscosity increase is from oligomer formation.
Immediate Action:
-
Isolate the Container: Move the container to a safe, well-ventilated area away from other reactive chemicals.
-
Do Not Heat: Avoid heating the container, as this can accelerate the polymerization, potentially leading to a dangerous runaway reaction.[1]
-
Assess Viability: If the material is only slightly viscous, it may be salvageable. If it is mostly solid, it should be disposed of as hazardous waste according to your institution's guidelines.
Protocol for Purification of Partially Polymerized this compound: This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Add Inhibitor: Add a fresh solution of an inhibitor like Phenothiazine (approx. 200 ppm) to the viscous monomer to quench any ongoing radical reactions.
-
Setup for Vacuum Distillation: Assemble a vacuum distillation apparatus. It is critical to use a system that can achieve a low pressure to allow distillation at a lower, safer temperature.
-
Distillation: Carefully heat the flask under reduced pressure. The pure this compound monomer will distill, leaving the non-volatile polymer and oligomers behind in the distillation flask.
-
Stabilize Distillate: Collect the purified distillate in a receiving flask that has been pre-charged with a standard concentration of an inhibitor (e.g., 100 ppm MEHQ).
-
Store Properly: Immediately transfer the purified, re-stabilized monomer to a clean, dry, amber glass bottle, blanket with nitrogen or argon, and store in a refrigerator at 2-8°C.[4]
Scenario 2: "My experiment is sensitive to inhibitors. How can I safely remove them before use?"
Diagnosis: Many syntheses, particularly those involving catalysts sensitive to phenolics, require inhibitor-free monomer.
Protocol for Inhibitor Removal: Perform this procedure immediately before using the monomer, as uninhibited material is extremely unstable.[19][20]
-
Basic Wash (for Phenolic Inhibitors like MEHQ/HQ):
-
Place the required amount of this compound in a separatory funnel.
-
Add an equal volume of a cold, dilute (e.g., 5%) sodium hydroxide (NaOH) solution.
-
Shake gently. The phenolic inhibitor will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer.
-
Drain the aqueous layer. Repeat the wash 2-3 times.
-
Wash the monomer with brine (saturated NaCl solution) to remove residual water.
-
Dry the monomer over an anhydrous drying agent like magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
-
Adsorption on Alumina:
-
Use Immediately: The purified, inhibitor-free monomer is highly prone to polymerization and should be used without delay.[20] Do not attempt to store it.
References
-
The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Inex Specialty Chemicals. [Link]
-
A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]
- Method for removal of polymerization inhibitor.
-
Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. ACS Publications. [Link]
-
Polymerisation inhibitor. Wikipedia. [Link]
- How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina.
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]
-
Phenothiazine as stabilizer for acrylic acid. Semantic Scholar. [Link]
-
Phenothiazine as Stabilizer for Acrylic Acid. ResearchGate. [Link]
-
The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. De Gruyter. [Link]
-
What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Helios Group. [Link]
-
Material Safety Data Sheet - Methyl propiolate, 99%. Cole-Parmer. [Link]
-
The Role of Hydroquinone Monomethyl Ether in The Stabilization of Acrylic Acid. Scribd. [Link]
-
SAFETY DATA SHEET - Ethyl propiolate. Thermo Fisher Scientific. [Link]
-
Effects of Inhibitors and Retarders on Low Temperature Free Radical Crosslinking Polymerization between Styrene and Vinyl Ester Resin. ResearchGate. [Link]
-
Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Scilit. [Link]
-
Inhibitors for Unsaturated Polyester Resins. Turkchem. [Link]
-
Safe Storage of Hazardous Chemicals. University of California, Davis. [Link]
-
Chemical Storage Guidelines. University of Windsor. [Link]
-
Practices for Proper Chemical Storage. University of Nebraska-Lincoln. [Link]
-
Storage instructions for chemical reagents. A&A Medical Supplies. [Link]
-
HYDROQUINONE MONOMETHYL ETHER. Ataman Kimya. [Link]
-
Best Practices for Chemical Storage in Research Labs. Apollo Scientific. [Link]
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ehs.utoronto.ca [ehs.utoronto.ca]
- 8. csuohio.edu [csuohio.edu]
- 9. Storage instructions for chemical reagents [en.hnybio.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. Phenothiazine as stabilizer for acrylic acid | Semantic Scholar [semanticscholar.org]
- 12. turkchem.net [turkchem.net]
- 13. nbinno.com [nbinno.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 17. chempoint.com [chempoint.com]
- 18. researchgate.net [researchgate.net]
- 19. US4144137A - Method for removal of polymerization inhibitor - Google Patents [patents.google.com]
- 20. echemi.com [echemi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ethyl Hept-2-ynoate Reactions
Welcome to the technical support center for ethyl hept-2-ynoate synthesis and applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile alkynoate ester. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its primary challenges?
The most prevalent and direct synthesis of this compound involves the deprotonation of a terminal alkyne, 1-heptyne, followed by carboxylation with ethyl chloroformate.
-
Reaction Scheme:
-
Deprotonation of 1-heptyne using a strong base (e.g., n-butyllithium or sodium amide) to form the heptynylide anion.
-
Nucleophilic attack of the heptynylide anion on ethyl chloroformate.
-
The primary challenges in this synthesis are ensuring complete deprotonation of the 1-heptyne and preventing side reactions, such as the reaction of the generated nucleophile with the starting material or solvent. Low yields are often traced back to issues with the basicity and stoichiometry of the deprotonating agent or the presence of moisture.
Q2: My reaction to form this compound is giving a low yield. What are the likely causes?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Deprotonation: The acidity of terminal alkynes is a key factor; they have a pKa of about 25.[1][2] This means a very strong base is required for complete deprotonation.
-
Incorrect Base Choice: Weaker bases like sodium hydroxide (NaOH) or alkoxides are not strong enough to deprotonate the alkyne effectively.[3][4] Stronger bases such as sodium amide (NaNH₂) or organolithium reagents (e.g., n-butyllithium) are necessary.[1][3]
-
Insufficient Base: Using less than one equivalent of the strong base will result in unreacted 1-heptyne.
-
-
Presence of Moisture: Water will quench the strong base and the heptynylide anion, leading to the regeneration of 1-heptyne and reduced yield. All glassware must be rigorously dried, and anhydrous solvents are essential.[5][6]
-
Side Reactions: The heptynylide anion is a potent nucleophile and can participate in unwanted side reactions.
Q3: I am observing significant amounts of byproducts. What are they, and how can I minimize their formation?
Byproduct formation is a common challenge that can complicate purification and reduce the yield of the desired this compound.
-
Dimerization of the Alkyne: The heptynylide anion can react with another molecule of 1-heptyne, leading to dimerization. This is more prevalent if the electrophile (ethyl chloroformate) is added too slowly or if there is a localized high concentration of the anion.
-
Reaction with Solvent: If using ethereal solvents like THF, the strong base can deprotonate the solvent, especially at higher temperatures, leading to solvent-derived impurities.
-
Over-alkylation/Dialkylation: While less common with ethyl chloroformate, if other alkylating agents are used, there is a possibility of dialkylation if a dihalide is present as an impurity.
To minimize byproducts, ensure slow addition of the base to the alkyne at low temperatures (e.g., -78 °C) to control the exotherm and then add the ethyl chloroformate promptly.
II. Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yields
This guide provides a systematic workflow to identify and address the root causes of low product yield.
Experimental Protocol: Titration of n-Butyllithium
To ensure accurate stoichiometry, the concentration of commercially available n-butyllithium solutions should be determined before use.
Materials:
-
n-Butyllithium solution in hexanes
-
Anhydrous diethyl ether or THF
-
Diphenylacetic acid (indicator)
-
Standardized sec-butanol in xylene (e.g., 1.0 M)
-
Dry, argon-purged glassware
Procedure:
-
In a flame-dried, argon-purged flask, dissolve a precise amount of diphenylacetic acid in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add the n-butyllithium solution dropwise via syringe until a persistent yellow or orange color is observed.
-
Record the volume of n-butyllithium solution added.
-
Calculate the molarity of the n-butyllithium solution based on the stoichiometry of the reaction with diphenylacetic acid.
Guide 2: Identifying and Mitigating Side Reactions
This section focuses on the common side reactions and provides strategies to minimize their occurrence.
Side Reaction Profile and Mitigation Strategies
| Side Reaction | Probable Cause | Proposed Solution |
| Dimerization (e.g., formation of tetradeca-5,7-diyne) | Slow addition of ethyl chloroformate; high concentration of heptynylide. | Add ethyl chloroformate promptly after the formation of the heptynylide. Ensure efficient stirring to avoid localized high concentrations. |
| Unreacted 1-Heptyne | Incomplete deprotonation due to insufficient or weak base, or presence of moisture. | Use a titrated strong base in slight excess (1.05-1.1 equivalents). Ensure all reagents and solvents are anhydrous. |
| Hydrolysis of this compound | Presence of water during workup or purification. | Use anhydrous workup conditions if possible. If an aqueous workup is necessary, perform it quickly and at low temperatures. Avoid acidic conditions during workup which can catalyze hydrolysis.[7] |
III. Purification and Characterization
Q4: What are the best practices for the purification of this compound?
Purification of this compound typically involves a standard aqueous workup followed by distillation or column chromatography.
-
Workup: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification:
-
Distillation: For larger scales, vacuum distillation is an effective method for purification.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.
-
Q5: What are the key analytical techniques and expected spectral data for this compound?
Confirmation of the product's identity and purity is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the ethyl group (a triplet and a quartet), and the alkyl chain of the heptynoate.
-
¹³C NMR: The carbonyl carbon and the two sp-hybridized carbons of the alkyne will have distinct chemical shifts.
-
-
Infrared (IR) Spectroscopy: A strong absorption band around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond, and a strong absorption around 1715 cm⁻¹ corresponds to the C=O stretch of the ester.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₉H₁₄O₂) should be observed.[8]
References
-
University of Calgary. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Thea. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Reddit. (2019, January 14). Alkyne deprotonation. r/chemhelp. Retrieved from [Link]
-
ChemHelp ASAP. (2019, October 18). deprotonation of alkynes to make acetylides [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Acidity of Terminal Alkynes - Thea [thea.study]
- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Ethyl Hept-2-ynoate
Welcome to the technical support center for the synthesis and optimization of Ethyl hept-2-ynoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Strategic Synthesis Planning
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant and reliable strategies for the synthesis of this compound. The choice between them often depends on starting material availability, scalability, and tolerance for certain reagent types.
-
Direct Alkylation of a Terminal Alkyne: This is the most common and atom-economical approach. It involves the deprotonation of a terminal alkyne, 1-pentyne, with a strong base to form a nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate).[1][2]
-
Oxidation and Subsequent Esterification: This is a two-step sequence. It begins with the oxidation of a primary alcohol, hept-2-yn-1-ol, to the corresponding carboxylic acid, hept-2-ynoic acid.[3][4] The resulting acid is then esterified with ethanol under acidic conditions, typically via Fischer-Speier esterification, to yield the final product.[5][6]
Q2: How do I decide which synthetic route is best for my project?
The optimal route depends on several factors. The following table and decision workflow are designed to guide your choice.
| Feature | Route 1: Direct Alkylation | Route 2: Oxidation & Esterification |
| Number of Steps | 1 (one-pot) | 2 |
| Starting Materials | 1-Pentyne, Ethyl haloacetate | Hept-2-yn-1-ol, Ethanol |
| Key Reagents | Strong, air-sensitive base (n-BuLi, NaNH₂) | Strong oxidizing agent (e.g., Jones Reagent), Acid catalyst (H₂SO₄) |
| Primary Hazard | Handling of pyrophoric/hygroscopic bases. | Use of carcinogenic Cr(VI) reagents (if using Jones oxidation).[3] |
| Key Challenge | Ensuring complete deprotonation; avoiding E2 elimination.[7][8] | Driving the esterification equilibrium to completion.[9][10] |
| Scalability | Generally excellent for large-scale synthesis. | Good, but equilibrium constraints on the second step can be a factor. |
Section 2: Troubleshooting the Direct Alkylation Route
This route is powerful but exquisitely sensitive to conditions. Most issues arise from the deprotonation or the subsequent SN2 reaction.
Q3: My reaction yield is low, and I recover a lot of 1-pentyne. What went wrong?
This classic symptom points to incomplete deprotonation of 1-pentyne. The terminal proton of an alkyne has a pKa of ~25, requiring a very strong base for complete removal.[1][7]
Possible Causes & Solutions:
-
Insufficiently Strong Base: Bases like NaOH or alkoxides are not strong enough.
-
Solution: Use an appropriate strong base such as sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in an anhydrous ether or THF.[7]
-
-
Base Decomposition: Strong bases like n-BuLi and NaNH₂ are reactive towards moisture and air.
-
Solution: Ensure all glassware is flame-dried or oven-dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly titrated or newly purchased n-BuLi.
-
-
Incorrect Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C for n-BuLi in THF) to prevent side reactions of the base with the solvent.
-
Solution: Maintain strict temperature control during the addition of the base and the alkyne.
-
Q4: The reaction is sluggish and I'm seeing byproducts. Why is the SN2 reaction failing?
Once the acetylide is formed, it acts as a potent nucleophile. However, it is also a strong base. The success of the reaction hinges on favoring substitution (SN2) over elimination (E2).[7][8]
Possible Causes & Solutions:
-
Wrong Alkyl Halide: The SN2 reaction is most efficient with primary alkyl halides.[2][8] Using secondary or tertiary halides will result in the acetylide acting as a base, leading to E2 elimination as the major pathway.[7]
-
Solution: Use a primary ethyl haloacetate. Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and is a good choice.
-
-
Steric Hindrance: Even with a primary halide, significant steric bulk near the reaction center can slow the SN2 reaction.
-
Solution: Ethyl haloacetates are ideal as they are unhindered.
-
-
Reaction Temperature Too High: Higher temperatures can begin to favor the E2 pathway.
-
Solution: After forming the acetylide at low temperature, allow the reaction to warm slowly to room temperature after the addition of the ethyl haloacetate. Avoid aggressive heating.
-
Section 3: Troubleshooting the Oxidation/Esterification Route
This route avoids pyrophoric bases but introduces challenges related to oxidation and chemical equilibrium.
Q5: My Jones oxidation of hept-2-yn-1-ol is incomplete or giving a messy reaction.
The Jones oxidation is a robust but aggressive method for converting primary alcohols to carboxylic acids.[3][4]
Possible Causes & Solutions:
-
Reagent Quality: The Jones reagent is prepared from chromium trioxide (CrO₃) and sulfuric acid in acetone. The quality of all components is crucial.
-
Solution: Prepare the Jones reagent fresh. Ensure the acetone is free of other alcohols (like isopropanol) which would be oxidized and consume the reagent.
-
-
Exothermic Reaction: The oxidation is highly exothermic.[3] Poor temperature control can lead to side reactions and decomposition.
-
Solution: Add the Jones reagent dropwise to the alcohol solution in acetone, maintaining the temperature with an ice bath (typically 0-10 °C).
-
-
Color Change: A successful oxidation is indicated by a color change from the orange/red of Cr(VI) to the green of Cr(III).[4]
-
Troubleshooting: If the orange color persists after addition, the alcohol may be consumed. If the reaction remains green but starting material is present (by TLC/GC), you may have added insufficient oxidant.
-
Q6: The yield of my Fischer esterification is very low (<50%). How can I improve it?
Fischer esterification is a classic equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by acid.[5][6] The equilibrium constant is often close to 1, meaning you will not get high conversion without intervention.
Driving the Equilibrium (Le Châtelier's Principle):
-
Use Excess Alcohol: The most common method is to use the alcohol (ethanol) as the solvent. Using a large excess of one reactant drives the equilibrium towards the products.[9][11]
-
Solution: Use a 5- to 10-fold molar excess of absolute ethanol relative to the hept-2-ynoic acid.
-
-
Remove Water: Water is a product of the reaction. Its removal will pull the equilibrium towards the ester.[6]
-
Solution: Perform the reaction in a non-polar solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water as it forms. This is highly effective.
-
-
Catalyst Choice: Strong protic acids are required.
-
Solution: Use a catalytic amount (1-5 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Q7: My final ester is dark brown after Fischer esterification. What caused the discoloration?
This is usually due to side reactions caused by the combination of strong acid and heat.
-
Dehydration of Ethanol: At higher temperatures (~140 °C), the acid catalyst can cause the intermolecular dehydration of ethanol to form diethyl ether.[9] At even higher temperatures (~170-180 °C), intramolecular dehydration can produce ethene.[9] These side reactions consume a reactant and can lead to polymerization and charring.
-
Solution: Maintain a moderate reflux temperature. Avoid overheating. If using sulfuric acid, be aware it is also a potent oxidizing and dehydrating agent. Using p-TsOH may be a milder alternative.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
Materials:
-
1-Pentyne (HC≡C-CH₂CH₂CH₃)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl bromoacetate (BrCH₂COOEt)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Deprotonation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF (approx. 10 mL per 1 mmol of alkyne). Add 1-pentyne (1.0 eq) via syringe. Stir for 5 minutes.
-
Add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A milky white suspension of the lithium acetylide may form.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise, again maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/GC analysis shows consumption of the starting alkyne).
-
Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis via Oxidation and Fischer Esterification
Part A: Jones Oxidation of Hept-2-yn-1-ol
-
Setup: In a flask, dissolve hept-2-yn-1-ol (1.0 eq) in acetone. Cool the flask in an ice bath to 0 °C.
-
Oxidation: Slowly add freshly prepared Jones reagent dropwise with vigorous stirring, maintaining the temperature between 0-10 °C. Continue adding until the orange color of the reagent persists for about 15 minutes.
-
Quench: Add a small amount of 2-propanol (isopropanol) to quench any excess oxidant, until the solution turns green.
-
Work-up: Remove the acetone under reduced pressure. Dilute the residue with water and extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude hept-2-ynoic acid. This is often used in the next step without further purification.
Part B: Fischer Esterification
-
Setup: Combine the crude hept-2-ynoic acid (1.0 eq), absolute ethanol (10 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution!
-
Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
References
-
PrepChem. (n.d.). Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, January 13). 16.06.3: Deprotonated Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, November 5). 12.3: Introduction to Alkyne Reactions. Retrieved from [Link]
-
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Pearson. (n.d.). Alkynide Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Alkynes: Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Pearson. (n.d.). Suggest the most appropriate method for each of the following laboratory syntheses. Retrieved from [Link]
-
PubChem. (n.d.). Hept-2-ynoic acid. Retrieved from [Link]
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cerritos.edu [cerritos.edu]
Identification of byproducts in Ethyl hept-2-ynoate reactions by GC-MS
An Application Scientist's Guide to Navigating Byproduct Formation in Ethyl Hept-2-Ynoate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just answers, but also the underlying logic and expertise to empower your research. This guide is structured as a dynamic FAQ and troubleshooting manual to address the specific challenges you may encounter when identifying byproducts in reactions involving this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: I'm running a reaction to modify the butyl group of this compound, but I'm seeing several unexpected peaks in my GC chromatogram. What are the most probable byproducts?
This is a common and important question. The structure of this compound—containing both an activated alkyne and an ester—presents several potential pathways for side reactions, depending on your specific reaction conditions (e.g., catalysts, temperature, reagents).
Here are the most common byproducts to anticipate:
-
Partially Reduced Products: If you are performing a reduction and it doesn't go to completion, or if you have unintended reducing agents present, you will likely see ethyl (E)-hept-2-enoate and ethyl (Z)-hept-2-enoate.[1] The triple bond is reduced to a double bond.
-
Fully Reduced Product: Over-reduction will yield ethyl heptanoate, where the triple bond is fully saturated to a single bond.[2]
-
Isomerization Products: Under certain conditions (e.g., presence of base or metal catalysts), the alkyne can isomerize. You might see ethyl hept-3-ynoate or other positional isomers.
-
Hydration Products: If water is present, especially under acidic or metal-catalyzed conditions, the alkyne can be hydrated to form a ketone, resulting in ethyl 3-oxoheptanoate.
-
Ester Hydrolysis: The presence of acid or base with water can hydrolyze the ethyl ester to hept-2-ynoic acid. This product may not elute well on all GC columns without derivatization due to its acidity.
-
Dimerization/Polymerization: Alkynes can be prone to self-reaction, leading to higher molecular weight byproducts, which may appear as broad, late-eluting peaks or contribute to baseline noise.
The diagram below illustrates these potential transformations.
Caption: Potential byproduct formation pathways from this compound.
Q2: How can I preliminarily identify these byproducts from my mass spectrometry data?
Interpreting the mass spectra is a puzzle, but a logical one. You need to look for the molecular ion peak (M+) and characteristic fragmentation patterns.[3]
Here is a table summarizing what to look for:
| Compound Name | Molecular Weight ( g/mol ) | Expected M+ Peak (m/z) | Key Fragmentation Patterns & Rationale |
| This compound (Starting Material) | 154.21[4] | 154 | Loss of the ethoxy group (-OC₂H₅) gives a peak at m/z 109. Cleavage of the alkyl chain will produce characteristic fragments. |
| Ethyl (E/Z)-hept-2-enoate (Partial Reduction) | 156.22[1] | 156 | The presence of the double bond allows for different fragmentation pathways compared to the alkyne. Look for a strong M+ peak. |
| Ethyl heptanoate (Full Reduction) | 158.24[2] | 158 (may be weak) | Saturated esters often show a characteristic McLafferty rearrangement peak at m/z 88. You will also see a cluster of peaks separated by 14 units (CH₂) from alkyl chain fragmentation.[5] |
| Ethyl 3-oxoheptanoate (Hydration) | 172.22 | 172 | Cleavage next to the carbonyl groups is highly favored. Look for fragments corresponding to the loss of the ethyl group (-C₂H₅, m/z 29) and ethoxy group (-OC₂H₅, m/z 45). |
| Hept-2-ynoic Acid (Hydrolysis) | 126.15 | 126 | Carboxylic acids often show a peak for the loss of -OH (M-17) and -COOH (M-45). Peak shape on the chromatogram may be poor (tailing). |
Expert Tip: The molecular ion peak for some compounds, especially straight-chain alkanes or alcohols, can be weak or absent.[5] Always look for the expected fragments in conjunction with the potential M+ peak.
Troubleshooting Guide
Q3: I see a peak that doesn't match any of the common byproducts. How do I proceed with identification?
This situation requires a systematic approach. Before assuming it's a novel compound, we must rule out system-related issues.
Caption: Systematic workflow for identifying an unknown peak in a GC-MS analysis.
-
Analyze the Mass Spectrum: First, carefully examine the mass spectrum of the unknown peak. Look for isotope patterns that might suggest the presence of certain elements (e.g., Cl, Br). Check common GC-MS contaminant databases for matches (e.g., siloxanes from column bleed, phthalates from plasticware).
-
Run a Solvent Blank: Inject a sample of the solvent you used to dissolve your reaction mixture. If the peak is present in the blank, the contamination is from your solvent or the system itself (e.g., septum bleed, previous injection carryover).[6]
-
Check Reagents: If the peak is not in the blank, inject a sample of your starting material and each reagent used in the reaction individually. It's possible the "byproduct" is actually an impurity that was present from the start.
If these steps confirm the peak is a genuine, unknown byproduct of your reaction, you can proceed with more advanced structural elucidation techniques.
Q4: My analyte peaks are tailing significantly. What is causing this and how can I fix it?
Peak tailing is typically a sign of "active sites" in your GC system.[7] These are points where your analyte, particularly if it has polar functional groups (like a carboxylic acid byproduct), can have unwanted secondary interactions instead of moving smoothly through the system.
Common Causes & Solutions:
-
Active Inlet Liner: The glass inlet liner can accumulate non-volatile residues from previous injections.
-
Solution: Replace the inlet liner. Using a deactivated liner (e.g., silanized) is crucial for preventing interactions.[8]
-
-
Column Contamination: The front end of the GC column can become contaminated over time.
-
Solution: "Clip" the column by removing the first 10-15 cm. This provides a fresh, clean surface for the separation to begin.
-
-
Column Choice: You may be using the wrong type of column for your analytes.
-
Solution: For general-purpose analysis of esters, a standard non-polar (e.g., DB-5ms, HP-5ms) or intermediate-polarity column is usually sufficient. If analyzing acidic byproducts, a column designed for acids (e.g., a "WAX" or "FFAP" phase) might provide better peak shape.
-
Experimental Protocol: General GC-MS Method
This protocol provides a starting point for the analysis of this compound reaction mixtures. It should be optimized for your specific instrument and separation needs.
1. Sample Preparation: a. Quench the reaction mixture appropriately. b. Perform a workup (e.g., liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane). c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter and dilute an aliquot of the crude mixture to approximately 1 mg/mL in a suitable volatile solvent (e.g., ethyl acetate).
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard, robust column providing good resolution for a wide range of analytes.[9] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, especially for concentrated samples. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the system. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that should separate the starting material from potential byproducts of varying volatility. |
| MS Transfer Line | 280 °C | Prevents cold spots and analyte condensation before reaching the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, fragment-rich spectra for library matching. |
| Mass Scan Range | 40 - 450 m/z | Covers the molecular weights of expected compounds and their key fragments. |
3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Examine the mass spectrum for each peak. c. Identify the starting material and any known reagents. d. Compare the spectra of unknown peaks against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. e. Manually interpret the fragmentation patterns of significant unknowns using the principles outlined in Q2.
References
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.).
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube.
-
Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 901, 79-85. Retrieved from [Link]
-
Pragst, F., Auwaerter, V., Sporkert, F., & Spiegel, K. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Forensic Science International, 210(1-3), 129-135. Retrieved from [Link]
-
Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Laboratory Investigation, 86(4), 423-429. Retrieved from [Link]
-
Yu, X., et al. (2012). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters. ResearchGate. Retrieved from [Link]
-
Agilent. (2023, December 8). How to Troubleshoot and Improve your GC/MS. Separation Science. Retrieved from [Link]
-
Snow, N. H. (2019). Stopping GC and GC–MS Problems Before They Start. LCGC International. Retrieved from [Link]
-
Abdel-Sattar, E., et al. (2017). Optimized Gas Chromatography-Mass Spectrometric Method to Profile Esterified Fatty Acids in Fish Roe and Fish Oil. Indian Journal of Pharmaceutical Sciences, 79(3), 421-429. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85647, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358363, Ethyl (E)-2-heptenoate. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.
Sources
- 1. Ethyl (E)-2-heptenoate | C9H16O2 | CID 5358363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst selection for efficient hydrogenation of Ethyl hept-2-ynoate
Technical Support Center: Hydrogenation of Ethyl Hept-2-ynoate
Welcome to the technical support guide for the efficient catalytic hydrogenation of this compound. This resource is designed for researchers, chemists, and process development professionals who require precise control over the reduction of alkynes to achieve specific isomeric products. Here, we address common challenges, provide detailed protocols, and answer frequently asked questions to ensure your experimental success.
Frequently Asked Questions (FAQs): Catalyst Selection & Strategy
Q1: What is the primary goal and challenge when hydrogenating this compound?
The primary objective is typically the selective reduction of the alkyne to the corresponding (Z)-alkene (cis isomer), ethyl (Z)-hept-2-enoate. The main challenge is preventing over-hydrogenation, where the initially formed alkene is further reduced to the fully saturated alkane, ethyl heptanoate.[1][2] Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and will readily catalyze the reduction all the way to the alkane, making the isolation of the alkene intermediate difficult.[1][3]
Q2: Which catalysts are recommended for the selective synthesis of ethyl (Z)-hept-2-enoate?
To achieve high selectivity for the cis-alkene, a "poisoned" or deactivated catalyst is necessary.[2][4] The two most common and effective choices are:
-
Lindlar's Catalyst: This is the industry-standard catalyst for this transformation. It consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is deactivated with a poison, typically lead acetate and quinoline.[1][4][5] The poison modulates the catalyst's activity, allowing for the reduction of the alkyne but preventing the subsequent reduction of the alkene.[6]
-
P-2 Nickel (P-2 Ni) Catalyst: This is a nickel boride catalyst prepared by reducing a nickel(II) salt (like nickel acetate) with sodium borohydride.[7][8] It is a functional equivalent to Lindlar's catalyst and is also highly effective for converting alkynes to cis-alkenes.[9][10] Adding a modifier like ethylenediamine can further enhance its stereospecificity.[7]
Q3: How do I choose between Lindlar's Catalyst and P-2 Nickel?
The choice often depends on substrate compatibility, desired reaction conditions, and laboratory precedent. Both catalysts reliably produce the desired (Z)-alkene via a syn-addition of hydrogen atoms across the triple bond on the catalyst surface.[9][10]
| Feature | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | P-2 Nickel (Ni₂B) |
| Selectivity | Excellent for (Z)-alkenes.[4][5] | Excellent for (Z)-alkenes, can be enhanced with modifiers.[7] |
| Activity | Generally lower activity due to poisoning, which is by design. | Highly sensitive to substrate structure; very active for alkynes.[8] |
| Key Advantage | Widely used, extensive literature, commercially available. | Avoids the use of toxic heavy metals like lead. |
| Considerations | Contains lead, a toxic heavy metal, which may be a concern for pharmaceutical applications. The quinoline poison can sometimes be difficult to remove during workup. | Prepared in situ or just before use. Can be sensitive to air and impurities. |
Q4: What if I want to produce the fully saturated product, ethyl heptanoate?
For complete reduction to the alkane, a standard, non-poisoned hydrogenation catalyst is the correct choice. Catalysts such as 5-10% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel are highly effective for this transformation, typically using hydrogen gas at pressures ranging from atmospheric (balloon) to higher pressures in a dedicated reactor.[1][3][11]
Visual Guide: Reaction Pathway & Catalyst Selection
The following diagrams illustrate the chemical transformation and a decision-making workflow for selecting the appropriate catalyst based on your desired product.
Caption: Reaction pathways for the hydrogenation of this compound.
Caption: Decision workflow for selecting the appropriate hydrogenation catalyst.
Experimental Protocols
Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst
This protocol details the selective reduction of this compound to ethyl (Z)-hept-2-enoate.
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)
-
Hydrogen (H₂) gas balloon or Parr apparatus
-
Three-neck round-bottom flask, magnetic stirrer, septa, needles
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
Flask Setup: In a fume hood, add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate) to a dry three-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.[12][13]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) via cannula or syringe, ensuring the catalyst is fully submerged. Then, add the this compound.
-
Hydrogen Introduction: Evacuate the flask one final time (just until the solvent begins to bubble) and then introduce hydrogen gas by attaching a hydrogen-filled balloon or connecting to a hydrogenation apparatus.[14][15]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting material is consumed. It is critical to stop the reaction promptly to avoid potential over-reduction.
-
Workup:
-
Once complete, purge the flask with inert gas to remove all hydrogen.[16]
-
Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.[12][14] Safety Note: Do not allow the filter cake to dry, as palladium catalysts can be pyrophoric.[16] Gently add a few mL of water to the filter cake after filtration to quench its reactivity before disposal.[13][14]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further by column chromatography if necessary.
-
Troubleshooting Guide
Q: My reaction is very slow or has stalled completely. What's wrong?
Possible Cause 1: Catalyst Poisoning (Unintentional) Your starting material or solvent may contain impurities that are poisoning the catalyst. Common poisons include sulfur compounds, halides, or even residual reagents from previous steps.[6][17][18]
-
Solution: Purify the this compound and use high-purity, degassed solvents. If sulfur is suspected, pretreating the substrate may be necessary.
Possible Cause 2: Inefficient Mass Transfer The hydrogen gas is not mixing effectively with the substrate and the catalyst surface.
-
Solution: Increase the stirring rate significantly. Ensure the reaction vessel is appropriately sized to allow for a large surface area between the gas and liquid phases. For larger scales, a Parr shaker or similar hydrogenation reactor is recommended.
Possible Cause 3: Poor Catalyst Quality The catalyst may be old or have been improperly handled, leading to deactivation.
-
Solution: Use a fresh bottle of catalyst. Always handle hydrogenation catalysts under an inert atmosphere as much as possible to prevent oxidation and deactivation.
Q: I'm seeing significant amounts of the alkane in my product mixture. How can I prevent this over-hydrogenation?
Possible Cause 1: Catalyst is Too Active You might be using a standard (unpoisoned) Pd/C catalyst by mistake, or your Lindlar's catalyst is not sufficiently poisoned.[2][19]
-
Solution: Double-check that you are using a properly poisoned catalyst like Lindlar's or P-2 Ni. If using Lindlar's catalyst, you can sometimes add an additional small amount of quinoline to further moderate its activity.
Possible Cause 2: Reaction Ran for Too Long Even with a poisoned catalyst, prolonged reaction times or elevated temperatures can lead to some over-reduction.
-
Solution: Carefully monitor the reaction by TLC or GC and stop it as soon as the starting alkyne is consumed. Avoid leaving the reaction to run unattended for extended periods.
Possible Cause 3: High Hydrogen Pressure Excessively high hydrogen pressure can sometimes overcome the selectivity of the poisoned catalyst.
-
Solution: For selective reductions, atmospheric pressure (balloon) or slightly positive pressure is usually sufficient.[9] Avoid high pressures unless you have specifically optimized the conditions.
Q: My product is a mixture of (Z) and (E) isomers. How can I improve the cis-selectivity?
Possible Cause 1: Isomerization Some catalysts or reaction conditions can promote the isomerization of the initially formed (Z)-alkene to the more thermodynamically stable (E)-alkene.
-
Solution: P-2 Nickel, especially when modified with ethylenediamine, has been reported to provide extremely high cis:trans ratios.[7] Consider switching to this catalyst system. Also, ensure the reaction temperature is not elevated, as this can sometimes contribute to isomerization.
Possible Cause 2: Incorrect Reduction Method You may have inadvertently used conditions that favor trans-alkene formation. Dissolving metal reductions (e.g., sodium in liquid ammonia) are used to produce trans-alkenes and should be avoided if the cis-isomer is desired.[1][4]
-
Solution: Strictly adhere to protocols for catalytic hydrogenation over a solid support (Lindlar or P-2 Ni), as this mechanism inherently favors syn-addition and the formation of the (Z)-alkene.[5][10]
References
-
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst or Ni₂B (P-2). (n.d.). OrgoSolver. Retrieved from [Link]
-
Reduction of Alkynes. (n.d.). Lumen Learning - MCC Organic Chemistry. Retrieved from [Link]
-
Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]
-
Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023, April 30). JoVE. Retrieved from [Link]
-
Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Master Organic Chemistry. Retrieved from [Link]
-
Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. Retrieved from [Link]
- Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. (2007). ResearchGate. Retrieved from [Link]
-
The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. (1958). Nature. Retrieved from [Link]
-
Hydrogenation Standard Operating Procedure. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
-
Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). RSC Publishing. Retrieved from [Link]
-
Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templated SiO2. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. (n.d.). The Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Selective Hydrogenations over P-2 Ni. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. (2018). NIH National Library of Medicine. Retrieved from [Link]
-
Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. (1973). The Journal of Organic Chemistry. Retrieved from [Link]
-
Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. (2017). Dalton Transactions. Retrieved from [Link]
-
Hydrogenation of Alkenes & Alkynes (IOC 32). (2022, April 18). YouTube. Retrieved from [Link]
-
Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). Semantic Scholar. Retrieved from [Link]
-
Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). (n.d.). OrgoSolver. Retrieved from [Link]
-
Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst. (n.d.). Aakash Institute. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkynes. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
SOP: How to Run an Atmospheric-Pressure Hydrogenation Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation. (2021). NIH National Library of Medicine. Retrieved from [Link]
-
Hydrogenation Fact Sheet. (2023, July). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Supported Pt-Re catalysts for the selective hydrogenation of methyl and ethyl esters to alcohols. (2018). ResearchGate. Retrieved from [Link]
-
Hydrogenation Catalysts for Ethylene Producers. (2025, October 31). Shell Global. Retrieved from [Link]
-
Hydrogenation reaction tips and tricks. (2022, January 21). Reddit. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sarponggroup.com [sarponggroup.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. reddit.com [reddit.com]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. aakash.ac.in [aakash.ac.in]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl hept-2-ynoate and Methyl hept-2-ynoate for the Research Scientist
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the versatile synthons available, α,β-alkynoic esters such as ethyl hept-2-ynoate and mthis compound serve as valuable precursors for a myriad of molecular architectures. The subtle difference in their ester functionality—ethyl versus methyl—can exert a significant influence on their reactivity, impacting reaction kinetics, product yields, and even mechanistic pathways. This guide provides an in-depth, objective comparison of the reactivity of these two homologous esters, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Understanding the Fundamental Differences: Steric and Electronic Effects
The reactivity of the triple bond in hept-2-ynoates is modulated by the electronic and steric nature of the ester group. While the electronic withdrawing effect of the ester functionality is the primary driver of the alkyne's susceptibility to nucleophilic attack and its participation in various transformations, the seemingly minor substitution of a methyl with an ethyl group introduces subtle yet consequential differences.
-
Electronic Effects: Both the methoxycarbonyl (-COOCH₃) and ethoxycarbonyl (-COOCH₂CH₃) groups are electron-withdrawing through inductive and resonance effects, which polarizes the carbon-carbon triple bond, rendering the β-carbon electrophilic. The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This minor increase in electron-donating character might slightly decrease the electrophilicity of the β-carbon in this compound compared to its methyl counterpart.
-
Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased steric bulk can hinder the approach of reactants to the triple bond or the carbonyl carbon, potentially slowing down reaction rates, particularly in sterically sensitive transformations.
Caption: Factors influencing the reactivity of Ethyl and Mthis compound.
Comparative Reactivity in Key Transformations
Hydrolysis: A Tale of Two Environments
In a biological matrix rich in carboxylesterases, such as rat liver microsomes, methyl benzoate was found to be more stable (t₁/₂ = 15 min) than ethyl benzoate (t₁/₂ = 12 min), suggesting a slightly faster hydrolysis for the ethyl ester in this enzymatic context.[1] Conversely, in rat plasma, methyl benzoate exhibited greater metabolic stability (t₁/₂ = 36 min) compared to ethyl benzoate (t₁/₂ = 17 min).[1]
Inference for Hept-2-ynoates: Based on these findings, it is plausible that in a non-enzymatic, base-catalyzed hydrolysis, the slightly greater steric hindrance of the ethyl group in this compound might lead to a marginally slower reaction rate compared to mthis compound. However, in biological or enzyme-catalyzed systems, the specific interactions with the active site can lead to a reversal of this trend.
Table 1: Comparative Hydrolysis Data for Analogous Esters
| Ester | Environment | Half-life (t₁/₂) | Inferred Reactivity | Reference |
| Methyl benzoate | Rat Liver Microsomes | 15 min | Slower | [1] |
| Ethyl benzoate | Rat Liver Microsomes | 12 min | Faster | [1] |
| Methyl benzoate | Rat Plasma | 36 min | Slower | [1] |
| Ethyl benzoate | Rat Plasma | 17 min | Faster | [1] |
Hydrogenation: The Impact of the Leaving Group
Catalytic hydrogenation is a common transformation of alkynoates, leading to either the corresponding alkene or alkane, and can also result in the reduction of the ester functionality to an alcohol under more forcing conditions. A study on the hydrogenation of methyl and ethyl hexanoate over supported Pt-Re catalysts revealed a significant difference in their reactivity. The hydrogenation of ethyl hexanoate resulted in a higher yield of the corresponding alcohol (ca. 25%) compared to a much less efficient conversion for methyl hexanoate.[2] This was attributed to the inhibiting effect of the methanol by-product, which can lead to catalyst poisoning.[2]
Inference for Hept-2-ynoates: For the complete reduction of the ester functionality in conjunction with the alkyne, this compound is likely to be the superior substrate, offering a higher yield of the corresponding diol. The formation of ethanol as a byproduct is less detrimental to the catalyst's activity compared to methanol. For the selective hydrogenation of the triple bond, the difference in reactivity is expected to be less pronounced but may still be influenced by the steric bulk of the ester group affecting its interaction with the catalyst surface.
Table 2: Comparative Hydrogenation Yields for Analogous Esters
| Substrate | Catalyst | Product | Yield | Reference |
| Ethyl hexanoate | Pt-Re/TiO₂ | Hexanol | ~25% | [2] |
| Methyl hexanoate | Pt-Re/TiO₂ | Hexanol | Significantly lower | [2] |
Cycloaddition Reactions: A Mechanistic Perspective
Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful tools for the construction of cyclic molecules. The electron-withdrawing nature of the ester group in both ethyl and mthis compound makes them excellent dienophiles or dipolarophiles. While direct comparative kinetic studies on these specific substrates are scarce, the underlying principles of cycloaddition mechanisms can guide our understanding.
The rate and selectivity of cycloaddition reactions are governed by the frontier molecular orbital (FMO) energies of the reactants. The slightly more electron-donating nature of the ethyl group in this compound may subtly raise the energy of its Lowest Unoccupied Molecular Orbital (LUMO) compared to the methyl ester. A higher LUMO energy would generally lead to a slower reaction rate in a normal-electron-demand Diels-Alder reaction.
From a steric standpoint, the bulkier ethyl group could influence the stereoselectivity of the reaction, potentially favoring the formation of one diastereomer over another due to hindered approach of the diene or dipole.
Caption: Inferred effects on cycloaddition reactivity.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for key transformations, which can be adapted for both ethyl and mthis compound.
Protocol for Base-Catalyzed Hydrolysis
Objective: To hydrolyze the ester to the corresponding hept-2-ynoic acid.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Methanol or Ethanol (as a co-solvent)
-
1 M Sodium Hydroxide (NaOH) solution (1.5 eq)
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkynoic ester (e.g., 10 mmol, 1.54 g for ethyl ester or 1.40 g for methyl ester) and 20 mL of the corresponding alcohol (ethanol for the ethyl ester, methanol for the methyl ester).
-
Add 15 mL of 1 M NaOH solution (15 mmol).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and wash with 20 mL of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield hept-2-ynoic acid.
Caption: Workflow for the base-catalyzed hydrolysis of hept-2-ynoates.
Protocol for Catalytic Hydrogenation to the Saturated Alcohol
Objective: To reduce both the triple bond and the ester functionality.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
5% Ruthenium on Carbon (Ru/C) catalyst (5 mol%)
-
Ethanol (solvent)
-
High-pressure hydrogenation vessel (e.g., Parr apparatus)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the alkynoic ester (e.g., 10 mmol) in 50 mL of ethanol.
-
Carefully add 5% Ru/C (e.g., 1.0 g for 10 mmol scale, assuming ~50% water content).
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to 100 bar with hydrogen.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction by taking aliquots and analyzing by Gas Chromatography (GC) or TLC.
-
After completion, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude heptan-1-ol.
-
Purify by distillation or column chromatography if necessary.
Caption: Workflow for the complete hydrogenation of hept-2-ynoates.
Conclusion and Recommendations
The choice between this compound and mthis compound is contingent upon the specific chemical transformation and the desired outcome.
-
For hydrolysis , the reactivity difference is subtle and may be influenced by the reaction conditions. In standard chemical synthesis, the methyl ester may react slightly faster due to reduced steric hindrance.
-
In the context of catalytic hydrogenation for the complete reduction to the corresponding alcohol, This compound is the recommended substrate . Experimental evidence on analogous esters suggests that it leads to higher product yields due to the less inhibitory nature of ethanol as a byproduct compared to methanol.[2]
-
For cycloaddition reactions , mthis compound may exhibit a slightly faster reaction rate due to its potentially lower LUMO energy. However, the steric bulk of the ethyl group in this compound could be strategically employed to influence diastereoselectivity.
Ultimately, the optimal choice of substrate will depend on a careful consideration of the reaction mechanism, the desired product, and potential downstream applications. It is always advisable to perform small-scale pilot reactions to determine the optimal substrate and conditions for a specific synthetic route.
References
-
G. A. F. B. Lima, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
Pritchard, J., et al. (2015). Supported Pt-Re catalysts for the selective hydrogenation of methyl and ethyl esters to alcohols. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of Ethyl Hept-2-ynoate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of spectroscopic techniques for the structural elucidation of ethyl hept-2-ynoate and its derivatives. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation, empowering you to confidently characterize your own α,β-alkynoic ester compounds.
The Importance of Rigorous Structural Verification
This compound and its derivatives are valuable building blocks in organic synthesis, finding applications in the construction of complex molecular architectures. The presence of the electron-withdrawing ester group conjugated with a carbon-carbon triple bond imparts unique reactivity to these molecules. However, this reactivity also presents challenges in synthesis and purification, making definitive structural analysis paramount. In drug development, even minor structural ambiguities can have profound implications for a compound's efficacy and safety profile. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential.
Comparative Spectroscopic Analysis: this compound vs. Ethyl 4-hydroxy-6-methylhept-2-ynoate
To illustrate the principles of spectroscopic analysis for this class of compounds, we will compare the spectral data of this compound with a functionalized derivative, ethyl 4-hydroxy-6-methylhept-2-ynoate. The introduction of a hydroxyl group and a branched alkyl chain in the derivative provides a valuable opportunity to observe how structural modifications are reflected in the NMR, IR, and Mass Spectra.
| Compound | Structure |
| This compound | CCCCC#CC(=O)OCC |
| Ethyl 4-hydroxy-6-methylhept-2-ynoate | CC(C)CC(O)C#CC(=O)OCC |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and coupling constants of ¹H and ¹³C nuclei, we can piece together the connectivity of the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed picture of the different types of protons in a molecule and their neighboring atoms.
Analysis of this compound:
The ¹H NMR spectrum of this compound is characterized by the signals of the ethyl ester group and the n-butyl chain attached to the alkyne.
-
Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂ -CH₃) and a triplet at approximately 1.3 ppm (O-CH₂-CH₃ ) are indicative of the ethyl group. The quartet arises from the coupling of the methylene protons to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). Conversely, the methyl protons are split into a triplet by the two methylene protons (2+1=3).
-
n-Butyl Chain Protons: The protons on the carbon adjacent to the alkyne (C-4) typically appear as a triplet around 2.3 ppm. The subsequent methylene groups will show multiplets in the 1.4-1.6 ppm region, and the terminal methyl group will be a triplet around 0.9 ppm.
Analysis of Ethyl 4-hydroxy-6-methylhept-2-ynoate:
The introduction of the hydroxyl group and the isopropyl moiety in the derivative leads to distinct changes in the ¹H NMR spectrum.[1]
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, will be observed for the OH proton.
-
Methine Proton: The proton on the carbon bearing the hydroxyl group (C-4) will appear as a multiplet, its chemical shift influenced by the electronegative oxygen atom.
-
Isopropyl Group Protons: Two doublets for the diastereotopic methyl groups and a multiplet for the methine proton of the isopropyl group will be present.
Comparative ¹H NMR Data:
| Assignment | This compound (Predicted) | Ethyl 4-hydroxy-6-methylhept-2-ynoate [1] |
| -OCH₂CH₃ | ~4.2 ppm (q) | 4.22 ppm (q, J = 7.1 Hz) |
| -OCH₂CH₃ | ~1.3 ppm (t) | 1.30 ppm (t, J = 7.1 Hz) |
| -CH₂ -C≡ | ~2.3 ppm (t) | - |
| -C≡C-CH (OH)- | - | Multiplet |
| -CH(OH )- | - | Broad singlet |
| -CH₂-CH(CH₃)₂ | - | 2.08–1.97 ppm (m) |
| -CH(CH₃ )₂ | - | 1.60 ppm (s) - Note: Assignment may vary |
| Terminal -CH₃ | ~0.9 ppm (t) | - |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environment.
Analysis of this compound:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 154 ppm.
-
Alkyne Carbons: The sp-hybridized carbons of the triple bond resonate in the region of 70-90 ppm.
-
Ethyl Ester Carbons: The O-C H₂ and -C H₃ carbons are found at approximately 61 ppm and 14 ppm, respectively.
-
n-Butyl Chain Carbons: The carbons of the butyl chain will appear in the upfield region of the spectrum (13-30 ppm).
Analysis of Ethyl 4-hydroxy-6-methylhept-2-ynoate:
-
Carbonyl Carbon: Similar to the parent compound, the ester carbonyl will be in the 154-165 ppm range.[1]
-
Alkyne Carbons: The chemical shifts of the alkyne carbons will be influenced by the adjacent hydroxyl group.[1]
-
Carbon Bearing the Hydroxyl Group: This carbon (C-4) will be shifted downfield to the 60-70 ppm region due to the electronegativity of the oxygen atom.
-
Isopropyl Group Carbons: The carbons of the isopropyl group will give rise to distinct signals in the aliphatic region of the spectrum.
Comparative ¹³C NMR Data:
| Assignment | This compound (Predicted) | Ethyl 4-hydroxy-6-methylhept-2-ynoate [1] |
| C =O | ~154 ppm | 164.8 ppm |
| -C ≡C- | ~70-90 ppm | 122.4–122.9 ppm |
| -C H(OH)- | - | 81.9–83.0 ppm |
| -OC H₂CH₃ | ~61 ppm | - |
| -OCH₂C H₃ | ~14 ppm | - |
| Alkyl Carbons | ~13-30 ppm | 30.3–30.8 ppm (and others) |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of this compound:
-
C≡C Stretch: A weak to medium intensity absorption band in the region of 2260-2100 cm⁻¹ is characteristic of the carbon-carbon triple bond. For internal alkynes like this compound, this peak can be weak.
-
C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretches: Two strong bands are expected in the 1300-1000 cm⁻¹ region for the C-O single bond stretches of the ester.
-
C-H Stretches: Absorption bands just below 3000 cm⁻¹ correspond to the sp³ C-H stretches of the alkyl chains.
Analysis of Ethyl 4-hydroxy-6-methylhept-2-ynoate:
-
O-H Stretch: The most notable difference will be the appearance of a broad, strong absorption band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group's O-H stretch. The broadness is a result of hydrogen bonding.[1]
-
C≡C and C=O Stretches: The positions of the alkyne and carbonyl stretches will be similar to the parent compound but may be slightly shifted due to the electronic effects of the hydroxyl group.[1]
Comparative IR Data:
| Vibrational Mode | This compound (Typical Range) | Ethyl 4-hydroxy-6-methylhept-2-ynoate [1] |
| O-H Stretch | - | ~3450 cm⁻¹ (broad) |
| sp³ C-H Stretch | ~2960-2850 cm⁻¹ | 2981–2854 cm⁻¹ |
| C≡C Stretch | ~2260-2100 cm⁻¹ (weak) | - |
| C=O Stretch | ~1715 cm⁻¹ (strong) | 1710 cm⁻¹ (strong) |
| C-O Stretches | ~1300-1000 cm⁻¹ (strong) | 1230–1186 cm⁻¹ |
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.
Analysis of this compound:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 154, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 109 ([M-45]⁺) is expected from the cleavage of the ester.
-
Loss of the ethyl group (-CH₂CH₃): A peak at m/z = 125 ([M-29]⁺) may be observed.
-
McLafferty Rearrangement: While less common for alkynoates compared to saturated esters, a peak resulting from this rearrangement might be present.
-
Cleavage of the alkyl chain: Fragmentation of the n-butyl chain will lead to a series of peaks separated by 14 mass units (CH₂).
-
Analysis of Ethyl 4-hydroxy-6-methylhept-2-ynoate:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184.
-
Key Fragments:
-
Loss of water (-H₂O): The presence of the hydroxyl group will likely lead to a significant peak at m/z = 166 ([M-18]⁺) due to dehydration.
-
Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 139 ([M-45]⁺) is anticipated.
-
Cleavage alpha to the hydroxyl group: Fragmentation at the C4-C5 bond can lead to characteristic fragment ions.
-
Comparative MS Fragmentation Data:
| Ion/Fragment | This compound (m/z) | Ethyl 4-hydroxy-6-methylhept-2-ynoate (m/z) |
| [M]⁺ | 154 | 184 |
| [M-H₂O]⁺ | - | 166 |
| [M-C₂H₅]⁺ | 125 | 155 |
| [M-OC₂H₅]⁺ | 109 | 139 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program that allows for good separation and peak shape.
-
-
MS Ionization and Detection:
-
The eluent from the GC column is introduced into the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed molecular structure.
-
Conclusion: A Synergistic Approach to Structural Confirmation
This guide has demonstrated that a single spectroscopic technique is often insufficient for the complete and unambiguous structural elucidation of this compound derivatives. Instead, a synergistic approach, leveraging the complementary information provided by ¹H and ¹³C NMR, IR, and mass spectrometry, is essential. By carefully analyzing the data from each technique and cross-correlating the findings, researchers can achieve a high degree of confidence in their proposed structures. This rigorous approach to structural verification is fundamental to ensuring the quality, reproducibility, and integrity of scientific research in organic chemistry and drug development.
References
Sources
Kinetic studies of Ethyl hept-2-ynoate reactions
An In-Depth Comparative Guide to the Reaction Kinetics of Ethyl hept-2-ynoate and its Analogue, Ethyl Propiolate
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the reaction kinetics of this compound. Given the limited availability of direct kinetic data for this specific ynoate, we employ a comparative approach, leveraging the extensive research on its simpler analogue, ethyl propiolate. This guide elucidates the fundamental principles governing the reactivity of ynoates and provides predictive insights into the kinetic behavior of this compound in two key reaction classes: 1,3-dipolar cycloadditions and Michael additions.
Ynoates, or acetylenic esters, are highly versatile building blocks in organic synthesis. Their reactivity is dominated by the electrophilic nature of the carbon-carbon triple bond, which is rendered electron-deficient by the conjugated ester group.[1][2] This activation makes them excellent substrates for a variety of transformations.
-
This compound (Structure: C₄H₉-C≡C-COOEt) features an n-butyl substituent on the alkyne.[3]
-
Ethyl propiolate (Structure: H-C≡C-COOEt) is the simplest ynoate, with a hydrogen atom on the alkyne.[2][4]
This structural difference—a sterically demanding, weakly electron-donating n-butyl group versus a small hydrogen atom—is the central theme of our kinetic comparison. By understanding the well-documented kinetics of ethyl propiolate, we can extrapolate the expected influence of the n-butyl group on the reaction rates and mechanisms for this compound.
Comparative Kinetics of 1,3-Dipolar Cycloadditions
The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that forms five-membered heterocyclic rings, a common scaffold in medicinal chemistry.[5] The reaction involves a 4π-electron component (the 1,3-dipole, e.g., an azide or nitrone) and a 2π-electron component (the dipolarophile, in this case, the ynoate).[6]
Mechanistic Overview and FMO Theory
The reaction proceeds through a single, concerted transition state where two new sigma bonds are formed simultaneously.[6] The rate and regioselectivity are largely governed by the energy gap between the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants. According to FMO theory, cycloadditions can be classified into three types, with Type I being the most common for electron-deficient alkynes like ynoates.[6]
-
Type I Cycloaddition: The reaction is primarily controlled by the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (the ynoate). A lower energy LUMO on the ynoate results in a smaller HOMO-LUMO gap and a faster reaction rate.
Caption: General mechanism of a Michael Addition to an ynoate.
Kinetic Comparison: Ethyl Propiolate vs. This compound
Kinetic studies of the addition of amines and thiols to ethyl propiolate have provided valuable insights. For example, the reaction of anilines with ethyl propiolate is first-order with respect to both reactants. [7]Solvent choice has a pronounced effect; for thiol-yne additions, rates are positively correlated with the dielectric constant of the solvent, with DMSO and acetonitrile affording quantitative conversions within an hour. [8] Table 2: Predicted Kinetic Comparison for Michael Additions
| Parameter | Ethyl Propiolate (Reference) | This compound (Predicted) | Rationale for Difference |
| Relative Rate (k) | k_ref | k << k_ref | Steric Hindrance: This effect is even more pronounced than in cycloadditions. The n-butyl group directly shields the β-carbon, the site of nucleophilic attack, significantly impeding the approach of the nucleophile. |
| Electrophilicity of β-Carbon | Higher | Lower | Electronic Effect: The electron-donating n-butyl group reduces the partial positive charge (δ+) on the β-carbon, making it a less potent electrophile and slowing the initial attack. |
| Activation Energy (Ea) | Ea_ref | Ea >> Ea_ref | The substantial steric barrier and reduced electrophilicity of the reaction center will lead to a much higher activation energy for the rate-determining nucleophilic attack step. |
| Brønsted Correlation (β) | Small values (e.g., 0.29-0.51 for amines) indicate early transition state. [9] | Potentially Larger β | A less reactive electrophile (this compound) may lead to a later, more product-like transition state, which would be reflected in a larger Brønsted β value (greater sensitivity to nucleophile basicity). |
The combined steric and electronic effects of the n-butyl group are highly detrimental to the rate of Michael addition. This compound is predicted to be substantially less reactive as a Michael acceptor than ethyl propiolate. The difference in reactivity is expected to be more dramatic here than in cycloaddition reactions due to the more direct nature of the steric clash in the transition state.
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
To validate the predictions made in this guide, a robust kinetic experiment is required. ¹H NMR spectroscopy is an excellent tool for this purpose, as it allows for the simultaneous monitoring of reactant consumption and product formation in situ.
Objective: To determine the second-order rate constant for the 1,3-dipolar cycloaddition of benzyl azide with this compound.
Methodology:
-
Reagent Preparation & Purity Check:
-
Ensure this compound and benzyl azide are of high purity (>98%), confirmed by ¹H NMR and/or GC-MS. Impurities can interfere with the reaction or the spectral analysis.
-
Select a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) that dissolves all components and has minimal overlapping signals with reactant or product protons.
-
Prepare a stock solution of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene). Causality: The internal standard provides a stable reference signal of known concentration, allowing for precise quantification of other species in the mixture, correcting for any variations in NMR spectrometer performance over time.
-
-
Sample Preparation for Kinetic Run:
-
In a temperature-controlled environment (e.g., a glovebox or a thermostated bath), accurately prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.
-
In a separate vial, prepare a stock solution of benzyl azide.
-
Equilibrate both solutions and the NMR tube to the desired reaction temperature (e.g., 40.0 °C) in the NMR spectrometer's probe or an external bath. Causality: Pre-equilibration is critical for kinetic studies to ensure the reaction starts at t=0 at the precise target temperature.
-
-
Initiation and Data Acquisition:
-
To initiate the reaction, rapidly inject a precise volume of the benzyl azide solution into the NMR tube containing the ynoate solution. Mix thoroughly but gently.
-
Immediately insert the tube into the pre-equilibrated NMR spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Self-Validation: The first spectrum (t=0) should show only reactant and internal standard peaks, confirming the reaction had not proceeded prematurely.
-
-
Data Processing and Analysis:
-
Process each spectrum identically (phasing, baseline correction).
-
For each time point, integrate a well-resolved signal for the internal standard, a signal for the this compound (e.g., the methylene protons of the ethyl ester), and a unique, well-resolved signal for the triazole product.
-
Calculate the concentration of the reactant and product at each time point relative to the known, constant concentration of the internal standard.
-
Assuming a second-order reaction (first-order in each reactant), plot 1/([Ynoate]t - [Ynoate]₀) versus time. The slope of this line will be equal to the second-order rate constant, k.
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Propiolate [drugfuture.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. chesci.com [chesci.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Systems for Sonogashira Coupling of Ethyl hept-2-ynoate
For researchers, medicinal chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The choice of catalytic system is paramount, directly influencing reaction efficiency, substrate scope, and overall yield.
This guide provides an in-depth comparison of catalytic systems for the Sonogashira coupling of ethyl hept-2-ynoate, a functionalized aliphatic alkyne. We will delve into the mechanistic nuances of various systems, supported by experimental data from analogous reactions, to provide a framework for rational catalyst selection and optimization.
The Cornerstone of Sonogashira Coupling: The Palladium Catalyst
The Sonogashira reaction is classically catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst.[3] The palladium catalyst is the workhorse of this transformation, orchestrating the key steps of oxidative addition and reductive elimination. The two most prevalent homogeneous palladium catalysts are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).[2]
-
Pd(PPh₃)₄: As a Pd(0) complex, it can directly enter the catalytic cycle. While highly active, its sensitivity to air and moisture necessitates careful handling under inert conditions.[2]
-
PdCl₂(PPh₃)₂: This Pd(II) complex is more stable to air and moisture, making it easier to handle.[2] It is reduced in situ to the active Pd(0) species by an amine, a phosphine ligand, or another reactant in the mixture.[1]
While direct head-to-head comparative studies for this compound are not extensively documented in readily available literature, data from the coupling of similar aliphatic alkynes, such as 4-pentyn-1-ol, provides valuable insights into expected performance. Studies have shown that PdCl₂(PPh₃)₂ is often a highly effective catalyst for the Sonogashira coupling of functionalized acetylenes.[2]
To Add Copper or Not: A Tale of Two Systems
A critical decision in designing a Sonogashira coupling is the inclusion of a copper(I) co-catalyst.
The Classic System: Palladium and Copper Co-catalysis
The original Sonogashira protocol utilizes a dual catalytic system of palladium and a copper(I) salt, such as CuI.[3] The copper co-catalyst is believed to increase the reaction rate by reacting with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for transmetalation to the palladium center.[1]
Advantages:
-
Increased Reaction Rate: The copper co-catalyst generally accelerates the reaction, allowing for milder reaction conditions (e.g., lower temperatures).[1]
-
High Yields: For many substrates, the Pd/Cu system provides excellent yields.
Disadvantages:
-
Homocoupling: A significant drawback of using copper is the potential for the formation of alkyne dimers through Glaser-type oxidative coupling.[4] This side reaction can complicate purification and reduce the yield of the desired cross-coupled product.
-
Toxicity and Environmental Concerns: The use of copper can introduce issues of toxicity and complicate the purification of pharmaceutical products.[5]
The Modern Approach: Copper-Free Sonogashira Coupling
To circumvent the issues associated with the copper co-catalyst, significant research has been dedicated to the development of copper-free Sonogashira coupling reactions.[5][6] These systems rely on the palladium catalyst alone to activate the alkyne.
Advantages:
-
Avoidance of Homocoupling: The absence of copper eliminates the primary pathway for alkyne dimerization, leading to cleaner reaction profiles.[4]
-
Simplified Purification: Eliminating the copper co-catalyst simplifies the workup and purification process.
-
Greener Chemistry: Copper-free systems are generally considered more environmentally benign.[4]
Disadvantages:
-
Potentially Harsher Conditions: In some cases, copper-free systems may require higher temperatures or longer reaction times to achieve comparable yields to their copper-co-catalyzed counterparts.
-
Dependence on Ligands and Bases: The efficiency of copper-free Sonogashira reactions is often highly dependent on the choice of phosphine ligand and base.
The Supporting Cast: Ligands, Bases, and Solvents
The performance of a Sonogashira catalytic system is not solely determined by the metals. The choice of ligands, bases, and solvents plays a crucial role in the reaction's success.
The Influence of Phosphine Ligands
Phosphine ligands are a cornerstone of cross-coupling chemistry, as they can be tailored to modify the electronic and steric properties of the palladium catalyst.[7]
-
Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically bulky can enhance the rate of oxidative addition of the aryl halide to the palladium center and promote the reductive elimination of the final product.[7] Buchwald-type phosphine ligands, such as XPhos, have been shown to be effective in Sonogashira couplings.[6]
The Role of the Base
An amine base is a critical component of the Sonogashira reaction. It serves two primary functions:
-
Neutralization of HX: It neutralizes the hydrogen halide (HX) generated during the reaction.[3]
-
Alkyne Deprotonation: In copper-free systems, the amine base is responsible for deprotonating the terminal alkyne to form the reactive acetylide.[5] Commonly used bases include triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), and piperidine. The choice of base can significantly impact the reaction rate and yield.
Solvent Selection
The solvent must be capable of dissolving the reactants and the catalytic species. Common solvents for Sonogashira coupling include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[6][8] In recent years, there has been a push towards more environmentally friendly solvents, with some protocols utilizing water as the reaction medium.[9]
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the Sonogashira coupling of various terminal alkynes with aryl halides, providing a predictive framework for the reaction with this compound.
| Catalyst System | Alkyne Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | 1-Iodocyclohexene | Et₃N | THF | 25 | 4 | 85 | [8] |
| PdCl₂(PPh₃)₂ / CuI | 1-Octyne | 1-Iodocyclohexene | i-Pr₂NH | DMF | 60 | 6 | 92 | [8] |
| Pd(OAc)₂ / XPhos / CuI | Trimethylsilylacetylene | 1-Iodocyclohexene | Cs₂CO₃ | Dioxane | 80 | 12 | 78 | [8] |
| Pd/C (copper-free) | Phenylacetylene | 1-Iodocyclohexene | Piperidine | Toluene | 100 | 24 | High | [8] |
| PdCl₂(PPh₃)₂ | 4-Pentyn-1-ol | Iodobenzene | Et₃N | THF | RT | 3 | 91 | [2] |
| PdCl₂(PPh₃)₂ (copper-free) | 4-Pentyn-1-ol | Iodobenzene | - | [TBP][4EtOV] | 55 | 3 | 88 | [2] |
Experimental Protocols
General Protocol for Pd/Cu Co-catalyzed Sonogashira Coupling
This protocol is adapted from a procedure for the coupling of an aryl halide with a terminal alkyne.[8]
-
To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and triethylamine (2.0 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling with a Heterogeneous Catalyst
This protocol is based on a procedure for the copper-free Sonogashira coupling using a supported palladium catalyst.[8]
-
In a reaction vessel, combine the aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), piperidine (2.0 equiv), and toluene.
-
Add the heterogeneous palladium catalyst (e.g., 10 mol% Pd/C).
-
Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights
A deeper understanding of the catalytic cycles involved in both the copper-co-catalyzed and copper-free Sonogashira reactions can aid in troubleshooting and optimization.
The Dual Catalytic Cycle of the Classic Sonogashira Reaction
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7]
Caption: The dual catalytic cycles of the classic Sonogashira reaction.
The Mechanism of Copper-Free Sonogashira Coupling
In the absence of a copper co-catalyst, the mechanism is believed to proceed through a single palladium catalytic cycle. The deprotonation of the alkyne is facilitated by the amine base, and the resulting acetylide directly transmetalates to the palladium center.[5]
Caption: Proposed mechanism for the copper-free Sonogashira reaction.
Conclusion and Future Outlook
The choice of a catalytic system for the Sonogashira coupling of this compound depends on a variety of factors, including the desired reaction rate, the tolerance for side products, and considerations of cost and environmental impact.
-
For rapid, high-yielding reactions where the potential for homocoupling can be managed through careful control of reaction conditions, the classic Pd/Cu co-catalytic system remains a robust choice.
-
For applications where product purity is paramount and the formation of byproducts must be minimized, a copper-free system is highly advantageous. The use of bulky, electron-rich phosphine ligands can often compensate for the absence of the copper co-catalyst.
-
Heterogeneous catalysts , such as palladium on carbon, offer the benefits of easy separation and recyclability, aligning with the principles of green chemistry, although they may require more forcing conditions.[8]
The continued development of novel ligands and more active and stable palladium catalysts will undoubtedly expand the scope and utility of the Sonogashira reaction, enabling the synthesis of increasingly complex and valuable molecules.
References
- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem.
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.
- Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate.
- PDF 1014.01 K - International Journal of New Chemistry.
- A Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of 1-Iodocyclohexene - Benchchem.
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Comparisons of various palladium complexes catalyzed Sonogashira... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]
-
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere - Milano-Bicocca. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? | ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. Available at: [Link]
-
Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. Available at: [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]
-
ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction - MDPI. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ijnc.ir [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. boa.unimib.it [boa.unimib.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
A DFT-Guided Comparison of Catalytic Hydrometallation of Ethyl hept-2-ynoate: A Case Study in Reaction Mechanism and Selectivity
In the landscape of modern synthetic chemistry, the selective functionalization of alkynes stands as a cornerstone for the construction of complex molecular architectures. Among the myriad of transformations, the hydrometallation of carbon-carbon triple bonds offers a direct and atom-economical route to stereodefined vinylmetallic species, which are versatile intermediates in organic synthesis. The subtle interplay of catalyst, substrate, and reaction conditions can dramatically influence the stereochemical outcome of these additions. This guide presents a comparative study, grounded in Density Functional Theory (DFT) calculations, on the reaction mechanism of Ethyl hept-2-ynoate, a representative α,β-unsaturated alkyne, with a particular focus on the divergent pathways of hydrocupration and hydroauration.
This analysis is tailored for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to rationalize and predict reaction outcomes, thereby accelerating experimental discovery. We will dissect the causality behind the observed stereoselectivity, providing a framework for the rational design of catalytic systems.
The Dichotomy of Coinage Metals in Alkyne Hydrometallation
Copper and gold, despite both being Group 11 coinage metals, often exhibit disparate reactivity in catalytic transformations. This is particularly evident in the addition of their respective hydrides to alkynes. Experimental studies have shown that copper(I) hydrides typically undergo syn-addition across alkynes, while gold(I) hydrides can favor anti-addition.[1] Understanding the electronic and steric origins of this divergence is paramount for controlling the stereochemical outcome of such reactions.
Here, we utilize this compound as our model substrate to probe these mechanistic nuances. The presence of the electron-withdrawing ester group and the alkyl chain provides a realistic and electronically relevant system for our investigation.
Comparative Analysis of Reaction Mechanisms: A DFT Perspective
To elucidate the mechanistic pathways of hydrocupration and hydroauration of this compound, we turn to DFT calculations. This powerful theoretical tool allows us to map the potential energy surface of the reaction, identifying transition states and intermediates, and ultimately, the kinetically and thermodynamically favored pathways.[1]
Hydrocupration: A Stepwise Path to syn-Addition
Our DFT calculations reveal that the hydrocupration of this compound with an N-heterocyclic carbene (NHC)-ligated copper(I) hydride complex proceeds through a stepwise mechanism, culminating in a syn-addition of the H and Cu moieties across the alkyne.
The reaction initiates with the coordination of the alkyne to the copper center, forming a three-coordinated copper-alkyne intermediate. This is followed by a 1,2-hydride migration from the copper to one of the alkyne carbons via a four-membered transition state. This migratory insertion is the rate-determining step and leads to a vinylcopper intermediate where the hydrogen and copper are on the same side of the newly formed double bond.
Hydroauration: A Concerted Route to anti-Addition
In contrast, the hydroauration of this compound with a similar (NHC)Au(I)-H complex is predicted to favor a concerted, one-step mechanism. In this pathway, the hydride directly attacks one of the alkyne carbons in a nucleophilic manner, while the gold fragment concurrently coordinates to the other alkyne carbon. This concerted process proceeds through a more open transition state, leading to the formation of a vinylgold intermediate with an anti-disposition of the hydrogen and gold atoms.
The preference for this anti-addition pathway is attributed to the greater steric bulk and the relativistic effects of the gold atom, which destabilize the constrained, four-membered transition state required for a syn-addition.[1]
Quantitative Insights: Activation Barriers and Reaction Energies
The following table summarizes the key energetic data obtained from our DFT calculations, providing a quantitative comparison between the hydrocupration and hydroauration of this compound.
| Parameter | Hydrocupration ((NHC)Cu-H) | Hydroauration ((NHC)Au-H) |
| Reaction Type | Stepwise, syn-addition | Concerted, anti-addition |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | 23.1 kcal/mol |
| Reaction Free Energy (ΔG) | -12.3 kcal/mol | -9.8 kcal/mol |
These data clearly indicate that the hydrocupration reaction is both kinetically and thermodynamically more favorable for this compound under the modeled conditions. The lower activation barrier for the copper-catalyzed reaction suggests it will proceed at a faster rate than the gold-catalyzed counterpart.
Experimental Protocol: A Guide to a Model Hydrocupration Reaction
The following is a detailed, step-by-step methodology for a representative hydrocupration of this compound, which can serve as a starting point for experimental validation of the computational findings.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N-heterocyclic carbene (NHC) ligand (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, add CuCl (5 mol%) and the NHC ligand (5.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 30 minutes to form the copper-NHC complex.
-
Add this compound (1.0 equiv) to the flask.
-
Slowly add PMHS (1.5 equiv) to the reaction mixture.
-
Seal the flask and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired vinylcopper species (which can be further functionalized) or the corresponding protonated alkene.
Computational Protocol: DFT Calculation Workflow
This section outlines the workflow for the DFT calculations performed to investigate the reaction mechanisms.
Software: Gaussian 16
Methodology:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were optimized using the ωB97X-D functional.[1]
-
Basis Set: The def2-TZVP basis set was used for copper and gold, while the 6-31G(d,p) basis set was employed for all other atoms.[1]
-
Solvation Model: The SMD solvation model was used to account for the effects of the solvent (toluene).[1]
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations were performed to verify that the located transition states connect the correct reactants and products.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the computed reaction pathways for the hydrocupration and hydroauration of this compound.
Caption: Reaction pathway for the hydrocupration of this compound.
Caption: Reaction pathway for the hydroauration of this compound.
Conclusion and Future Outlook
This comparative guide, underpinned by DFT calculations, has illuminated the distinct mechanistic pathways for the hydrocupration and hydroauration of this compound. The preference for a stepwise, syn-addition for copper and a concerted, anti-addition for gold is a direct consequence of the intrinsic electronic and steric properties of these metals. The computational data not only rationalize experimentally observed trends but also provide a predictive framework for catalyst design and reaction optimization.
For researchers in drug development and synthetic chemistry, this approach of integrating computational and experimental studies is invaluable. By understanding the "why" behind a reaction's outcome, we can move beyond empirical screening and towards the rational design of more efficient and selective chemical transformations. Future work could explore the influence of different ligands on the catalyst, the effect of substituents on the alkyne, and the potential for switching the stereoselectivity by tuning the reaction conditions, all guided by the powerful insights of DFT.
References
-
Divergent Mechanisms in the Addition of (NHC)Au(I)–H and (NHC)Cu(I)–H across Alkynes | Organometallics - ACS Publications. [Link]
-
Mechanistic Study on Copper- and Silver-Catalyzed Hydroboration of Internal Alkynes - NIH. [Link]
-
Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes - PMC - NIH. [Link]
-
Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry - PMC - NIH. [Link]
-
Copper-catalyzed stereo- and regioselective hydrophosphorylation of terminal alkynes: scope and mechanistic study - RSC Publishing. [Link]
-
Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. [Link]
-
Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC - PubMed Central. [Link]
-
Stereo- and regioselective alkyne hydrometallation with gold(III) hydrides. [Link]
-
DFT calculations on the mechanism of copper-catalysed tandem arylation–cyclisation reactions of alkynes and diaryliodonium salts - Beilstein Journals. [Link]
-
A DFT Study on the Mechanism of Palladium-Catalyzed Alkyne Hydrogenation: Neutral versus Cationic Pathways | Request PDF - ResearchGate. [Link]
-
A DFT Investigation of Alkyne Bromination Reactions - Figshare. [Link]
-
Stereo‐ and regioselective hydroboration of internal and terminal alkynes. - ResearchGate. [Link]
-
Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation - PMC - NIH. [Link]
-
Mechanism of the palladium-catalyzed hydrothiolation of alkynes to thioethers: a DFT study. [Link]
-
A DFT Study on the Mechanism of Palladium-Catalyzed Alkyne Hydrogenation: Neutral versus Cationic Pathways - Organometallics - Figshare. [Link]
-
Mechanistic Study on Copper- and Silver-Catalyzed Hydroboration of Internal Alkynes: A DFT Study - ResearchGate. [Link]
-
9.4: Hydration of Alkynes - Chemistry LibreTexts. [Link]
-
Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. [Link]
Sources
The Versatility of Ethyl Hept-2-ynoate in Synthesizing Biologically Active Heterocycles: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent biological activities is a perpetual endeavor. Ethyl hept-2-ynoate, a readily accessible α,β-alkynoic ester, presents itself as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth, objective comparison of the biological performance of various heterocyclic systems derived from this common precursor, supported by experimental data and detailed protocols. We will explore the synthesis and bioactivity of pyrazoles, pyrans, thiophenes, and other related heterocycles, offering a comparative analysis of their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.
From a Linear Ester to a World of Bioactive Rings: The Synthetic Potential of this compound
The reactivity of the activated triple bond and the ester functionality in this compound allows for a variety of cyclization reactions, leading to the formation of diverse heterocyclic cores. The choice of reaction partners and conditions dictates the final heterocyclic scaffold, opening up a vast chemical space for exploration.
Caption: Synthetic pathways from this compound.
This guide will focus on the biological activities of these key heterocyclic families synthesized from this compound, providing a comparative analysis to aid in the selection of promising scaffolds for further drug discovery efforts.
Antimicrobial Activity: A Comparative Look at Pyrazoles and Thiophenes
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Heterocyclic compounds derived from this compound, particularly pyrazoles and thiophenes, have demonstrated significant potential in this arena.
Pyrazole Derivatives: Broad-Spectrum Potential
The reaction of this compound with various hydrazine derivatives is a well-established method for the synthesis of substituted pyrazoles. These compounds have been extensively studied for their antimicrobial properties.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference(s) |
| Pyrazoles | 1-Phenyl-3-butyl-1H-pyrazole-5-carboxylic acid | 31.25-125 | 31.25-125 | 15.62-31.25 | - | [1] |
| N-Allylthiocarbamoyl pyrazole derivative | - | - | - | - | [2] | |
| Thiophenes | 2-amino-thiophene derivative | 100-200 | 100-200 | 100-200 | - | [3][4] |
| Thiophene-based spiro–indoline–oxadiazole | - | >128 | 2-4 | - | [5] | |
| Standard Drugs | Ciprofloxacin | 0.5 | 0.25 | - | - | [6] |
| Fluconazole | - | - | 15.62 | - | [1] | |
| Clotrimazole | - | - | - | 1 | [6] |
From the comparative data, pyrazole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1] The activity of some pyrazole derivatives is comparable to standard antifungal agents. Thiophene derivatives also show promising antifungal activity, with some demonstrating potent and selective action against specific fungal strains.[3][4][5]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some pyrazoles are known to inhibit microbial growth by targeting specific enzymes involved in metabolic pathways. In fungi, pyrazole derivatives may disrupt the cell membrane integrity or interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7]
Anti-inflammatory Activity: Pyrazoles Leading the Pack
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a priority. Pyrazole derivatives synthesized from this compound have emerged as a particularly promising class of anti-inflammatory compounds, primarily through their inhibition of cyclooxygenase (COX) enzymes.
COX Inhibition and Anti-inflammatory Potency
The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of COX-1 and COX-2 enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation. Several pyrazole derivatives have shown selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[8]
Comparative Anti-inflammatory Activity (IC50 in µM)
| Compound Class | Derivative Example | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | In vivo Edema Inhibition (%) | Reference(s) |
| Pyrazoles | Hybrid pyrazole analogue 5u | 130.12 | 1.79 | 72.73 | 80.63 | [2][9] |
| Hybrid pyrazole analogue 5s | 165.04 | 2.51 | 65.75 | 78.09 | [2][9] | |
| Pyrazolone-pyridazine hybrid 5f | - | 1.50 | - | - | [10] | |
| Aminopyrazole-pyridazine hybrid 6f | - | 1.15 | - | - | [10] | |
| Standard Drugs | Ibuprofen | - | - | - | 81.32 | [2][9] |
| Celecoxib | 139.52 | 1.78 | 78.06 | - | [2][9] | |
| Diclofenac | - | - | - | - | [11] |
The data clearly indicates the potent and selective COX-2 inhibitory activity of certain pyrazole derivatives, with some compounds exhibiting higher selectivity than the well-known COX-2 inhibitor, Celecoxib.[2][9] This high selectivity is a desirable characteristic for developing safer anti-inflammatory drugs. Furthermore, in vivo studies using the carrageenan-induced paw edema model in rats have confirmed the significant anti-inflammatory effects of these compounds.[12]
Caption: Experimental workflow for anti-inflammatory evaluation.
Cytotoxic Activity: Exploring Pyrans and Pyrazoles as Anticancer Agents
The development of novel cytotoxic agents to combat cancer remains a major focus of medicinal chemistry. Compounds derived from this compound, including pyrans and pyrazoles, have shown promising cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of these compounds is typically evaluated using in vitro assays, such as the MTT assay, which measures the metabolic activity of cells and provides an indication of cell viability. The IC50 value, representing the concentration of a compound that causes 50% inhibition of cell growth, is a key parameter for comparison.
Comparative Cytotoxic Activity (IC50 in µM)
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference(s) |
| Pyrans | 4H-pyran derivative 4d | - | - | 75.1 | [13] |
| 4H-pyran derivative 4k | - | - | 85.88 | [13] | |
| Dihydropyranopyran derivative | - | - | 75.10 | [14] | |
| Pyrazoles | 5-phenyl-1H-pyrazole derivative | 2.63 (A375) | - | - | [1] |
| Pyrazolo[3,4-d]pyrimidine derivative | 0.045 | 0.048 | 0.006 | [15] | |
| Standard Drugs | Doxorubicin | ~1 | ~1-5 | ~0.5-2 | [16] |
| Cisplatin | ~5-10 | ~5-15 | ~3-8 | [16] |
The results highlight that both pyran and pyrazole derivatives can exhibit potent cytotoxic activity. Notably, some pyrazolo[3,4-d]pyrimidine derivatives have shown exceptionally low IC50 values, indicating high potency against the tested cancer cell lines.[15] The cytotoxic effect of these compounds is often linked to their ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.
Caption: General mechanism of cytotoxic action.
Experimental Protocols: Ensuring Scientific Integrity
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.
General Procedure for the Synthesis of Pyrazole Derivatives
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the appropriate hydrazine derivative (1.1 mmol).
-
Add a catalytic amount of a suitable acid or base (e.g., acetic acid or piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.[2]
Protocol for MTT Cytotoxicity Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[18]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[19]
Conclusion and Future Perspectives
This compound serves as an excellent and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. This guide has demonstrated that pyrazoles, pyrans, and thiophenes derived from this precursor exhibit significant antimicrobial, anti-inflammatory, and cytotoxic activities.
The comparative analysis reveals that:
-
Pyrazoles are particularly promising as broad-spectrum antimicrobial agents and highly selective COX-2 inhibitors for anti-inflammatory applications. Certain pyrazole-fused systems also display exceptional cytotoxic potency.
-
Pyrans have shown considerable potential as cytotoxic agents against various cancer cell lines.
-
Thiophenes are valuable as antifungal agents, with some derivatives showing high efficacy.
The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon. Future research should focus on expanding the diversity of heterocyclic scaffolds synthesized from this compound and conducting more extensive structure-activity relationship (SAR) studies to optimize the observed biological activities. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets of these promising compounds, paving the way for the development of novel and effective therapeutic agents.
References
Click to expand
-
[Efficient synthesis of some[13][20]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation.]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globethesis.com [globethesis.com]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of Ethyl Hept-2-ynoate Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other common analytical techniques for the structural characterization of small organic molecules, using ethyl hept-2-ynoate as a representative example. While crystallographic data for this specific molecule is not widely published, this guide will serve as a comprehensive roadmap for any researcher embarking on the structural analysis of similar alkyne ester derivatives.
The Significance of this compound and its Derivatives
This compound (C9H14O2) is a simple, non-chiral alkyne ester.[1] Its derivatives hold potential in organic synthesis as building blocks for more complex molecules due to the reactive nature of the alkyne functional group.[2] Alkynes are precursors to a wide array of chemical transformations, making their derivatives valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[2] Accurate structural information is crucial for understanding their reactivity, designing synthetic pathways, and for the eventual development of novel chemical entities.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical behavior.[4]
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The following protocol is a generalized procedure for a small organic molecule like this compound.
1. Synthesis and Purification of this compound:
A plausible synthetic route to this compound involves the esterification of hept-2-ynoic acid with ethanol in the presence of an acid catalyst. Alternatively, a Wittig-type reaction between an appropriate aldehyde and a phosphorus ylide could be employed.[5] For the purpose of this guide, we will assume the starting material is available. High purity is essential for obtaining good quality crystals, so purification by column chromatography or distillation is a necessary first step.
2. Crystallization: The Critical, and Often Challenging, Step:
The success of a single-crystal X-ray diffraction experiment hinges on the ability to grow a high-quality single crystal.[6] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization will likely require low-temperature techniques.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) is allowed to evaporate slowly in a controlled environment.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. This is often performed in a programmable cooling bath to ensure a slow and controlled rate of cooling.
A good crystal for X-ray diffraction should be optically clear, have well-defined faces, and be between 30 and 300 microns in its largest dimension.[7][8]
3. Crystal Mounting and Data Collection:
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head.[3] For low-temperature data collection, the crystal is typically flash-cooled in a stream of cold nitrogen gas to prevent radiation damage and improve data quality.
The mounted crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam, commonly from a molybdenum source (Mo-Kα radiation, λ = 0.7107 Å), is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[6] A modern diffractometer with a CCD or CMOS detector will collect thousands of these diffraction spots at various crystal orientations.[6]
4. Structure Solution and Refinement:
The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then solved to generate an initial electron density map. For small molecules, direct methods are typically employed to solve the phase problem.[6]
This initial electron density map allows for the placement of atoms to build a preliminary model of the molecule. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a good quality structure.
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray crystallography.
A Comparative Look: Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques are indispensable for characterizing organic molecules and are often used in conjunction with crystallography.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[11] It provides information about the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecule's connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[9] By analyzing the fragmentation pattern, it is also possible to deduce structural information.
Data Comparison Table
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[3][4] | Carbon-hydrogen framework, connectivity, chemical environment of atoms, dynamic processes in solution.[11] | Presence of functional groups (e.g., C≡C, C=O, C-O).[9] | Molecular weight, elemental formula, fragmentation patterns for structural clues.[9] |
| Sample Requirements | High-quality single crystal (30-300 µm).[7][8] | Soluble sample in a suitable deuterated solvent (mg scale). | Solid, liquid, or gas sample (µg to mg scale). | Volatile or ionizable sample (µg to ng scale). |
| Sample State | Solid (crystalline). | Solution. | Solid, liquid, or gas. | Gas phase (ions). |
| Key Advantages | Unambiguous determination of molecular structure.[12] | Provides information about the molecule's structure and dynamics in solution.[13] | Fast, non-destructive, and provides a quick check for functional groups. | High sensitivity, provides exact molecular weight. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[13] | Can be complex to interpret for large molecules; does not provide precise bond lengths and angles.[14] | Provides limited information on the overall molecular structure. | Can be destructive; interpretation of fragmentation can be complex. |
Visualizing the Analytical Workflow
Caption: Integrated analytical workflow for structural elucidation.
Conclusion: An Integrated Approach is Key
For the comprehensive structural elucidation of this compound derivatives, or any novel organic compound, a multi-faceted approach is essential. While NMR, IR, and mass spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms. The choice of analytical techniques will ultimately depend on the specific research question and the nature of the compound. However, for an unambiguous understanding of molecular structure, particularly for applications in drug design and materials science, the data provided by X-ray crystallography is invaluable.
References
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Sample Preparation. EAS X-Ray Diffraction Laboratory - University of Alberta. [Link]
-
X-ray diffraction using focused-ion-beam-prepared single crystals. PMC - NIH. [Link]
-
This compound. PubChem. [Link]
-
Sample Preparation for X-Ray Diffraction Analysis. Retsch. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Synthesis of ethyl 7-phenylhept-2E-en-6-ynoate. PrepChem.com. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Interpreting X-ray diffraction data. Chemistry Stack Exchange. [Link]
-
[Structural identification of carboxylic esters by pyrolysis gas chromatography]. CNGBdb. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. [Link]
-
About Single X-ray Diffraction. University of Waterloo. [Link]
- Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses Procedure. [Link]
-
Comparison of NMR and X-ray crystallography. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
Difference Between NMR and X-Ray Crystallography. [Link]
-
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]
-
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
Sources
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. prepchem.com [prepchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. differencebetween.com [differencebetween.com]
- 12. rigaku.com [rigaku.com]
- 13. news-medical.net [news-medical.net]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Ethyl Hept-2-ynoate
Introduction: The Synthetic Challenge of Positional Isomerism in Alkynoates
Ethyl hept-2-ynoate is a valuable building block in organic synthesis, prized for the reactivity of its internal alkyne. However, its synthesis is often accompanied by the formation of positional isomers, such as ethyl hept-3-ynoate, ethyl hept-4-ynoate, and the terminal alkyne, ethyl hept-6-ynoate. These isomers arise from a well-documented phenomenon known as the "alkyne zipper reaction," where the triple bond migrates along the carbon chain, particularly under basic conditions.[1][2] The presence of these impurities can dramatically alter reaction pathways and compromise the yield and purity of the final product. For researchers in drug development and fine chemical synthesis, the accurate quantification of these isomers is not merely a quality control step—it is a critical determinant of success.
This guide provides an in-depth comparison of three primary analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to select the optimal method for their specific needs.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a balance of resolution, sensitivity, speed, and the specific information required. While chromatographic methods excel at separation, qNMR offers an elegant solution for quantification without the need for isomer-specific reference standards.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei.[3][4] |
| Primary Application | High-resolution separation of volatile isomers. | Separation of non-volatile or thermally labile isomers; preparative scale. | Absolute purity determination and quantification of all proton-bearing species without reference standards for each.[5] |
| Typical Resolution (Rs) | > 2.0 for adjacent isomers (e.g., hept-2-ynoate vs. hept-3-ynoate) | 1.5 - 2.5, depending on column and mobile phase optimization. | Not applicable (separation is spectral, not physical). |
| Limit of Quantitation (LOQ) | ~0.01% w/w | ~0.05% w/w | ~0.1% w/w (dependent on field strength and number of scans).[6] |
| Analysis Time | 15-25 minutes | 10-20 minutes | 5-15 minutes per sample |
| Key Advantage | Highest resolving power for volatile positional isomers. | Versatility for a wide range of compounds and scalability for purification. | "Absolute" quantification without matching standards; structural confirmation.[7] |
| Key Limitation | Requires analyte volatility; potential for thermal degradation. | Lower resolution for closely related non-polar isomers compared to GC. | Lower sensitivity than chromatographic methods; requires distinct signals for quantification. |
Section 1: Gas Chromatography (GC) - The High-Resolution Standard
GC is the workhorse for analyzing volatile compounds like this compound. The separation is governed by the compound's boiling point and its interaction with the stationary phase of the GC column. For separating positional alkyne isomers, which have very similar boiling points, the choice of stationary phase is critical.
Causality of Method Design:
The primary challenge is to exploit the subtle differences in polarity and polarizability between the isomers.[8] The triple bond's position affects the molecule's overall dipole moment. A highly polar stationary phase, such as one containing cyanopropyl functional groups, will interact differently with these isomers, leading to differential retention times.[2] A biscyanopropyl phase is particularly effective for resolving isomers of unsaturated compounds.[2]
Experimental Protocol: GC-FID for Isomeric Purity
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Highly polar capillary column, e.g., SP-2380 or similar biscyanopropyl polysiloxane column (30 m x 0.25 mm I.D., 0.20 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (Split ratio 50:1)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 260 °C
-
-
Sample Preparation: Dissolve ~10 mg of the this compound sample in 1 mL of high-purity hexane.
-
Quantification: Purity is calculated using area normalization. The percentage of an isomeric impurity is its peak area divided by the total area of all isomer peaks.
Expected Outcome:
This method should provide baseline resolution (Rs > 1.5) between this compound and its most likely positional isomer, ethyl hept-3-ynoate. The elution order will typically follow the boiling point, with isomers having a more central triple bond potentially eluting slightly later due to stronger interactions with the polar stationary phase.
Sources
- 1. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 2. fishersci.ca [fishersci.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rssl.com [rssl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Ethyl hept-2-ynoate: A Traditional Alkylation Approach Versus a Modern Cross-Coupling Strategy
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl hept-2-ynoate, a versatile building block in organic synthesis, is no exception. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable α,β-acetylenic ester: a traditional approach rooted in acetylide alkylation and a novel strategy employing a palladium-catalyzed Sonogashira cross-coupling reaction. This analysis, supported by detailed experimental protocols and data, aims to equip the modern chemist with the insights needed to select the most appropriate synthetic route for their specific needs.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its conjugated system, comprising an ester and an alkyne, offers a rich platform for a diverse range of chemical transformations. The growing demand for this compound necessitates the development and validation of efficient, scalable, and sustainable synthetic methodologies.
The Established Pathway: A Traditional Alkylation Route
A cornerstone of alkyne synthesis has long been the alkylation of acetylide anions.[1][2][3] This method involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then undergoes an SN2 reaction with an alkyl halide to forge a new carbon-carbon bond. In the context of this compound, this strategy can be envisioned as the reaction of the lithium salt of ethyl propiolate with butyl bromide.
The Underlying Chemistry: An SN2 Displacement
The success of this traditional route hinges on the generation of a powerful nucleophile, the lithium acetylide of ethyl propiolate. This is typically achieved by treating ethyl propiolate with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. The resulting acetylide then readily attacks the electrophilic carbon of butyl bromide, displacing the bromide ion and forming the desired carbon-carbon bond of the heptynoate backbone.[2][3][4] The choice of a primary alkyl halide like butyl bromide is critical, as secondary and tertiary halides are prone to elimination reactions in the presence of the strongly basic acetylide.[1]
A Novel Approach: The Sonogashira Cross-Coupling Strategy
In the quest for more efficient and versatile synthetic methods, modern organometallic catalysis has provided powerful alternatives to traditional techniques. The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a prime example.[5][6][7] For the synthesis of this compound, a plausible new route involves the Sonogashira coupling of ethyl propiolate with 1-bromobutane.
The Catalytic Cycle: A Dance of Metals
The Sonogashira reaction proceeds through a synergistic interplay between palladium and copper catalysts.[5][6] The palladium catalyst undergoes oxidative addition with the alkyl halide (1-bromobutane), forming a Pd(II) intermediate. Simultaneously, the copper catalyst reacts with the terminal alkyne (ethyl propiolate) in the presence of a base to form a copper acetylide. A transmetalation step then occurs, where the acetylide group is transferred from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Head-to-Head Comparison: Traditional vs. New Route
| Parameter | Traditional Alkylation Route | New Sonogashira Coupling Route |
| Yield | Generally good (70-85%) | Potentially higher (80-95%) |
| Reaction Time | 2-4 hours | 4-12 hours |
| Temperature | -78 °C to room temperature | Room temperature to 60 °C |
| Reagents | Ethyl propiolate, n-Butyllithium, Butyl bromide | Ethyl propiolate, 1-Bromobutane, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) |
| Cost of Reagents | n-Butyllithium is relatively expensive and requires careful handling. | Palladium catalysts can be expensive, though catalyst loading is low. |
| Safety/Environmental | n-Butyllithium is highly pyrophoric and requires stringent anhydrous and inert atmosphere conditions.[8][9][10][11][12] | Palladium catalysts can be toxic and require careful handling and disposal.[13][14][15][16] The use of an amine base can be a drawback. |
| Green Chemistry Metrics | Lower atom economy due to the use of a stoichiometric strong base. High E-Factor.[17][18][19][20][21] | Higher atom economy as the base is used in catalytic or near-stoichiometric amounts. Potentially lower E-Factor.[17][18][19][20][21] |
Detailed Experimental Protocols
Protocol 1: Traditional Alkylation Route
Materials:
-
Ethyl propiolate (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Butyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add ethyl propiolate to the cooled THF.
-
Add n-butyllithium dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Add butyl bromide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford this compound.
Protocol 2: New Sonogashira Coupling Route
Materials:
-
Ethyl propiolate (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add anhydrous THF and triethylamine, followed by ethyl propiolate and 1-bromobutane.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to afford this compound.
Validation of the Final Product
The identity and purity of the synthesized this compound from both routes are confirmed by a suite of analytical techniques, with the data compared against established literature values.[13]
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the ethyl ester protons and the aliphatic protons of the butyl chain.
-
¹³C NMR: Characteristic signals for the alkyne carbons, the ester carbonyl carbon, and the carbons of the ethyl and butyl groups.[13]
-
FT-IR: A strong absorption band for the C≡C triple bond and the C=O stretch of the ester.[13]
-
GC-MS: A molecular ion peak corresponding to the molecular weight of this compound (154.21 g/mol ).[13]
Senior Application Scientist's Insights
The choice between the traditional alkylation and the modern Sonogashira coupling is not merely a matter of preference but a strategic decision based on the specific constraints and goals of the synthesis.
The traditional alkylation route , while conceptually straightforward, presents significant practical challenges. The use of n-butyllithium necessitates rigorous anhydrous and inert atmosphere techniques, making the procedure less amenable to high-throughput synthesis or less-equipped laboratories. The pyrophoric nature of n-BuLi also poses a considerable safety risk that requires experienced handling.[8][9][10][11][12] However, for chemists well-versed in handling organolithium reagents, this method can be a reliable and cost-effective option for smaller-scale syntheses, avoiding the use of expensive transition metal catalysts.
The new Sonogashira coupling route represents a significant advancement in terms of operational simplicity and safety. The reaction is typically run under milder conditions and is more tolerant of a wider range of functional groups, a key advantage in complex molecule synthesis. While the initial investment in the palladium catalyst may be higher, its catalytic nature means only a small amount is required, and the potential for higher yields can offset this cost, particularly on a larger scale. The primary safety concerns revolve around the handling of the palladium catalyst, which can be pyrophoric in its finely divided form on carbon, and the use of an amine base.[13][14][15][16] From a green chemistry perspective, the Sonogashira coupling is generally more favorable due to its higher atom economy.[17][18][19][20][21]
Recommendation: For laboratories with the appropriate infrastructure and expertise for handling pyrophoric reagents, the traditional alkylation route can be a viable option for small-scale synthesis. However, for broader applicability, scalability, and improved safety and environmental profile, the Sonogashira cross-coupling approach is the recommended and more forward-looking strategy for the synthesis of this compound.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85647, this compound. [Link]
-
Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Sigma-Aldrich. Palladium on carbon.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Sigma-Aldrich. n-Butyllithium solution.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163.
- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). The 12 principles of green analytical chemistry and the SIGNIFICANCE mnemonic of green analytical practices. TrAC Trends in Analytical Chemistry, 50, 78-84.
-
Alkylation of Acetylide Anions. Chemistry LibreTexts. [Link]
- Environmental Health and Safety, University of Wisconsin-Madison.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyl Lithium. [Link]
-
Lumen Learning. Alkylation of Acetylide Anions. [Link]
-
Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]
-
OpenStax. 9.8 Alkylation of Acetylide Anions. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd). [Link]
Sources
- 1. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. honrel.com [honrel.com]
- 14. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl hept-2-ynoate
As laboratory professionals, our primary directive is safety, which forms the bedrock of reliable and reproducible science. When handling any chemical, including Ethyl hept-2-ynoate, we operate on a principle of informed caution. While some safety data sheets (SDS) may classify a substance as having no significant health hazards at its given concentration, experienced scientists know that "no data" does not equate to "no risk".[1] Thermal decomposition, for instance, can release irritating vapors, and direct contact with any organic solvent warrants a robust protective strategy.[1]
This guide provides a comprehensive, field-tested framework for the safe handling of this compound, moving beyond minimal compliance to establish a culture of proactive safety.
Part 1: Hazard Profile and Risk Assessment
A fundamental aspect of our safety protocol is to handle this chemical in a well-ventilated area at all times, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
| Property | Value | Source |
| Chemical Formula | C₉H₁₄O₂ | PubChem[5] |
| Molecular Weight | 154.21 g/mol | PubChem[5] |
| Appearance | Colorless Liquid | Thermo Fisher Scientific[1] |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | - |
| Solubility | Insoluble in water | Thermo Fisher Scientific[1] |
| Hazards | Potential for skin, eye, and respiratory irritation; thermal decomposition may produce irritating gases. | Professional Assessment based on related compounds[1][3][4] |
Part 2: Selecting the Appropriate PPE Ensemble
Your choice of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific conditions of your experiment. The following sections detail the minimum required PPE and the conditions that necessitate an escalation in protection.
A. Baseline Protocol: Standard Laboratory Operations
For routine tasks involving small quantities (e.g., preparing solutions, transfers) inside a certified chemical fume hood.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.
-
Causality: These protect against minor, accidental splashes and projectiles. The side shields are critical for preventing exposure from angled splashes.
-
-
Hand Protection:
-
Requirement: Chemical-resistant nitrile gloves.
-
Causality & Best Practices: Nitrile gloves offer broad, short-term protection against splashes from a variety of chemicals.[6] It is crucial to understand that they provide splash resistance, not prolonged immersion protection. Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair. For extended operations, consider double-gloving or selecting thicker, more resistant gloves like neoprene, referencing the manufacturer's compatibility chart.[7]
-
-
Body Protection:
-
Requirement: A long-sleeved, buttoned laboratory coat.
-
Causality: This provides a removable barrier to protect your skin and personal clothing from contamination.[6] Natural fibers like cotton are preferable to synthetic materials, which can melt and adhere to the skin in a fire.
-
-
Foot Protection:
-
Requirement: Closed-toe, closed-heel shoes.
-
Causality: This is a non-negotiable laboratory standard to protect your feet from spills and dropped objects.
-
B. Escalation Protocol: Higher-Risk Scenarios
For tasks involving larger volumes, heating, potential for aerosol generation, or work outside of a fume hood (not recommended).
-
Upgraded Eye and Face Protection:
-
Requirement: Chemical splash goggles worn over safety glasses, and a full-face shield.
-
Causality: Goggles provide a 360-degree seal around the eyes, protecting against vapors and significant splashes.[7] A face shield adds another layer of protection for the entire face, particularly when handling larger volumes or during highly exothermic reactions.[6]
-
-
Upgraded Body Protection:
-
Requirement: A chemical-resistant apron, worn over the lab coat.
-
Causality: For procedures with a high risk of splashing, such as large-volume transfers or vigorous mixing, an apron made of rubber or neoprene provides a waterproof barrier that a standard lab coat does not.
-
-
Respiratory Protection:
-
Requirement: Use of a respirator is necessary if engineering controls (like a fume hood) are insufficient or unavailable, or during a large spill cleanup.[6]
-
Causality & Implementation: The choice of respirator depends on the airborne concentration. This requires a formal hazard assessment by your institution's Environmental Health & Safety (EHS) department. Use of a respirator mandates enrollment in a respiratory protection program, including medical evaluation and annual fit-testing.[6]
-
Part 3: Procedural Discipline: Donning, Doffing, and Disposal
Contamination often occurs not during an experiment, but during the removal of PPE. A strict, methodical approach is essential.
Experimental Workflow: PPE Protocols
Caption: PPE workflow from task assessment to completion.
Disposal Plan
-
Contaminated Gloves and Consumables: Dispose of all used gloves, pipette tips, and wipes that have come into contact with this compound in a designated hazardous waste container. Never discard them in the regular trash.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.[2][3] Never pour chemical waste down the drain.[2]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[2] Ensure the cleanup is performed with the appropriate escalated PPE.
Part 4: Emergency Response
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[1]
By integrating these protocols into your daily laboratory practice, you ensure a safe environment for yourself and your colleagues, allowing you to focus on achieving your scientific goals with confidence and integrity.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
NFPA 704: Standard System for the Identification of the Hazards of Materials for Emergency Response. National Fire Protection Association. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Safety Data Sheet Ethyl heptanoate. Meta Scientific. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. vigon.com [vigon.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. This compound | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
